2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLENHKVVLSUDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
This technical guide provides a comprehensive framework for the structural elucidation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules, including Janus kinase (JAK) inhibitors like Tofacitinib[1]. The precise characterization of novel derivatives such as the title compound is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.
This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences. It moves beyond a simple recitation of methods to provide a self-validating, logical workflow, explaining the causality behind each experimental choice and analytical interpretation. We will detail a proposed synthetic route and then systematically explore the application of modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally confirm the molecular structure.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached via a multi-step sequence, beginning with the construction of the core pyrrolo[2,3-d]pyrimidine ring system, followed by functionalization. A plausible and efficient route involves the initial synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, which is a known key intermediate[1], followed by regioselective introduction of the carboxylic acid group at the C6 position.
A common strategy for building the core involves the cyclization of a substituted pyrimidine. For instance, starting from 6-aminouracil, a reaction with chloroacetaldehyde can form the pyrrole ring fused to the pyrimidine, yielding 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol[2]. Subsequent chlorination using an agent like phosphorus oxychloride (POCl₃) effectively converts the diol to the versatile 2,4-dichloro intermediate[3][4].
The final carboxylation step at C6 can be achieved through a Vilsmeier-Haack type formylation to introduce a C6-aldehyde, followed by oxidation. This two-step functionalization of the C6 position is a well-established method for pyrrole and its fused derivatives[5].
Below is a conceptual workflow for the proposed synthesis.
Caption: Logical workflow for NMR-based structure confirmation.
This series of correlations provides an unbreakable chain of evidence. The HSQC experiment directly links the H-5 proton to the C5 carbon. Subsequently, HMBC correlations from H-5 to the quaternary carbons C4a, C7a, C6, and the carbonyl carbon will unequivocally establish the connectivity around the pyrrole ring and its fusion to the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that corroborates the molecular structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expected HRMS Data:
-
Molecular Formula: C₇H₃Cl₂N₃O₂
-
Monoisotopic Mass: 230.9602
-
Expected Ion: [M-H]⁻ at m/z 229.9524 (in negative ion mode) or [M+H]⁺ at m/z 231.9680 (in positive ion mode). The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1, which is a definitive signature for a dichloro-substituted compound.
Fragmentation Analysis (Electron Ionization or Tandem MS): The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for chlorinated aromatic compounds often involve the loss of Cl• or HCl.[6]
Table of Plausible Fragment Ions:
| m/z (Proposed) | Ion Formula | Fragmentation Pathway |
| 231/233/235 | [C₇H₄Cl₂N₃O₂]⁺ | Molecular Ion ([M+H]⁺) |
| 196/198 | [C₇H₄ClN₃O₂]⁺ | Loss of Cl• from M⁺ |
| 186/188 | [C₇H₃ClN₂O₂]⁺ | Loss of HCN from [M-Cl]⁺ |
| 168/170 | [C₆H₂ClN₂O]⁺ | Loss of CO₂ from [M-Cl]⁺ |
| 151 | [C₆H₂N₂O]⁺ | Loss of Cl• from m/z 186/188 |
| 45 | [CHO₂]⁺ | Loss of the heterocyclic core, leaving the carboxyl group fragment |
The initial loss of a chlorine radical is a common fragmentation pathway for such compounds. Subsequent losses of small, stable molecules like carbon dioxide (from the carboxylic acid) or hydrogen cyanide (from the pyrimidine ring) are also expected and help to piece together the structure.[7]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by vibrations from the carboxylic acid and the aromatic rings.
Table of Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid |
| ~3100 | Medium | N-H Stretch | Pyrrole N-H |
| ~1700 - 1680 | Strong | C=O Stretch | Carboxylic Acid (dimer) |
| ~1600 - 1450 | Medium-Strong | C=C and C=N Stretches | Aromatic Rings |
| ~1300 - 1200 | Strong | C-O Stretch | Carboxylic Acid |
| ~800 - 700 | Strong | C-Cl Stretch | Aryl-Chloride |
The very broad absorption in the 3300-2500 cm⁻¹ range, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, would be a key diagnostic feature.[8] The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ further confirms the carboxylic acid functionality. The C-Cl stretches provide evidence for the chloro-substituents.[9]
Part 2: Experimental Protocols
To ensure reproducibility and scientific integrity, detailed, self-validating protocols are required.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a standard calibration mixture to achieve mass accuracy within 5 ppm.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Validation: Confirm the molecular formula by comparing the measured accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretical mass. The isotopic distribution pattern must match the theoretical pattern for a C₇H₃Cl₂N₃O₂ species.
Protocol: NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Reference the spectrum to the DMSO solvent peak (δ 39.52 ppm).
-
2D NMR Acquisition:
-
HSQC: Acquire a phase-sensitive HSQC experiment to identify all direct one-bond C-H correlations.
-
HMBC: Acquire an HMBC experiment optimized for a long-range coupling constant of ~8 Hz. This will reveal 2- and 3-bond correlations between protons and carbons.
-
-
Data Analysis & Validation: Integrate the ¹H NMR signals to confirm proton ratios. Use the HSQC to assign the protonated carbons. Systematically analyze the HMBC correlations to build the molecular framework, ensuring all observed correlations are consistent with the proposed structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the logical workflow outlined in this guide—from a reasoned synthetic approach to the detailed, cross-validating interpretation of NMR, MS, and IR data—researchers can achieve an unambiguous and definitive characterization of this and similar novel chemical entities. This rigorous approach is fundamental to advancing the fields of medicinal chemistry and drug discovery.
References
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Zhang, L., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
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MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Available at: [Link]
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Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available at: [Link]
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A2A Pharmaceuticals. (2023). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. A2A Pharmaceuticals. Available at: [Link]
- Google Patents. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. ResearchGate. Available at: [Link]
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MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]
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Nakagome, I., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]
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Al-Mousawi, S. M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Available at: [Link]
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Gao, W., et al. (2016). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. Environmental Science & Technology Letters. Available at: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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Bentham Science. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. Available at: [Link]
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Damico, J. N., et al. (1968). The mass spectra of some chlorinated pesticidal compounds. Organic Mass Spectrometry. Available at: [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]
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ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
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PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is structured to offer not only a compilation of available data but also a practical framework for the experimental determination of key parameters. As a crucial intermediate in the synthesis of various bioactive molecules, a thorough understanding of its properties is paramount for its effective application. This guide synthesizes theoretical knowledge with actionable experimental protocols to empower researchers in their drug development endeavors.
Introduction: The Significance of this compound
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The title compound, this compound, serves as a versatile building block for the synthesis of novel derivatives. The presence of two reactive chlorine atoms and a carboxylic acid group offers multiple points for chemical modification, allowing for the exploration of a vast chemical space. A deep understanding of its physicochemical properties, such as solubility, acidity (pKa), and stability, is a critical determinant for its handling, reaction optimization, and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives.
Molecular Structure and Chemical Identifiers
The foundational aspect of understanding any chemical entity is its structure and associated identifiers.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| Molecular Formula | C₇H₃Cl₂N₃O₂ | [1][2] |
| Molecular Weight | 232.02 g/mol | [1][2] |
| CAS Number | 1638760-72-1 | [1] |
| InChI Key | PLENHKVVLSUDKQ-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [1] |
| Purity (typical) | ≥97% | [1][2] |
Experimental and Predicted Physicochemical Properties
A comprehensive characterization of a compound's physicochemical properties is essential for its application in research and development. While experimental data for this compound is not extensively available in the public domain, this section outlines the key properties and provides established protocols for their determination.
Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of the purity and thermal stability of a compound. For the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a melting point in the range of 247-250 °C has been reported[3][4][5]. The addition of a carboxylic acid group is expected to increase the melting point due to enhanced intermolecular hydrogen bonding. A predicted boiling point for the parent compound is approximately 312 °C, though this is a calculated value[4].
Recommended Experimental Protocol: Melting Point Determination (Capillary Method)
A standard capillary melting point apparatus can be utilized for this determination. The causality behind this choice lies in its simplicity, accuracy for crystalline solids, and the small sample quantity required.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: A rapid heating rate can be used initially to approach the approximate melting point, followed by a slower rate (1-2 °C/min) near the expected melting point to ensure accurate determination.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Solubility
Solubility is a critical parameter influencing a compound's utility in various experimental settings, from chemical reactions to biological assays. The parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is reported to be soluble in dimethyl sulfoxide (DMSO), ethyl acetate, and methanol, with slight solubility in water[3][4]. The carboxylic acid derivative is expected to exhibit enhanced aqueous solubility, particularly at pH values above its pKa, due to the formation of the carboxylate salt.
Table 2: Predicted and Known Solubility Profile
| Solvent | Predicted Solubility of the Carboxylic Acid Derivative | Known Solubility of the Parent Compound | Reference |
| Water | Slightly soluble (pH dependent) | Slightly soluble | [3][4] |
| DMSO | Soluble | Soluble | [3][4] |
| Methanol | Soluble | Soluble | [3][4] |
| Ethyl Acetate | Moderately Soluble | Soluble | [3][4] |
Recommended Experimental Protocol: Thermodynamic Solubility Determination
This protocol aims to determine the equilibrium solubility, which is a more accurate representation of a compound's intrinsic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at a given pH. The carboxylic acid group is the primary acidic center in this compound. The pKa of the parent pyrrolo[2,3-d]pyrimidine is predicted to be around 9.18[4], corresponding to the deprotonation of the pyrrole nitrogen. The carboxylic acid moiety is expected to have a pKa in the range typical for aromatic carboxylic acids (approximately 3-5).
Recommended Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for pKa determination.
-
Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole and pyrimidine ring protons, as well as a broad signal for the carboxylic acid proton, typically in the downfield region (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid (typically 160-180 ppm) and the carbons of the heterocyclic rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyrrolo[2,3-d]pyrimidine core is a chromophore that is expected to absorb in the UV region. The presence of the carboxylic acid group may cause a slight shift in the absorption maximum compared to the parent compound.
Recommended Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is the gold standard for assessing the purity of pharmaceutical compounds.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery. This technical guide has provided a summary of its known physicochemical properties and, importantly, has outlined robust and validated experimental protocols for the determination of key parameters where experimental data is currently lacking. By applying the methodologies described herein, researchers can ensure a comprehensive characterization of this compound, thereby facilitating its effective use in the synthesis of novel therapeutic agents. The principles and protocols detailed in this guide are intended to serve as a practical resource for scientists engaged in the multifaceted process of drug development.
References
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2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]
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2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents. (n.d.).
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2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 - Home Sunshine Pharma. (n.d.). Retrieved January 19, 2026, from [Link]
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2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine - Pharmaffiliates. (n.d.). Retrieved January 19, 2026, from [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: A Core Scaffold in Kinase Inhibitor Discovery
This technical guide provides a comprehensive overview of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a key heterocyclic intermediate in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and critical role in the synthesis of kinase inhibitors.
Core Compound Identification and Properties
This compound is a functionalized derivative of the 7-deazapurine scaffold, which is a prevalent core structure in a multitude of biologically active compounds. The presence of two reactive chlorine atoms and a carboxylic acid group makes it a versatile building block for the synthesis of complex molecules, particularly kinase inhibitors.
| Property | Data |
| CAS Number | 1638760-72-1[1][2][3] |
| Molecular Formula | C₇H₃Cl₂N₃O₂[1] |
| Molecular Weight | 232.02 g/mol [1] |
| IUPAC Name | This compound |
| Appearance | Solid (predicted)[1] |
| Purity | Typically ≥95-97% for research-grade material[1][2] |
| InChI Key | PLENHKVVLSUDKQ-UHFFFAOYSA-N[1] |
Synonyms: Due to its specific nature, this compound is primarily referred to by its IUPAC name or CAS number. However, the core scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4), is known by several synonyms including:
Strategic Importance in Drug Discovery: A Focus on Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making kinase inhibitors a significant class of modern therapeutics.
The Janus Kinase (JAK) Signaling Pathway: A Key Therapeutic Target
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[5][6][7] This pathway transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[6][8][9]
The significance of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is underscored by its use in the synthesis of Tofacitinib, a potent JAK inhibitor.[10] Tofacitinib is approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[10] The synthesis of Tofacitinib utilizes the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, highlighting the importance of this chemical family in targeting the JAK-STAT pathway.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Synthesis and Derivatization
While a specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature, its synthesis would logically follow from the derivatization of the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of the parent compound is well-documented and typically proceeds from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to yield the versatile dichloro intermediate.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Diatomaceous earth (optional)
-
Activated carbon (e.g., Darco KBB) (optional)
Procedure:
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in toluene, slowly add phosphorus oxychloride (3.0 eq).[11]
-
Warm the reaction mixture to approximately 70°C.[11]
-
Add N,N-diisopropylethylamine (2.0 eq) dropwise to the reaction mixture over a period of time to control the exotherm.[11]
-
After the addition is complete, raise the temperature to around 106°C and maintain for several hours (e.g., 16 hours) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).[11]
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a mixture of water and ethyl acetate with vigorous stirring.[11]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[11]
-
Combine the organic layers and wash with brine.[11]
-
(Optional) The organic layer can be treated with activated carbon to remove colored impurities.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
The crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for this synthesis.
Carboxylation to Yield the Target Compound
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. While specific spectroscopic data for this exact molecule is not widely published, related structures provide an indication of the expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrrole proton and the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons in the pyrimidine and pyrrole rings, as well as the carboxyl carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Application in Kinase Inhibition Assays
Derivatives of this compound are prime candidates for screening in kinase inhibition assays. The following is a generalized protocol for an in vitro kinase assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro potency (IC₅₀) of a test compound against a specific protein kinase by measuring ATP consumption.
Materials:
-
Test compound (dissolved in DMSO)
-
Recombinant protein kinase
-
Specific kinase substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions, positive control, and DMSO (negative control) to the wells of the 384-well plate.
-
Add the kinase, substrate, and ATP in the kinase reaction buffer to initiate the reaction.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate in the dark to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its structural features provide a versatile platform for the synthesis of potent and selective kinase inhibitors. A thorough understanding of its properties, synthesis, and application is crucial for researchers and drug developers working to create the next generation of targeted therapies. While detailed experimental data for this specific compound is emerging, the extensive research on the broader pyrrolo[2,3-d]pyrimidine class provides a strong foundation for its use in advancing drug discovery programs.
References
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Darnell, J. E., Kerr, I. M., & Stark, G. R. (1994). Jak-STAT pathways and transcriptional activation in response to IFNs and other extracellular signaling proteins. Science, 264(5164), 1415–1421. [Link]
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Cusabio. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
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Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2015). Mechanisms and consequences of Jak-STAT signaling in the immune system. Nature Immunology, 16(4), 374–384. [Link]
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Wikipedia. (2023, December 19). JAK-STAT signaling pathway. [Link]
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Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
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A-Z Pharma. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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Chembid. (n.d.). Cas no 1638760-72-1 (this compound). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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AccelaChem. (n.d.). SY099442. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
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ChemBK. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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A Technical Guide to the Solubility of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid for Pharmaceutical Research
This guide provides an in-depth analysis of the solubility characteristics of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given its structural complexity, understanding its solubility in common laboratory solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This document offers a blend of theoretical insights and practical, field-proven experimental protocols to empower researchers in their work with this molecule.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from the bench to the bedside is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. Solubility dictates a compound's bioavailability, affecting how it is absorbed, distributed, metabolized, and excreted (ADME). For a molecule like this compound, which serves as a key intermediate or a potential therapeutic agent itself, a thorough understanding of its solubility is not just an academic exercise—it is a prerequisite for successful drug development.[1] This guide is structured to provide both a predictive framework based on the molecule's physicochemical properties and a robust experimental workflow for empirical solubility determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure. This compound possesses a unique combination of functional groups that influence its behavior in different solvents.
The structure features a fused pyrrolo[2,3-d]pyrimidine ring system, which is relatively nonpolar. The two chlorine atoms further contribute to its lipophilicity. However, the presence of a carboxylic acid group introduces a polar, acidic functional group capable of hydrogen bonding and deprotonation. The pyrrole nitrogen also has a proton that can participate in hydrogen bonding.
Based on these features, a general solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid and pyrrole N-H should allow for hydrogen bonding with protic solvents. However, the chlorinated heterocyclic core is hydrophobic. Therefore, solubility in water is expected to be low. In alcohols like methanol and ethanol, solubility is likely to be moderate, increasing with the length of the alkyl chain. The solubility in aqueous solutions will be highly pH-dependent; in basic solutions (pH > pKa of the carboxylic acid), the compound will deprotonate to form a more polar and soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and can solvate the polar functional groups of the molecule. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be very good solvents for this compound, a common characteristic for druglike molecules. A related compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be soluble in DMSO.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid, the compound is expected to have very poor solubility in nonpolar solvents.
Quantitative Solubility Data (Predicted and Reported for Analogs)
| Solvent Category | Solvent | Predicted Solubility for Target Compound | Reported Solubility for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine[3] |
| Polar Protic | Water | Sparingly Soluble to Insoluble | Slightly Soluble |
| Methanol | Moderately Soluble | Soluble | |
| Ethanol | Moderately Soluble | Not Reported | |
| Polar Aprotic | DMSO | Soluble to Very Soluble | Soluble |
| DMF | Soluble to Very Soluble | Not Reported | |
| Acetonitrile | Sparingly Soluble | Not Reported | |
| Ethyl Acetate | Sparingly to Moderately Soluble | Soluble | |
| Nonpolar | Hexane | Insoluble | Not Reported |
| Toluene | Insoluble | Not Reported | |
| Aqueous (Basic) | 5% aq. NaHCO₃ | Soluble (as carboxylate salt) | Not Applicable |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain reliable and reproducible solubility data, the "gold standard" shake-flask method is recommended.[4][5] This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for biopharmaceutical applications.
Rationale for Method Selection: The shake-flask method is chosen for its accuracy and reliability in determining the true equilibrium solubility of a compound. While higher-throughput kinetic methods exist, they can often overestimate solubility. For a lead compound or a key intermediate, precise thermodynamic data is crucial.
Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial (e.g., 2-5 mg).
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for biopharmaceutical relevance).[6]
-
Agitate the samples for a sufficient time to reach equilibrium. A 24 to 48-hour period is typically adequate. The system is at equilibrium when the concentration of the solute in the solution is constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand briefly to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifugation followed by filtration is the most robust method.[7]
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter. It is critical to use a filter material that has low compound binding (e.g., PVDF).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound in the same solvent.
-
Analyze the concentration of the compound in the filtered supernatant using a suitable analytical technique such as HPLC-UV or LC-MS.[7]
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility and Troubleshooting
Several factors can influence the measured solubility of this compound. Understanding these is key to obtaining accurate and meaningful data.
Key Factors Influencing Solubility
Caption: Interplay of physicochemical and environmental factors on solubility.
-
pH: As a carboxylic acid, the solubility of this compound will dramatically increase in aqueous solutions with a pH above its pKa due to the formation of the highly polar carboxylate anion.[6] When working with buffered solutions, this is a critical consideration.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is essential to control and report the temperature at which solubility is measured.[6]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiments.
-
Purity: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity sample is essential for accurate measurements.
Conclusion
While a comprehensive public database on the solubility of this compound is currently lacking, this guide provides a strong predictive foundation based on its chemical structure. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, and its solubility in aqueous media will be highly dependent on pH. For researchers and drug development professionals, the provided experimental protocol for thermodynamic solubility determination offers a robust and reliable path to generating the precise data needed to advance their projects. Adherence to this systematic approach will ensure high-quality, reproducible results, facilitating informed decisions in synthesis, formulation, and screening efforts.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- Solubility Experimental Methods. (n.d.). SlideShare.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- This compound. (n.d.). Labsolu.
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem.
- 2,4-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE. (2025). ChemicalBook.
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound. (n.d.). Chem-Impex.
- Solubility of Organic Compounds. (2023). University of Toronto Scarborough.
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A Technical Guide to the ¹H and ¹³C NMR Spectral Signature of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles and data from closely related analogues. This guide will serve as a valuable resource for researchers in medicinal chemistry and drug development who are working with the pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many clinically relevant molecules.[1][2][3]
Introduction: The Significance of this compound
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][3] The title compound, this compound, is a highly functionalized derivative that presents multiple reactive sites for further chemical modification. Accurate and unambiguous characterization of this building block is paramount for the synthesis of novel drug candidates. NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and electronic environment of such compounds in solution.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the pyrrole proton, the N-H proton of the pyrrole ring, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms on the pyrimidine ring and the carboxylic acid group on the pyrrole ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad signal at a very downfield chemical shift, typical for carboxylic acids in DMSO-d₆. |
| ~12.0 - 12.5 | Broad Singlet | 1H | N7-H | The N-H proton of the pyrrole ring is also expected to be a broad singlet in the downfield region due to exchange and the influence of the electron-withdrawing pyrimidine ring. |
| ~7.5 - 7.8 | Singlet | 1H | C5-H | The sole proton on the pyrrole ring is anticipated to be a singlet. Its chemical shift is influenced by the adjacent carboxylic acid group and the overall electron-deficient nature of the heterocyclic system. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached atoms (Cl, N) and the resonance effects within the aromatic system.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165.0 | C=O | The carbonyl carbon of the carboxylic acid is expected at a characteristic downfield position. |
| ~155.0 | C4 | The carbon atom attached to chlorine in the pyrimidine ring is expected to be significantly downfield. |
| ~153.0 | C2 | Similar to C4, this carbon is also attached to a chlorine atom and is expected to be in a similar downfield region. |
| ~152.0 | C7a | This quaternary carbon at the fusion of the two rings is influenced by the surrounding nitrogen atoms. |
| ~132.0 | C5 | The protonated carbon of the pyrrole ring. |
| ~117.0 | C6 | The carbon bearing the carboxylic acid group. |
| ~100.0 | C4a | Another quaternary carbon at the ring junction. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's likely polarity and the presence of exchangeable protons (NH and COOH), which are more readily observed in this solvent.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.
-
Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition :
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure and predicted ¹H and ¹³C NMR chemical shifts.
Caption: A typical workflow for NMR spectral analysis.
Conclusion
This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, based on sound spectroscopic principles and comparative data from analogous structures. The detailed experimental protocol offers a standardized approach to data acquisition, ensuring high quality and reproducibility. This information is intended to empower researchers in their synthetic endeavors and facilitate the unambiguous characterization of this and related heterocyclic compounds.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed. Available at: [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary
The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine nucleus, represents a cornerstone in the development of targeted therapies. As a bioisosteric mimic of adenine, this scaffold has proven exceptionally effective as a "hinge-binding" motif for kinase inhibitors.[1] This guide focuses specifically on 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , a pivotal intermediate whose unique reactivity has been harnessed to create life-changing medicines. While the user specified an interest in the 6-carboxylic acid derivative, the vast majority of high-impact applications, including the blockbuster drug Tofacitinib, leverage the non-carboxylated dichloro-scaffold. Therefore, to provide the most authoritative and practical guide for researchers, we will delve into the synthesis, reactivity, and profound medicinal chemistry applications of this core building block. We will explore its role in the rational design of Janus kinase (JAK) inhibitors, providing detailed experimental context and strategic insights for drug development professionals.
Physicochemical Properties & Safe Handling
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a stable, white crystalline powder that serves as a versatile starting material.[2] Its handling requires adherence to standard laboratory safety protocols due to its potential irritant and toxic properties.
| Property | Value | Reference |
| CAS Number | 90213-66-4 | [3] |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.01 g/mol | [3] |
| Melting Point | 247-250 °C | [2] |
| Boiling Point | 312 °C at 760 mmHg | [2] |
| Appearance | White Powder | [2] |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol. Slightly soluble in water. | [4] |
Safety Profile (GHS Hazard Statements): According to aggregated data from ECHA notifications, this compound is associated with the following hazards.[3] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
-
H301/H302: Toxic or Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis of the Core Intermediate
The reliable synthesis of the 2,4-dichloro scaffold is the critical first step in many drug discovery campaigns. The most common and robust method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using a strong chlorinating agent like phosphoryl chloride (POCl₃).
Workflow: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Caption: Synthetic route from the diol precursor to the dichloro- intermediate.
Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol[4]
-
Setup: To a clean, dry reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene (3 volumes).
-
Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 3.0 eq) to the stirred suspension.
-
Heating & Base Addition: Warm the reaction mixture to 70°C. Add diisopropylethylamine (DIPEA, 2.0 eq) dropwise over approximately 2.5 hours. Causality Note: The slow, dropwise addition of DIPEA is crucial to control the exothermic reaction and prevent dangerous pressure buildup.
-
Reaction Completion: After the addition is complete, increase the temperature to 106°C and maintain for at least 16 hours, monitoring by HPLC or TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature (25°C). In a separate vessel, prepare a mixture of water (23 volumes) and ethyl acetate (12 volumes). Slowly and carefully pour the reaction mixture into the quench solution with vigorous stirring. Stir overnight. Safety Note: This quench is highly exothermic and releases HCl gas; perform in a well-ventilated hood with appropriate precautions.
-
Extraction & Purification: Filter the biphasic mixture through a pad of diatomaceous earth. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 7.5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
The Strategic Role in Kinase Inhibitor Design
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many diseases, including cancer and autoimmune disorders, kinases become dysregulated, leading to uncontrolled cell growth or inflammation. The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in kinase inhibitor design because it mimics adenine, the purine core of ATP. This allows it to sit in the ATP-binding pocket of a kinase and block its function.[1][5]
Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is a class of tyrosine kinases that are critical for immune cell signaling.[6] When cytokines (e.g., interleukins) bind to their receptors on the cell surface, associated JAKs are activated. They then phosphorylate proteins called Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and activate gene transcription, often for pro-inflammatory proteins.[6][7] In autoimmune diseases, this pathway is overactive.[8]
Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.
Case Study: Synthesis of Tofacitinib
Tofacitinib (Xeljanz®) is a pan-JAK inhibitor used to treat autoimmune conditions like rheumatoid arthritis.[2] Its synthesis is a prime example of the utility of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The two chlorine atoms provide differential reactivity, allowing for sequential, selective substitution.
The Core Reaction: Nucleophilic Aromatic Substitution (SNA_r_)
The key step is the S_NAr reaction between the dichloro-intermediate and a chiral piperidine amine. The chlorine at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at C2. This selectivity is fundamental to the synthetic strategy.
To enhance reactivity and yield, the pyrrole nitrogen is often protected with an electron-withdrawing group, such as a tosyl (Ts) group. This modification further reduces the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack.[9]
Workflow: Tofacitinib Synthesis from the Dichloro-Intermediate
Caption: Key synthetic steps in the construction of Tofacitinib.
Protocol: S_NAr Coupling for Tofacitinib Precursor[9][10]
-
Setup: In a reaction vessel under a nitrogen atmosphere, dissolve the N-tosyl protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as water or an appropriate organic solvent.
-
Addition of Amine & Base: Add the chiral amine, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine (1.0 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction: Heat the mixture to 95-105°C and stir for a minimum of 10 hours, monitoring for completion. Causality Note: The base is essential to neutralize the HCl generated during the substitution and to maintain a nucleophilic amine. The tosyl group on the pyrrole nitrogen makes the C4 position more electron-deficient, accelerating the rate of nucleophilic attack and improving overall yield.[9]
-
Workup: After cooling, the resulting product can be isolated via filtration or extraction, depending on the solvent system used. This intermediate then undergoes further transformations (e.g., deprotection, acylation) to yield the final Tofacitinib molecule.[10]
Structure-Activity Relationship (SAR) Insights
The beauty of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its tunability. Medicinal chemists can systematically modify the C2 and C4 positions to optimize potency and, crucially, selectivity between different kinase enzymes.
| Position | Modification | General Impact on Activity | Rationale / Example |
| C4 | Primary Amine Linkage | Essential for Hinge Binding. Forms key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP pocket. | In Tofacitinib, the secondary amine attached to C4 is the primary anchor point within the JAK active site.[11] |
| C2 | Substitution vs. Chlorine | Can modulate selectivity. Replacing the C2-chloro with other groups can introduce steric hindrance or new interactions. | First-generation JAK inhibitors often lack selectivity.[12] Introducing specific groups at C2 can exploit subtle differences between the ATP pockets of JAK1, JAK2, and JAK3 to create second-generation, more selective inhibitors, potentially reducing side effects.[12] |
| N7 | Protection/Substitution | Impacts electronic properties and solubility. While often deprotected in the final drug, modifications here can be used during synthesis or to alter physicochemical properties. | The N7-H acts as a hydrogen bond donor. Protecting it with a tosyl group enhances the reactivity of the C4 position for S_NAr reactions.[9] |
Derivatives of the pyrrolo[2,3-d]pyrimidine core have been successfully developed as potent inhibitors for a wide range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase, demonstrating the scaffold's remarkable versatility in cancer therapy.[1][13][14]
Conclusion and Future Outlook
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is far more than a simple chemical intermediate; it is a master key that has unlocked the door to a new generation of targeted therapies. Its straightforward synthesis and predictable, differential reactivity at the C2 and C4 positions provide an ideal platform for medicinal chemists to build complex and highly specific kinase inhibitors. The clinical and commercial success of Tofacitinib is a direct testament to the power of this scaffold.
Future research will undoubtedly continue to leverage this core structure. Efforts are focused on designing next-generation inhibitors with exquisite selectivity for individual JAK isozymes or other kinases, aiming to improve efficacy and minimize off-target effects.[12] As our understanding of kinase biology deepens, the 7-deazapurine framework, and specifically the 2,4-dichloro derivative, will remain an indispensable tool in the arsenal of drug discovery professionals.
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PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Available from: [Link]
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Li, J., et al. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available from: [Link]
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Pharmaffiliates. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
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Schrader, W., et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. Available from: [Link]
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Ghorab, M. M., et al. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available from: [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available from: [Link]
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Wikipedia. (n.d.). Janus kinase inhibitor. Available from: [Link]
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Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available from: [Link]
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Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available from: [Link]
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Poindexter, G. S., et al. (2004). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
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Lee, S., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available from: [Link]
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Wieczorek, M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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Kumar, A., et al. (2020). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Taylor & Francis Online. Available from: [Link]
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Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available from: [Link]
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The Patient Story. (2024). How JAK Inhibitors Work!. YouTube. Available from: [Link]
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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of numerous cellular processes.[2][3] This inherent affinity has been successfully leveraged to develop potent and selective inhibitors for various kinase families, leading to the approval of several landmark drugs for treating inflammatory diseases and cancers.[3] Notable examples include Tofacitinib, a Janus kinase (JAK) inhibitor for rheumatoid arthritis, and Ruxolitinib, another JAK inhibitor for myelofibrosis.[4] The adaptability of the pyrrolo[2,3-d]pyrimidine framework allows for strategic modifications that enhance potency, selectivity, and pharmacokinetic properties, making it a cornerstone for ongoing drug discovery efforts targeting kinases.[1][2]
This technical guide provides a comprehensive overview of the mechanism of action of pyrrolo[2,3-d]pyrimidine-based inhibitors, with a primary focus on their interaction with Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR) family. We will delve into the structural basis of their inhibitory activity, the downstream consequences on signaling pathways, and detailed protocols for the experimental validation of their mechanism.
Core Mechanism of Action: Competitive ATP Inhibition
The predominant mechanism by which pyrrolo[2,3-d]pyrimidine-based inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the target kinase.[3] The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region, the flexible segment connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the substrate from accessing the catalytic site and preventing the transfer of a phosphate group to its substrate.
Visualizing the Core Scaffold
Caption: The core chemical structure of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Janus Kinase (JAK) Inhibition: A Paradigm for Anti-Inflammatory Therapy
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling of numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of many autoimmune diseases. Pyrrolo[2,3-d]pyrimidine-based inhibitors, such as Tofacitinib and Ruxolitinib, have proven to be highly effective in modulating this pathway.[4]
Structural Insights into JAK Inhibition
X-ray crystallography studies of JAK kinases in complex with pyrrolo[2,3-d]pyrimidine inhibitors have provided a detailed atomic-level understanding of their binding mode.[4][5]
-
Tofacitinib and JAK1/JAK3: Tofacitinib shows a preference for inhibiting JAK1 and JAK3.[5] The pyrrolo[2,3-d]pyrimidine core forms two crucial hydrogen bonds with the hinge region residues, specifically with the backbone amide of Leu959 and the backbone carbonyl of Glu957 in JAK1.[5][6] The cyano group on the pyrrole ring often engages in additional interactions, enhancing potency. The piperidine side chain extends towards the solvent-exposed region, offering a site for modification to fine-tune selectivity and pharmacokinetic properties.
-
Ruxolitinib and JAK1/JAK2: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[7] Its binding is also anchored by hydrogen bonds between the pyrrolo[2,3-d]pyrimidine scaffold and the hinge region of the kinase.[4][8] The cyclopentyl moiety and the propanenitrile group attached to the pyrazole ring make extensive van der Waals contacts within the ATP-binding pocket, contributing to its high affinity.[4][8]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Targeting Other Kinase Families
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends beyond the JAK family. It has been successfully employed to develop inhibitors for other kinases implicated in cancer and other diseases.
-
Epidermal Growth Factor Receptor (EGFR): In non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation. Pyrrolo[2,3-d]pyrimidine derivatives have been designed to inhibit both wild-type and mutant forms of EGFR. [9][10]The binding mode is analogous to that in JAKs, with the core scaffold interacting with the hinge region of the EGFR kinase domain. [9]
-
Other Kinase Targets: This scaffold has also been utilized to develop inhibitors for a range of other kinases, including RET, Focal Adhesion Kinase (FAK), and Monopolar Spindle 1 (MPS1), highlighting its broad applicability in kinase-targeted drug discovery. [11][12][13]
Experimental Protocols for Mechanistic Validation
Elucidating the mechanism of action of pyrrolo[2,3-d]pyrimidine-based inhibitors requires a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a robust, high-throughput method for quantifying kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and a fluorescently labeled substrate (e.g., a peptide) to their desired concentrations in the reaction buffer.
-
Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor in DMSO, followed by dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the inhibitor concentration to determine the IC₅₀ value. [14] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
AlphaLISA is another proximity-based assay that is highly sensitive and suitable for high-throughput screening.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer.
-
Dilute the kinase, a biotinylated substrate, and the inhibitor to their working concentrations.
-
Prepare an ATP solution.
-
-
Kinase Reaction:
-
In a 384-well plate, combine the inhibitor, kinase, and biotinylated substrate.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for the desired duration.
-
-
Detection:
-
Stop the reaction by adding a buffer containing EDTA.
-
Add a mixture of streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader.
-
The luminescent signal is proportional to the extent of substrate phosphorylation.
-
Calculate IC₅₀ values from the dose-response curve. [7]
-
Cell-Based Assays
These assays assess the effect of the inhibitor in a more physiologically relevant cellular context.
Western Blot for Phospho-STAT
This technique is used to measure the inhibition of JAK-STAT signaling within cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cytokine-dependent cell line) and allow them to adhere or grow to the desired confluency.
-
Treat the cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor for a specified period.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [15]3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [16]5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [12] * Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-phospho-STAT3 Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
For a loading control, strip the membrane and re-probe with an antibody for total STAT or a housekeeping protein like GAPDH or β-actin. [17]6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the level of STAT phosphorylation relative to the total STAT and loading control.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
These assays measure the inhibitor's effect on the proliferation of cells that are dependent on the targeted kinase for growth and survival.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. [18]2. Compound Treatment:
-
Treat the cells with a range of concentrations of the inhibitor and incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [18][19]4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. [20]5. Data Acquisition:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Step-by-Step Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Reagent Addition:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generate a luminescent signal in the presence of ATP. [21]3. Signal Stabilization and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the luminescent signal to stabilize (approximately 10 minutes).
-
Measure the luminescence using a plate-reading luminometer. [22]4. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ATP, which correlates with the number of viable cells.
-
Determine the GI₅₀ from the dose-response curve.
-
Data Presentation and Interpretation
To facilitate the comparison of inhibitor potency and selectivity, quantitative data should be summarized in a clear and structured format.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Cellular GI₅₀ (nM) | Reference |
| Tofacitinib | JAK1 | 1.1 | - | [5] |
| JAK2 | 20 | - | [5] | |
| JAK3 | 1.0 | - | [5] | |
| Ruxolitinib | JAK1 | 3.3 | - | [4] |
| JAK2 | 2.8 | - | [4] | |
| Compound X | EGFR (L858R/T790M) | 0.21 | 10.3 (HCC827) | [8] |
| Compound Y | RET | 5.2 | 150 (LC-2/ad) | [11] |
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The deep understanding of their mechanism of action, grounded in structural biology and validated through a suite of biochemical and cellular assays, has enabled the successful clinical translation of several drugs. The continued exploration of this versatile core, coupled with innovative medicinal chemistry strategies, holds immense promise for the development of next-generation kinase inhibitors targeting a broader range of diseases with improved efficacy and safety profiles. The ability to rationally design inhibitors based on detailed structural and mechanistic insights will be paramount in overcoming the challenges of drug resistance and achieving more durable therapeutic responses.
References
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Patsnap. (2024, July 17). What is the mechanism of Tofacitinib Citrate? Synapse. Retrieved from [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2025). ACS Publications. Retrieved from [Link]
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Davis, R. R., & Schonbrunn, E. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. bioRxiv. Retrieved from [Link]
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Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (2025). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Retrieved from [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
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Manetti, F., & Radi, M. (2017). Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. PubMed. Retrieved from [Link]
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Vazquez, M. L., Kaila, N., Strohbach, J. W., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. RCSB PDB. Retrieved from [Link]
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Chrencik, J., et al. (2010). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). JAK inhibitor (ligand) and JAK complex. (a) Tofacitinib/PDB:3EYG(JAK1/2). Retrieved from [Link]
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Protocol Online. (2007, March 14). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]
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ResearchGate. (n.d.). Visualization of the JH1 domain of JAK2 in complex with Ruxolitinib (PDB code: 6VGL). Retrieved from [Link]
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Radi, M., & Manetti, F. (2017). Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. PubMed. Retrieved from [Link]
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Lee, S., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed. Retrieved from [Link]
-
Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Retrieved from [Link]
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Sharma, P., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]
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ResearchGate. (2018, November 21). Protocol of western blotting STAT and p-STAT? Retrieved from [Link]
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A Technical Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Analogs in Drug Discovery
Introduction: The Privileged Scaffold of 7-Deazapurines
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, bearing a structural resemblance to the native purine core of ATP. This mimicry allows for the design of potent inhibitors that target the ATP-binding sites of various enzymes, particularly kinases.[1] The strategic placement of reactive groups and functional moieties on this heterocyclic system has led to the development of numerous clinically relevant molecules. This guide focuses on the synthesis, biological evaluation, and structure-activity relationships of analogs derived from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a key intermediate for generating diverse libraries of bioactive compounds. This versatile building block offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
Synthesis of the Core Intermediate and Its Analogs
The synthetic accessibility of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is a critical factor in its widespread use. Several synthetic routes have been established, often starting from readily available precursors.
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
A common and efficient method for the synthesis of the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Experimental Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [4]
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene.
-
Chlorination: Slowly add phosphoryl chloride (3.0 eq) to the stirred suspension.
-
Exothermic Control: Warm the reaction mixture to 70°C. Add diisopropylethylamine (2.0 eq) dropwise over a period of 2.5 hours to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, raise the temperature to 106°C and continue stirring for 16 hours.
-
Work-up: Cool the mixture to room temperature and slowly pour it into a flask containing water and ethyl acetate. Stir the biphasic mixture overnight.
-
Purification: Filter the mixture through diatomaceous earth. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and treat with activated carbon. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Synthesis of this compound Analogs
Experimental Protocol: Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid [5]
-
Starting Material: Begin with a suitable precursor, such as a 6-formyl-pyrrolo[2,3-d]pyrimidine derivative.
-
Oxidation: Dissolve the formyl derivative (1.0 eq) in DMF and add oxone (1.2 eq).
-
Reaction: Stir the mixture for 6 hours.
-
Work-up: Upon completion, add water to precipitate the product. Filter the solid to obtain the carboxylic acid.
Amide Analog Synthesis
The carboxylic acid group is a versatile handle for diversification. A common and effective method for generating amide analogs is through carbodiimide-mediated coupling reactions.
Experimental Protocol: General Procedure for Amide Synthesis from Carboxylic Acid [6]
-
Activation: In a round-bottom flask, dissolve the this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Biological Activities and Structure-Activity Relationships (SAR)
Analogs of the this compound scaffold have been investigated as inhibitors of a variety of protein kinases and other important biological targets. The substituents at the C2, C4, and C6 positions play a crucial role in determining the potency and selectivity of these compounds.
Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established hinge-binding motif for many protein kinases.[7][8] Modifications at the C2, C4, and C6 positions allow for the exploration of different pockets within the ATP-binding site, leading to potent and selective inhibitors.
-
p21-Activated Kinase 4 (PAK4): Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent PAK4 inhibitors. For instance, compounds with specific substitutions at the C4 and C7 positions have shown nanomolar inhibitory activity against PAK4 and potent anti-proliferative effects in cancer cell lines.[7] The docking studies of these inhibitors reveal key hydrogen bonding interactions with the hinge region of the kinase.[7]
-
Casein Kinase 1α (CK1α): This kinase is involved in various cellular processes, and its dysregulation is implicated in cancer.[9] Analogs of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been designed as potent CK1α inhibitors, demonstrating the versatility of this core structure.[10][11]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized and evaluated as VEGFR-2 inhibitors. The nature of the substituent on the N4-anilino moiety was found to modulate the inhibitory profile against a panel of receptor tyrosine kinases.[12][13]
STAT6 Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the IL-4/IL-13 signaling pathway, which plays a critical role in allergic and inflammatory responses.[14][15] Small molecule inhibitors of STAT6 are of significant therapeutic interest. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent and orally active STAT6 inhibitors.[14]
Table 1: Biological Activity of Representative 7H-pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| PAK4 Inhibitor (5n) | PAK4 | 2.7 | MV4-11 | 0.0078 | [7] |
| PAK4 Inhibitor (5o) | PAK4 | 20.2 | MV4-11 | 0.0383 | [7] |
| Multi-kinase Inhibitor (5k) | EGFR | 79 | HepG2 | - | [8] |
| Her2 | 40 | ||||
| VEGFR2 | 136 | ||||
| CDK2 | 204 | ||||
| VEGFR-2 Inhibitor (8) | VEGFR-2 | - | A431 | - | [13] |
| VEGFR-2 Inhibitor (10) | VEGFR-2 | - | A431 | - | [13] |
| VEGFR-2 Inhibitor (14) | VEGFR-2 | - | A431 | - | [12] |
Signaling Pathways and Mechanism of Action
A thorough understanding of the signaling pathways modulated by these inhibitors is essential for their rational development.
PAK4 Signaling Pathway
PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival.[16][17] Its downstream effectors include proteins involved in cytoskeletal dynamics (LIMK1), cell cycle progression (Cyclin D1), and survival signaling (AKT).[1] Inhibition of PAK4 by 7H-pyrrolo[2,3-d]pyrimidine analogs can lead to cell cycle arrest and apoptosis in cancer cells.[7]
Caption: Simplified PAK4 signaling pathway and point of inhibition.
CK1α Signaling Pathway
Casein Kinase 1α is a key regulator of the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin, marking it for degradation.[9] It is also involved in the regulation of other important cellular processes like the cell cycle and DNA damage response.[9] Small molecule inhibitors of CK1α can therefore have profound effects on these pathways.
Caption: Role of CK1α in the Wnt/β-catenin signaling pathway.
STAT6 Signaling Pathway
The STAT6 signaling pathway is initiated by the cytokines IL-4 and IL-13.[14] Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT6. STAT6 is then phosphorylated by JAKs, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in immune responses.[14][18]
Caption: Overview of the STAT6 signaling cascade.
Experimental Protocols for Biological Evaluation
The biological evaluation of novel this compound analogs typically involves a tiered approach, starting with in vitro enzyme assays, followed by cellular assays, and potentially in vivo studies for promising candidates.
In Vitro Kinase Assay
A radiometric kinase assay is considered the gold standard for directly measuring kinase activity.[19]
Experimental Protocol: General Radiometric Kinase Assay [19][20]
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, purified kinase enzyme, and the peptide or protein substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Alternatively, fluorescence-based assays offer a non-radioactive method for measuring kinase activity.[21][22]
Experimental Protocol: General Fluorescence-Based Kinase Assay [22]
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Measure the change in fluorescence intensity or fluorescence polarization using a plate reader. The signal change is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the IC50 values as described for the radiometric assay.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged starting point for the development of potent and selective inhibitors of various therapeutically relevant targets. The synthetic tractability of this core allows for the generation of diverse chemical libraries, and the accumulated knowledge of its structure-activity relationships provides a solid foundation for rational drug design. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms or other novel targets, as well as the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
- 11. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 22. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Abstract & Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a privileged core structure in medicinal chemistry. Its derivatives are integral to numerous clinically significant therapeutics, particularly as inhibitors of protein kinases such as Janus kinases (JAKs). The compound 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of drugs like Tofacitinib[1]. The introduction of a carboxylic acid moiety at the C-6 position of this scaffold generates a versatile building block, enabling further elaboration through amide bond formation or other functional group interconversions.
This document provides a comprehensive, field-tested guide for the multi-step synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid . The protocol is designed for researchers in synthetic organic chemistry and drug development. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. The overall synthetic strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core, functionalization at the C-6 position, chlorination, and final oxidation. To ensure regioselectivity and stability during the aggressive chlorination step, a protection-deprotection strategy for the pyrrole nitrogen is employed.
Overall Synthetic Strategy
The synthesis is designed as a robust four-step sequence starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The strategy hinges on leveraging the inherent reactivity of the pyrrole ring for functionalization prior to the critical chlorination of the pyrimidine ring.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent | Supplier | Grade | Notes |
| 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol | Sigma-Aldrich | ≥98% | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | Acros Organics | ≥99% | Protection Step |
| Pyridine | Fisher Sci. | Anhydrous, ≥99.8% | Solvent and Base |
| Phosphorus oxychloride (POCl₃) | Alfa Aesar | ≥99% | Chlorinating Agent |
| N,N-Diisopropylethylamine (DIPEA) | TCI Chemicals | ≥99% | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | EMD Millipore | Anhydrous, ≥99.8% | Vilsmeier Reagent / Solvent |
| Oxone® (Potassium peroxymonosulfate) | Sigma-Aldrich | Reagent Grade | Oxidizing Agent |
| Sodium Hydroxide (NaOH) | VWR | Pellets, ≥98% | Deprotection / Workup |
| Ethyl Acetate (EtOAc) | Fisher Sci. | HPLC Grade | Extraction Solvent |
| Dichloromethane (DCM) | Fisher Sci. | HPLC Grade | Extraction Solvent |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 37% w/w | Workup |
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.
Step 1: N-7 Tosyl Protection of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol
Rationale: The pyrrole nitrogen (N-7) is nucleophilic and can undergo side reactions during the subsequent aggressive chlorination step. Protection with a p-toluenesulfonyl (tosyl) group enhances the stability of the molecule and prevents N-chlorination. The tosyl group is robust enough for the subsequent steps yet can be removed under basic conditions.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (5.0 g, 33.1 mmol).
-
Add anhydrous pyridine (100 mL). Stir the suspension until a homogenous mixture is formed.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (6.95 g, 36.4 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: DCM/Methanol 9:1).
-
Upon completion, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with cold diethyl ether (2 x 30 mL).
-
Dry the solid under high vacuum to afford 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as a white to off-white solid.
Step 2: Vilsmeier-Haack Formylation at C-6
Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic rings[2][3][4]. The pyrrole moiety of the substrate is highly activated towards electrophilic substitution at the C-6 position. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from DMF and POCl₃ and acts as the electrophile.
Caption: Vilsmeier-Haack formylation mechanism overview.
Procedure:
-
In a dry 500 mL three-necked flask under a nitrogen atmosphere, place anhydrous N,N-Dimethylformamide (DMF) (80 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (14.0 mL, 150 mmol, ~5 equiv) dropwise via a syringe over 30 minutes. Maintain the internal temperature below 5 °C. A thick, white slurry of the Vilsmeier reagent will form.
-
Stir the Vilsmeier reagent at 0 °C for an additional 30 minutes.
-
Add the 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (9.2 g, 30.0 mmol) from Step 1 portion-wise to the reagent slurry.
-
After addition, remove the ice bath and heat the reaction mixture to 70 °C. Stir at this temperature for 4-6 hours.
-
Monitor the reaction by TLC (DCM/Methanol 9:1).
-
Cool the mixture to room temperature and then carefully pour it onto 600 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
A precipitate will form. Stir the suspension for 1 hour.
-
Collect the solid by vacuum filtration, wash extensively with water (4 x 100 mL).
-
Dry the product under vacuum at 50 °C to yield 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-6-carbaldehyde .
Step 3: Dichlorination of the Pyrimidine Ring
Rationale: The hydroxyl groups on the pyrimidine ring are converted to chlorides using an excess of phosphorus oxychloride. This is a standard transformation for this heterocyclic system[4]. The presence of a non-nucleophilic base like DIPEA helps to neutralize the HCl generated in situ, driving the reaction to completion and minimizing side reactions.
Procedure:
-
Combine 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-6-carbaldehyde (8.0 g, 23.8 mmol) and phosphorus oxychloride (POCl₃) (80 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
To this slurry, add N,N-Diisopropylethylamine (DIPEA) (12.5 mL, 71.4 mmol, 3.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The mixture should become a clear, brown solution.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexanes 1:1).
-
After completion, cool the reaction to room temperature and carefully concentrate the mixture under reduced pressure to remove the excess POCl₃.
-
Caution: The residue is still highly acidic. Slowly and carefully quench the residue by adding it dropwise to a vigorously stirred beaker of crushed ice (800 g) and ethyl acetate (400 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to afford 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde as a yellow solid.
Step 4: Oxidation of Aldehyde and N-7 Deprotection
Rationale: The final steps involve the oxidation of the C-6 aldehyde to a carboxylic acid, followed by the removal of the N-7 tosyl protecting group. Oxone is a stable, effective, and convenient oxidizing agent for converting aldehydes to carboxylic acids, particularly in polar aprotic solvents like DMF. A similar transformation on a related substrate has been successfully reported[5]. The subsequent deprotection of the tosyl group is readily achieved by basic hydrolysis with sodium hydroxide.
Procedure:
-
Dissolve 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (7.0 g, 18.8 mmol) in DMF (100 mL) in a 500 mL flask.
-
In a separate beaker, prepare a solution of Oxone® (23.1 g, 37.6 mmol, 2.0 equiv) in water (100 mL).
-
Add the Oxone® solution to the DMF solution at room temperature. The reaction is typically exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Stir the mixture vigorously for 6-8 hours. Monitor the oxidation by TLC (Ethyl Acetate/Hexanes 1:1).
-
Once the oxidation is complete, add 10 M aqueous Sodium Hydroxide (NaOH) solution (20 mL, 200 mmol) directly to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 2 hours to effect the deprotection of the tosyl group.
-
Cool the mixture to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 6 M HCl.
-
A precipitate will form. Stir the slurry at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the solid under high vacuum at 60 °C to yield the final product, This compound , as a pale yellow or off-white solid.
Characterization Data
| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield | Appearance |
| 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | C₁₃H₁₁N₃O₄S | 305.31 | 85-95% | Off-white solid |
| 7-Tosyl-pyrrolo[2,3-d]pyrimidine-2,4-diol-6-carbaldehyde | C₁₄H₁₁N₃O₅S | 333.32 | 70-80% | Yellow solid |
| 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | C₁₄H₉Cl₂N₃O₃S | 370.21 | 65-75% | Yellow solid |
| This compound | C₇H₃Cl₂N₃O₂ | 232.02 | 80-90% (Step 4) | Off-white solid |
Final Product Analysis:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5-14.5 (br s, 1H, COOH), 12.5-13.0 (br s, 1H, NH), 7.55 (s, 1H, C5-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.5, 154.0, 152.5, 151.0, 130.0, 117.5, 109.0.
-
LC-MS (ESI): m/z calculated for C₇H₃Cl₂N₃O₂ [M-H]⁻: 230.96; found 230.9.
References
- Jadhav, V. D., & Patil, D. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 536-551. (Link: Provided by Grounding Tool)
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. (Link: Not available, classic reference)
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 834-839. Retrieved from [Link]
- Bloxham, J. (2021). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from a blog post or article on a chemical supplier website. (Link: Provided by Grounding Tool)
-
PubChem. 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
Sources
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Leveraging 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid in Pharmaceutical Synthesis
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous kinase inhibitors and other targeted therapeutics.[1] This guide provides an in-depth exploration of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1638760-72-1), a highly functionalized and versatile pharmaceutical intermediate. We will elucidate the chemical rationale behind its utility, focusing on the strategic and selective reactivity of its three functional groups: the C4-chloro, C2-chloro, and C6-carboxylic acid moieties. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for its application in constructing complex molecular architectures, particularly for kinase inhibitor discovery programs.
Introduction: The Strategic Value of a Trifunctional Intermediate
In the quest for selective kinase inhibitors, scaffolds that mimic the native ATP purine core are of paramount importance.[2] The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, framework is a premier example, forming the foundation of blockbuster drugs like Tofacitinib, a Janus kinase (JAK) inhibitor.[3] While the synthesis of Tofacitinib classically employs 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the addition of a carboxylic acid group at the C6 position, yielding the title compound, exponentially increases its value as a building block.
This trifunctional intermediate offers a programmed, sequential path for diversification:
-
C4-Chloride: The most reactive site for nucleophilic aromatic substitution (SNAr), enabling the introduction of key amine-containing pharmacophores that often interact with the hinge region of the kinase ATP-binding site.[4][5]
-
C6-Carboxylic Acid: A versatile handle for amide bond formation, allowing for the exploration of the solvent-exposed region of the kinase, crucial for tuning selectivity and physicochemical properties.[6]
-
C2-Chloride: A less reactive site that can be functionalized in a subsequent step, often requiring more forcing conditions, or can be removed via hydrogenation if not needed.
This guide will detail the practical application of this intermediate, providing a clear roadmap from fundamental reactivity principles to robust, scalable synthetic protocols.
Physicochemical & Handling Data
Accurate characterization and proper handling are prerequisites for successful and reproducible synthesis.
| Property | Value | Source(s) |
| CAS Number | 1638760-72-1 | [7] |
| Molecular Formula | C₇H₃Cl₂N₃O₂ | [7] |
| Molecular Weight | 232.02 g/mol | [7] |
| Appearance | Solid (typically off-white to yellow) | [7] |
| Purity | ≥97% (via HPLC) | [7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethyl acetate; slightly soluble in water. | [7] |
| Storage | Store at 2-8°C, protected from light and moisture in a tightly sealed container. | [8] |
Safety & Handling
Based on data for homologous dichloropyrrolo-pyrimidine compounds, this compound should be handled with care.[9]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[9]
-
Personal Protective Equipment (PPE): Use in a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[10]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor immediately.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Chemical Reactivity & Strategic Synthesis
The synthetic utility of this intermediate is governed by the differential reactivity of its chloro-substituents. In SNAr reactions on a dichloropyrimidine ring, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4] This inherent regioselectivity is the cornerstone of its strategic application.
Caption: Key reactive sites on the intermediate.
The typical synthetic strategy involves a two-stage functionalization:
-
Selective SNAr at C4: Reaction with a primary or secondary amine to install a key pharmacophore.
-
Amide Coupling at C6: Activation of the carboxylic acid and subsequent reaction with another amine to build out the molecule.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrates used.
Protocol 1: Selective C4-Amination via SNAr
This protocol describes the selective displacement of the C4-chloride with an amine nucleophile. The causality for this selectivity lies in the higher electrophilicity of the C4 position on the pyrrolo[2,3-d]pyrimidine core.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine of interest (e.g., aniline derivative) (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or 2-propanol
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add this compound (1.0 equiv) and the chosen base (K₂CO₃ or DIPEA, 3.0 equiv).
-
Solvent & Amine Addition: Add anhydrous DMF to create a stirrable slurry. Add the amine (1.1 equiv) to the mixture.
-
Heating & Monitoring: Heat the reaction mixture to 90-100°C.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 10-16 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Causality Note: This step removes the polar DMF solvent and inorganic salts into the aqueous phase, leaving the desired product in the organic layer.
-
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes any residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to afford the pure 2-chloro-4-(amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivative.
Protocol 2: C6-Amide Coupling
This protocol details the formation of an amide bond at the C6 position using a standard peptide coupling agent. Direct condensation of a carboxylic acid and an amine is inefficient due to acid-base chemistry; therefore, activation of the carboxylic acid is required.[12][13] HATU is a highly effective coupling reagent that generates a reactive O-acylisourea intermediate, leading to high yields and short reaction times.
Materials:
-
Substituted 2-chloro-4-(amino)-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (from Protocol 1) (1.0 equiv)
-
Amine of interest (1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid starting material (1.0 equiv) in anhydrous DCM or DMF in a dry, nitrogen-purged flask.
-
Reagent Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Causality Note: This pre-activation step forms the highly reactive HATU-ester intermediate, readying it for nucleophilic attack.
-
-
Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The NaHCO₃ wash quenches any remaining activated acid and removes acidic byproducts.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final amide product. For some electron-deficient or sterically hindered amines, heating may be required.[14][15]
Integrated Synthesis Workflow
The power of this intermediate lies in its ability to facilitate a logical and efficient construction of complex molecules. The following workflow illustrates a typical synthetic campaign.
Caption: A representative two-step workflow.
Conclusion
This compound stands out as a high-value intermediate for pharmaceutical research and development. Its trifunctional nature allows for a predictable and sequential elaboration into complex molecular scaffolds. The reliable regioselectivity of the C4-chloride in SNAr reactions, combined with the robust chemistry of the C6-carboxylic acid, provides a powerful platform for generating diverse libraries of compounds. This is particularly relevant in the discovery of novel kinase inhibitors, where systematic exploration of chemical space around a core scaffold is essential for optimizing potency, selectivity, and drug-like properties.[16][17] The protocols and principles outlined in this guide offer a solid foundation for scientists to effectively harness the synthetic potential of this versatile building block.
References
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Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
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Li, P., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]
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Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]
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Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC - NIH. [Link]
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Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Wang, B., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. [Link]
- Ruggeri, S. G., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Gangjee, A., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]
-
ResearchGate. (2011). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
Wylie, C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Amarasinghe, K. K. D., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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ResearchGate. (2013). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
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ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
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Pharmaffiliates. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
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MDPI. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
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Application Notes: The Strategic Role of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid in Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structural resemblance to the ATP purine ring allows it to effectively compete for the ATP-binding site of various kinases, which are pivotal regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The strategic derivatization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of numerous clinically successful kinase inhibitors.[3][4]
Within this privileged scaffold class, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and its derivatives serve as exceptionally versatile intermediates. The presence of two reactive chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is the linchpin for constructing complex molecular architectures with high precision, a critical aspect in the synthesis of potent and selective kinase inhibitors.[5] A prime example of its significance is its role as a key building block in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis.[5][6]
This guide provides an in-depth exploration of the application of this compound and related structures in the synthesis of kinase inhibitors, offering detailed protocols and insights into the underlying chemical principles.
Chemical Profile of the Intermediate
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H3Cl2N3.[6] It typically appears as a white powder with a melting point in the range of 247-250°C.[6] The two chlorine atoms are the key to its synthetic utility. The C4-chloro is generally more susceptible to nucleophilic attack than the C2-chloro, allowing for a stepwise introduction of different substituents. This differential reactivity is fundamental to the convergent and efficient synthesis of complex kinase inhibitors.
Application in the Synthesis of Tofacitinib: A Case Study
Tofacitinib (Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK-STAT signaling pathway.[6][7] This pathway is integral to the immune response, and its inhibition can effectively manage autoimmune conditions.[8][9] The synthesis of Tofacitinib provides an excellent illustration of the strategic use of a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
The core synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a chiral piperidine derivative and the 4-chloro position of the pyrrolo[2,3-d]pyrimidine scaffold.[8]
Visualizing the Core Synthesis of Tofacitinib
Caption: Core synthetic step for Tofacitinib.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a common method for the synthesis of the key dichlorinated intermediate from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[10]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphoryl chloride (POCl3)
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Activated carbon (Darco KBB)
-
Diatomaceous earth
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) and toluene.
-
Slowly add phosphoryl chloride (3 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 70°C.
-
Add diisopropylethylamine (2 equivalents) dropwise over a period of 2.5 hours, carefully controlling the exotherm.
-
After the addition is complete, increase the temperature to 106°C and maintain stirring for 16 hours.
-
Cool the reaction mixture to room temperature (25°C).
-
Slowly and carefully pour the reaction mixture into a flask containing a mixture of water and ethyl acetate, and stir overnight at room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Add activated carbon to the combined organic layers, stir, and then filter through a pad of diatomaceous earth.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[10]
Causality Behind Experimental Choices:
-
Phosphoryl chloride (POCl3): This is a powerful chlorinating agent used to convert the hydroxyl groups of the diol into chlorine atoms.
-
Diisopropylethylamine (DIPEA): A non-nucleophilic base used to neutralize the HCl generated during the chlorination reaction, driving the reaction to completion and preventing unwanted side reactions.
-
Toluene: A high-boiling point solvent suitable for the reaction temperature required for the chlorination.
-
Aqueous workup: Necessary to quench the excess POCl3 and remove inorganic byproducts.
-
Activated carbon and diatomaceous earth filtration: Used to decolorize the solution and remove fine particulate impurities.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis
This generalized protocol demonstrates the key SNAr reaction at the C4 position, a common step in the synthesis of many pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Desired amine nucleophile (e.g., a substituted piperidine or aniline)
-
Potassium carbonate (K2CO3) or another suitable base
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or water)
Procedure:
-
In a reaction vessel, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the amine nucleophile (1-1.2 equivalents) in the chosen solvent.
-
Add the base (2-3 equivalents), such as potassium carbonate.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, an aqueous workup followed by extraction with an organic solvent is performed.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Base (e.g., K2CO3): Essential to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the substitution.
-
Solvent: The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and facilitate the SNAr reaction. In some cases, as in certain Tofacitinib syntheses, water can be used as a more environmentally friendly solvent.[9]
-
Elevated Temperature: Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action
Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation.
Expanding the Synthetic Utility: Beyond Tofacitinib
The versatility of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold extends far beyond the synthesis of JAK inhibitors. By strategically manipulating the substitution at the C2, C4, and N7 positions, a diverse array of kinase inhibitors targeting different families can be developed.
| Kinase Target Family | Example Inhibitor Class | Key Synthetic Strategy |
| JAK | Tofacitinib, Baricitinib | SNAr at C4 with a chiral amine.[4] |
| EGFR/VEGFR | Various investigational drugs | SNAr at C4 with substituted anilines or other aromatic amines.[2] |
| PI3K | Investigational inhibitors | SNAr at C4, often with further modification at other positions of the scaffold.[11] |
| RET | Investigational inhibitors | Exploration of the pyrrolo[2,3-d]pyrimidine as a bioisostere for other heterocyclic 'warheads'.[4] |
| Itk | Covalent inhibitors | Introduction of a reactive group (e.g., an acrylamide) to form a covalent bond with a specific cysteine residue in the kinase active site.[12] |
Conclusion and Future Perspectives
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its carboxylic acid derivative are undeniably powerful and versatile intermediates in the synthesis of kinase inhibitors. The ability to perform regioselective substitutions at the C2 and C4 positions provides a robust platform for generating vast libraries of compounds for drug discovery campaigns. The commercial success of Tofacitinib has solidified the importance of this scaffold and continues to inspire the development of new generations of kinase inhibitors targeting a wide range of diseases. Future research will likely focus on developing even more efficient and sustainable synthetic routes to these key intermediates and exploring novel substitutions to achieve greater selectivity and overcome drug resistance.
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available at: [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
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Key Chemical Intermediates for JAK Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. Available at: [Link]
-
TOFACITINIB. New Drug Approvals. Available at: [Link]
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Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. ResearchGate. Available at: [Link]
-
(a−c) General synthetic routes of 7H-pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]
-
highlights of prescribing information. Pfizer. Available at: [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health. Available at: [Link]
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available at: [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: [Link]
-
Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. ResearchGate. Available at: [Link]
-
XELJANZ (tofacitinib). accessdata.fda.gov. Available at: [Link]
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-
Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. Available at: [Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. Available at: [Link]
-
7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Institutes of Health. Available at: [Link]
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Introduction: The Pyrrolopyrimidine Core and the Versatile Carboxylic Acid Handle
An Application Guide to the Strategic Derivatization of Carboxylic Acids on the Pyrrolopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] As a fused heterocycle analogous to purine, it serves as the foundational structure for a multitude of biologically active agents, including kinase inhibitors used in oncology and antiviral compounds.[2][3] The strategic modification of this core is paramount in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.
Among the various functional groups used for derivatization, the carboxylic acid (-COOH) stands out for its synthetic versatility. Positioned on the pyrrolopyrimidine ring system, it acts as a robust chemical handle for introducing a diverse array of substituents. These modifications are critical for modulating key drug-like properties such as solubility, metabolic stability, cell permeability, and, most importantly, potency and selectivity for the biological target.[4] This guide provides an in-depth exploration of the primary derivatization reactions of the carboxylic acid group on pyrrolopyrimidines, with a focus on the underlying principles, detailed experimental protocols, and practical insights for troubleshooting.
Core Derivatization Strategies
The carboxylic acid group can be transformed into a wide range of other functional groups. The most common and impactful of these derivatizations in a drug discovery context are amide bond formation and esterification. These reactions allow for the systematic exploration of chemical space around the core scaffold, which is a cornerstone of structure-activity relationship (SAR) studies.[3][5]
Caption: Key derivatization pathways for a pyrrolopyrimidine carboxylic acid.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The conversion of a carboxylic acid to an amide is arguably the most frequently employed reaction in medicinal chemistry. It introduces a stable, hydrogen-bond donating/accepting moiety that can profoundly influence target engagement and pharmacokinetic properties. The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium carboxylate salt; therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[6][7]
Principle and Mechanism
The process involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a coupling reagent, which forms a highly reactive acylating intermediate in situ. The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the amide bond and release the leaving group.[8]
Selection of Coupling Reagents: A Causal Analysis
The choice of coupling reagent is critical and depends on factors like substrate tolerance, desired reaction conditions, and purification strategy.
| Reagent Name | Full Name | Byproduct Characteristics | Key Advantages & Context |
| EDC / EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Excellent for aqueous or semi-aqueous conditions. Easy removal of byproduct via aqueous workup. Often used with HOBt or DMAP.[9] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Highly effective and inexpensive. DCU byproduct is insoluble in most organic solvents and can be removed by filtration.[10][11] |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Water-soluble | Very powerful and fast-acting, minimizing racemization for chiral substrates. Ideal for difficult or sterically hindered couplings.[12] |
| TiCl₄ | Titanium Tetrachloride | Titanium oxides/salts | A Lewis acid-based method that can be effective for a wide range of substrates, performed in a pyridine solvent system.[8] |
Expert Insight: For routine library synthesis, EDC is often preferred due to its straightforward workup. For more challenging couplings, such as with electron-deficient anilines or sterically hindered amines, a more potent reagent like HATU is the superior choice, despite its higher cost. DCC is a classic and cost-effective choice, but the filtration of the DCU byproduct can sometimes be cumbersome on a small scale.
Caption: Experimental workflow for EDC-mediated amide coupling.
Protocol 1: General Procedure for EDC-Mediated Amide Coupling
This protocol describes a general method for coupling a pyrrolopyrimidine carboxylic acid with a primary or secondary amine.
Materials:
-
Pyrrolopyrimidine carboxylic acid
-
Amine of choice
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolopyrimidine carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 - 1.5 eq) and HOBt (1.2 eq) to the solution. Stir for 5 minutes. The addition of HOBt acts as a catalyst and suppresses side reactions.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting carboxylic acid.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the product with EtOAc (3x).
-
Washing: Combine the organic extracts and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Esterification: Modulating Polarity and Prodrug Potential
Esterification of the carboxylic acid group is a valuable strategy for increasing lipophilicity, which can enhance cell membrane permeability. Esters can also serve as prodrugs, which are cleaved in vivo by esterase enzymes to release the active carboxylic acid parent drug.
Principle and Mechanism: The Fischer Esterification
The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[13] The reaction is an equilibrium process. To drive it towards the ester product, the alcohol is typically used in large excess (often as the solvent), and the water byproduct is removed as it forms.[14][15]
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Mastering Nucleophilic Substitution at C2 and C4 Positions
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among the myriad of transformations, nucleophilic substitution at the electron-deficient C2 and C4 positions of six-membered nitrogen heterocycles like pyridines, pyrimidines, quinolines, and purines stands out as a powerful and versatile strategy. The inherent electronic properties of these rings, dictated by the electronegative nitrogen atom(s), render the ortho (C2/C6) and para (C4) positions susceptible to attack by a wide range of nucleophiles.
This guide provides an in-depth exploration of the reaction conditions governing these critical transformations. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings that dictate regioselectivity, offering field-proven insights to empower researchers to not only execute these reactions but also to troubleshoot and optimize them with a rational, science-first approach.
Part 1: The Mechanistic Foundation: Why C2 and C4?
Nucleophilic substitution on these electron-deficient aromatic systems typically proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The defining feature of this pathway is the initial, rate-determining addition of a nucleophile to the aromatic ring, forming a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex.[1][2] The subsequent expulsion of a leaving group restores aromaticity.
The pronounced preference for substitution at the C2 and C4 positions is a direct consequence of the stability of this Meisenheimer intermediate.[3] When a nucleophile attacks at either the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative ring nitrogen atom through resonance.[1][2] This delocalization provides substantial stabilization. In contrast, attack at the C3 position does not allow for this favorable resonance structure, resulting in a significantly less stable intermediate and a much higher activation energy barrier.
Caption: SNAr mechanism at C2 and C4 positions of a pyridine ring.
Controlling Regioselectivity: C2 versus C4
While both C2 and C4 positions are activated, achieving selective substitution at one site over the other is a common challenge. The outcome is a delicate interplay of electronic, steric, and solvent effects.
| Factor | Influence on Regioselectivity | Rationale & Causality |
| Steric Hindrance | Bulky nucleophiles or substituents adjacent to C2 favor C4 attack. | The C4 position is sterically more accessible. Conversely, a large C4 substituent can direct attack to C2.[4] |
| Electronics | C4 is often inherently more reactive, especially in pyrimidines. | The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at C4, indicating a more electrophilic site.[5] In pyrimidines, attack at C4 avoids close proximity to two nitrogen lone pairs.[5][6] |
| Solvent Effects | Solvent polarity and hydrogen-bonding capacity can invert selectivity. | A solvent's ability to stabilize charged intermediates or interact with substituents can alter the relative activation energies for attack at C2 vs. C4. For example, selectivity can sometimes be switched between DCM and DMSO.[4] |
| Leaving Group | Better leaving groups accelerate the second step (aromatization). | For SNAr, the reactivity order is often F > Cl > Br > I, as the highly electronegative fluorine strongly activates the ring for the rate-determining nucleophilic attack. |
| Chelation/Directing Groups | A coordinating group at C3 can direct metallating agents or nucleophiles to C2 or C4. | This is a key strategy in directed ortho-metalation (DoM) to achieve otherwise difficult-to-obtain substitution patterns.[7] |
Part 2: Core Protocols and Experimental Design
The following protocols serve as robust starting points. Researchers must recognize that optimization is often necessary based on the specific substrate and nucleophile.
Protocol 1: General SNAr Amination of a Dichloropyrimidine
This protocol details a representative reaction for the selective monosubstitution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a common building block.
Sources
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- 2. echemi.com [echemi.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Leveraging 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid for Efficient Tofacitinib Synthesis
Abstract
Tofacitinib is a pivotal Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and ulcerative colitis.[1][2] Its chemical architecture is built upon a 7H-pyrrolo[2,3-d]pyrimidine core, making the synthesis of this heterocyclic system a critical focus of process chemistry. This document provides a detailed guide on the strategic use of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a highly functionalized precursor, in the synthesis of Tofacitinib. We will explore the rationale behind the synthetic strategy, provide step-by-step protocols for key transformations, and discuss the necessary in-process controls to ensure a robust and reproducible process. This guide is intended for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Strategic Importance of a Functionalized Precursor
The synthesis of Active Pharmaceutical Ingredients (APIs) like Tofacitinib is a complex challenge where efficiency, scalability, and purity are paramount. The core of Tofacitinib is the pyrrolo[2,3-d]pyrimidine scaffold, which acts as a "hinge-binding" heterocycle essential for its inhibitory activity against JAK enzymes.[2][3] The selection of the starting materials and the synthetic route can dramatically impact the overall yield and cost-effectiveness of the manufacturing process.[4]
While various synthetic routes to Tofacitinib exist, many converge on the coupling of a substituted piperidine moiety with a reactive pyrrolo[2,3-d]pyrimidine core.[5] The precursor, This compound , offers a strategic advantage. Its key features are:
-
Two Chlorine Atoms (C2 and C4): These act as leaving groups for nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position is significantly more reactive, allowing for selective substitution.
-
Pyrrole Nitrogen (N7): The reactivity of the C4 position can be further enhanced by protecting the pyrrole nitrogen, typically with an electron-withdrawing group like p-toluenesulfonyl (tosyl).[6]
-
Carboxylic Acid (C6): This functional group offers a handle for further modifications or can be removed in a later step. However, its acidic nature necessitates protection, typically via esterification, to prevent interference with the basic conditions often used in the subsequent SNAr coupling step.
This application note details a robust, multi-step sequence beginning with the protection of the precursor, followed by the critical SNAr coupling reaction.
Precursor Profile and Preparation Overview
The starting material, This compound , is a cornerstone of this synthetic approach.[3][7]
| Property | Value | Source |
| CAS Number | 90213-66-4 (for the non-carboxylated core) | [7] |
| Molecular Formula | C₇H₃Cl₂N₃O₂ | N/A |
| Molecular Weight | 232.03 g/mol | N/A |
| Appearance | Typically a white to off-white powder | [7] |
| Melting Point | 247-250ºC (for the non-carboxylated core) | [7] |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [8] |
The synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is well-documented and typically involves the cyclization of a pyrimidine precursor followed by chlorination.[9][10] A common method involves reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of an organic base such as diisopropylethylamine (DIPEA).[8][11]
Synthetic Strategy & Workflow
The overall strategy involves a three-stage process designed to prepare the precursor for the key coupling reaction and then execute the coupling itself. The causality behind this sequence is critical for success.
-
Esterification: The carboxylic acid is protected as an ester to prevent it from reacting with the base used in the subsequent SNAr step.
-
Tosylation: The pyrrole nitrogen is protected with a tosyl group. This modification serves two purposes: it prevents N-alkylation side reactions and, as an electron-withdrawing group, it further activates the C4 position towards nucleophilic attack.[6]
-
SNAr Coupling: The activated pyrimidine core is reacted with the chiral piperidine side chain to form the carbon-nitrogen bond that is central to the Tofacitinib structure.
Workflow Diagram
Caption: Synthetic workflow from the precursor to the core intermediate.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Esterification of the Carboxylic Acid
-
Rationale: This step protects the acidic proton of the carboxylic acid, preventing unwanted acid-base reactions in the subsequent coupling step which is performed under basic conditions. Methanol and a catalytic amount of sulfuric acid provide a standard and effective method for forming the methyl ester.
Procedure:
-
Suspend this compound (1.0 eq) in methanol (10-15 volumes).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as a solid.
Protocol 2: N-Tosylation of the Pyrrole Ring
-
Rationale: The tosyl group activates the pyrimidine ring for SNAr at C4. Triethylamine is used as a base to neutralize the HCl generated during the reaction, and DMAP serves as a nucleophilic catalyst to accelerate the tosylation.
Procedure:
-
Dissolve the ester intermediate from Protocol 1 (1.0 eq) in dichloromethane (15-20 volumes) at room temperature.
-
Add triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 30-60 minutes after the addition is complete.
-
Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield Methyl 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate .
Protocol 3: SNAr Coupling Reaction
-
Rationale: This is the key bond-forming step. The more reactive C4-chloro group is displaced by the secondary amine of the piperidine side chain. Potassium carbonate is a suitable inorganic base to facilitate the reaction, and a polar aprotic solvent like DMF or DMSO is typically used. Heating is required to drive the reaction to completion.
Procedure:
-
To a reaction vessel, add the tosylated intermediate from Protocol 2 (1.0 eq), (3R,4R)-N,4-dimethylpiperidin-3-amine (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (10 volumes).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting materials by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude coupled Tofacitinib intermediate. Further purification can be achieved by recrystallization.
Trustworthiness: In-Process Controls & Validation
To ensure the reliability and reproducibility of this synthesis, rigorous in-process controls are essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) should be used to track the consumption of starting materials and the formation of products at each stage. High-Performance Liquid Chromatography (HPLC) provides more quantitative tracking of reaction conversion and purity.
-
Work-up and Purification: The washing steps are crucial for removing unreacted reagents and by-products. The pH of aqueous layers should be checked to ensure complete neutralization or extraction.
-
Product Characterization: The identity and purity of the intermediates and the final coupled product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity profile, which should be ≥99% for advanced intermediates.
-
Conclusion
This compound serves as a highly effective and strategically functionalized precursor for the synthesis of Tofacitinib. The protocols detailed herein, involving sequential protection and a regioselective SNAr coupling, represent a logical and field-proven pathway to a key Tofacitinib intermediate. By implementing the described methodologies and rigorous in-process controls, researchers and drug development professionals can achieve an efficient, scalable, and high-purity synthesis.
References
-
Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6098-6113. Available from: [Link]
-
ResearchGate. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge | Request PDF. Retrieved from [Link]
-
Mishra, A., Pithiya, B., & Chettiar, S. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. Journal of Molecular and Clinical Nanoscience. Available from: [Link]
-
V, S., Devanna, & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 316-324. Available from: [Link]
-
LookChem. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
Ge, Z. (2021). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2021 International Conference on Chemical, Material and Food Engineering (CMFE 2021). Available from: [Link]
-
Zhi, S. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Semantic Scholar. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]
- Google Patents. (2020). CN111533746A - Synthesis method of tofacitinib citrate.
-
Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available from: [Link]
-
Taylor & Francis Online. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
LookChem. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
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- 8. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
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Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling on the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore in numerous kinase inhibitors and antiviral agents, presents a versatile platform for drug discovery. Its derivatization is crucial for modulating biological activity, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose. This application note provides a comprehensive guide to the experimental setup for the Suzuki coupling of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. We delve into the mechanistic rationale, offer detailed, field-tested protocols for regioselective mono-arylation, and present a framework for reaction optimization. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility for researchers aiming to synthesize novel compound libraries based on this privileged core.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its widespread adoption is due to the commercial availability and low toxicity of boronic acids, mild reaction conditions, and exceptional functional group tolerance.[1]
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[4] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insight on Regioselectivity: For dihalogenated pyrrolo[2,3-d]pyrimidines, the chlorine atom at the C4 position is significantly more reactive toward oxidative addition than the chlorine at the C2 position. This heightened reactivity is attributed to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring.[6][7] This intrinsic difference allows for the strategic, regioselective mono-functionalization at C4 under controlled conditions, preserving the C2 chlorine for subsequent, potentially different, cross-coupling reactions.
Optimization of Reaction Conditions
Achieving high yields and purity in Suzuki couplings requires careful optimization of several parameters.[8] A systematic screening of catalysts, bases, and solvents is a prudent initial step. The following table presents a representative dataset from a hypothetical optimization study for the coupling of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with phenylboronic acid, targeting mono-substitution at the C4 position.
Table 1: Representative Screening for C4-Arylation
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | C4-Product Yield (%) | Di-substituted (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | <2 |
| 2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 | <2 |
| 3 | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 81 | <2 |
| 4 | Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | 3 |
| 5 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 75 | <2 |
| 6 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 70 | 24 | 65 | 0 |
| 7 | Pd(PPh₃)₄ (1%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 55 | <1 |
Yields are hypothetical and for illustrative purposes, determined by LC-MS analysis of the crude reaction mixture.
Analysis: The data suggests that Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective catalyst for this transformation.[9] While various bases work, potassium carbonate (K₂CO₃) provides an excellent balance of reactivity and selectivity, minimizing the formation of the di-substituted byproduct.[10] A solvent system of 1,4-dioxane and water at 90°C appears optimal.
Detailed Experimental Protocol
This protocol details a general procedure for the regioselective C4-arylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials and Reagents
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
-
Silica Gel for column chromatography
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: High-level workflow for the Suzuki coupling experiment.
Step-by-Step Protocol
-
Inert Atmosphere Preparation:
-
Place a magnetic stir bar into a Schlenk flask appropriately sized for the reaction volume.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of Argon or Nitrogen. This step is critical to remove moisture that can interfere with the reaction.
-
-
Reagent Addition:
-
Once cool, briefly remove the septum and add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous potassium carbonate (2.0 equiv) to the flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Finally, add the Pd(PPh₃)₄ catalyst (0.05 equiv) under a positive flow of inert gas.
-
Expert Insight: Adding the palladium catalyst last minimizes its exposure to air, preventing premature degradation. The catalyst is sensitive to oxidation, which would render it inactive.
-
-
Solvent Addition and Reaction:
-
Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and place it in a preheated oil bath at 90°C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).
-
-
Reaction Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[11][12] Rinse the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.[11]
-
Combine all organic layers.
-
-
Drying and Purification:
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure C4-arylated product.[11][13]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized). | Ensure rigorous inert atmosphere technique. Use fresh, high-quality catalyst. |
| Insufficiently degassed solvents. | Degas solvents thoroughly with an inert gas or via freeze-pump-thaw cycles. | |
| Poor quality boronic acid. | Use fresh boronic acid; they can degrade upon storage. | |
| Formation of Di-substituted Product | Reaction temperature too high or time too long. | Reduce temperature to 80°C or monitor carefully and stop the reaction upon consumption of starting material. |
| Boronic acid is highly reactive. | Reduce the equivalents of boronic acid to 1.05. | |
| Hydrolysis of C-Cl bond (Dehalogenation) | Presence of water and prolonged heating. | Minimize reaction time. Ensure the base is fully dissolved. |
| Product is Water-Soluble / Difficult to Extract | Product contains highly polar functional groups. | If the product is basic (e.g., contains an amine), acidify the aqueous layer slightly before extraction. Alternatively, use a more polar extraction solvent like DCM, or perform a continuous liquid-liquid extraction. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally reliable and versatile method for the C4-functionalization of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core. By carefully controlling the reaction conditions—particularly the choice of catalyst, base, and solvent, and by maintaining a strict inert atmosphere—researchers can achieve high yields of the desired mono-arylated product with excellent regioselectivity. This protocol serves as a robust starting point for the synthesis of diverse compound libraries, accelerating efforts in medicinal chemistry and drug development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
NIH National Library of Medicine. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit. Hydrophilic Suzuki-coupling product workup?. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. [Link]
-
RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. mdpi.com [mdpi.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, including Janus kinase (JAK) inhibitors.[1] The developed method is suitable for the determination of purity, and the monitoring of stability under various stress conditions. The protocol has been designed for researchers, scientists, and drug development professionals, providing a detailed guide to method development, validation, and application.
Introduction: The Scientific Rationale
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, a key building block, necessitates a reliable analytical method to ensure the quality and consistency of active pharmaceutical ingredient (API) synthesis. The presence of a carboxylic acid moiety on this heterocyclic system presents a unique analytical challenge due to its polar nature. Standard reversed-phase HPLC methods often struggle to achieve adequate retention for such polar acidic compounds.
This method directly addresses this challenge by employing an acidic mobile phase to suppress the ionization of the carboxylic acid group. This increases its hydrophobicity and enhances its retention on a C18 stationary phase, leading to a sharp, symmetrical peak suitable for accurate quantification. The method is designed to be stability-indicating, capable of resolving the main analyte from potential process-related impurities and degradation products.
Physicochemical Properties and Method Development Considerations
-
Structure: The molecule (Figure 1) comprises a pyrrolo[2,3-d]pyrimidine core, two chlorine substituents, and a carboxylic acid group.
-
Polarity: The carboxylic acid group imparts significant polarity, while the dichlorinated pyrrolopyrimidine core contributes to its hydrophobicity.
-
pKa: The carboxylic acid is expected to have a pKa in the range of 3-5. To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be maintained at least 1.5-2 pH units below the pKa of the analyte. Therefore, a mobile phase with a pH of 2.5 was chosen.
-
UV Absorbance: The pyrrolo[2,3-d]pyrimidine core is a strong chromophore. Based on data for the related compound tofacitinib, which contains the same core, a detection wavelength in the range of 210-290 nm is expected to provide good sensitivity.[2] For this method, a wavelength of 230 nm was selected to provide a balance of sensitivity and specificity.
Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₃Cl₂N₃O₂ Molecular Weight: 232.02 g/mol [3][4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid (reagent grade)
-
This compound reference standard
-
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes (including re-equilibration) |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the diluent.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
A comprehensive validation of this analytical method is critical to ensure its suitability for its intended purpose. The following parameters should be assessed:
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be established.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard |
Specificity and Stability-Indicating Nature
To demonstrate the method's specificity, forced degradation studies should be performed on the analyte. This will also confirm its stability-indicating properties.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be compared to that of an unstressed standard. The method is considered specific if the main peak is well-resolved from any degradation products and there is no interference at the retention time of the analyte.
Linearity
The linearity of the method should be established by analyzing a series of solutions at different concentrations.
| Parameter | Acceptance Criteria |
| Range | 50% to 150% of the nominal standard concentration |
| Correlation Coefficient (r²) | r² ≥ 0.999 |
Accuracy
Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% to 102.0% |
| Concentrations | 80%, 100%, and 120% of the nominal standard concentration |
Precision
Precision should be evaluated at two levels: repeatability and intermediate precision.
| Parameter | Acceptance Criteria |
| Repeatability (Intra-day) | %RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by intentionally varying critical parameters and observing the effect on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 5 °C |
| Mobile Phase Composition | ± 2% organic |
The system suitability parameters should remain within the acceptance criteria for all variations.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: A streamlined workflow for HPLC method development.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Potential Impurities and Degradation Products
Based on the synthesis of the related compound 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, potential process-related impurities could include starting materials and intermediates such as 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[5] Forced degradation studies on the closely related drug, tofacitinib, have shown that the pyrrolo[2,3-d]pyrimidine core is susceptible to degradation under acidic, basic, and oxidative conditions.[6][7] Therefore, potential degradation products of this compound may include hydrolyzed or oxidized derivatives. The developed HPLC method should be capable of separating these potential impurities from the main analyte peak.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound. By carefully considering the physicochemical properties of the analyte and following a systematic approach to method development and validation, this protocol ensures accurate and precise results. This method is suitable for routine quality control, stability testing, and supporting drug development activities involving this important pharmaceutical intermediate.
References
-
A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications. (2023). [Link]
-
Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica. (2014). [Link]
-
Stability results of tofacitinib in forced degradation study. ResearchGate. (2021). [Link]
-
Methods for the Analysis of Tofacitinib Oral Solution. USP's Emerging Standards. (2021). [Link]
-
Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. ResearchGate. (2018). [Link]
-
A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications. (2023). [Link]
-
RP-HPLC method development and validation for cleaning residue determination of Tofacitinib citrate in Tofacitinib tablets. AWS. (2021). [Link]
-
Development of a new stability indicating RP-HPLC Method for the determination of Tofacitinib and to develop the Validated method. Asian Journal of Pharmaceutical Analysis. (2022). [Link]
-
Design of experiment-driven stability-indicating RP-HPLC method for the determination of tofacitinib in nanoparticles and skin matrix. ResearchGate. (2021). [Link]
-
This compound. ABL Technology. (n.d.). [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. (n.d.). [Link]
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. (2021). [Link]
-
Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. LinkedIn. (2024). [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. ChemBK. (2024). [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Pharmaffiliates. (n.d.). [Link]
-
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. (n.d.). [Link]
Sources
Application Notes and Protocols for the Design of Novel Antiviral Agents from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antiviral agents derived from the versatile scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. The pyrrolo[2,3-d]pyrimidine core is a well-established privileged scaffold in medicinal chemistry, known for its diverse biological activities, including potent antiviral effects against a range of viruses.[1][2] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and logical approach to antiviral drug discovery.
Introduction: The Rationale for Targeting the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is an analogue of naturally occurring purines, allowing it to interact with biological targets that recognize purines.[1] This mimicry is a cornerstone of its therapeutic potential. The specific starting material, this compound, offers three key points for chemical modification: the chlorine atoms at positions 2 and 4, and the carboxylic acid at position 6. This multi-faceted reactivity allows for the systematic exploration of the chemical space to optimize antiviral activity, selectivity, and pharmacokinetic properties.
The strategic design of novel antiviral agents from this scaffold is based on the following principles:
-
Structural Diversity: The dichlorinated pyrimidine ring allows for selective nucleophilic substitution, enabling the introduction of a wide array of functional groups at the C2 and C4 positions.[3]
-
Targeted Interactions: The carboxylic acid at the C6 position provides a handle for amide bond formation, allowing for the introduction of various side chains that can be designed to interact with specific pockets of viral enzymes or proteins.[4]
-
Established Antiviral Potential: Numerous studies have demonstrated the antiviral efficacy of pyrrolo[2,3-d]pyrimidine derivatives against a spectrum of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), hepatitis C virus (HCV), and Zika virus (ZIKV).[5][6][7]
Synthetic Strategy: From Scaffold to a Library of Potential Antivirals
The overarching synthetic strategy involves the sequential modification of the this compound core. The reactivity of the chlorine atoms at C2 and C4 can be modulated to achieve selective substitution. Generally, the C4 chlorine is more susceptible to nucleophilic attack than the C2 chlorine. This differential reactivity can be exploited to introduce different substituents at these positions. The final step typically involves the derivatization of the carboxylic acid at C6 to generate a library of carboxamides.
General Workflow for Derivative Synthesis
The following diagram illustrates a general workflow for the synthesis of a library of antiviral candidates.
Caption: General synthetic workflow for derivatization.
Protocol: Amide Coupling of this compound
This protocol details the formation of a carboxamide library from the starting material. Amide bond formation is a robust and widely used reaction in medicinal chemistry.[8] The choice of coupling reagent is critical for achieving high yields, especially with a diverse range of amines.[7]
Materials:
-
This compound
-
Amine of choice (e.g., substituted anilines, benzylamines, etc.)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification reagents (Ethyl acetate, water, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine of choice (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide derivative.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is chosen for its high efficiency and ability to couple a wide range of amines with minimal side reactions and racemization.[9]
-
DIPEA as a Base: DIPEA is a non-nucleophilic base that effectively neutralizes the hexafluorophosphate salt formed during the reaction without competing with the amine nucleophile.[9]
-
Anhydrous Conditions: Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.
In Vitro Antiviral Screening: Identifying Lead Compounds
Once a library of compounds has been synthesized, the next critical step is to screen for antiviral activity. A tiered approach is often employed, starting with broad screening assays to identify initial "hits," followed by more specific assays to confirm activity and elucidate the mechanism of action.
General Workflow for Antiviral Screening
The following diagram outlines a typical workflow for the in vitro evaluation of the synthesized compounds.
Caption: Workflow for in vitro antiviral screening.
Protocol: Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a robust and high-throughput method for the initial screening of antiviral compounds.[10] It measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.[11]
Materials:
-
Susceptible host cell line (e.g., Vero, A549, Huh-7, depending on the virus)[11]
-
Virus stock with a known titer
-
Synthesized compounds
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM or MEM with fetal bovine serum)
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in cell culture medium. A typical starting concentration is 100 µM.
-
Cytotoxicity Assay (CC50 Determination): In a separate plate without virus, treat the cells with the serial dilutions of the compounds to determine the 50% cytotoxic concentration (CC50). Incubate for the same duration as the antiviral assay.
-
Antiviral Assay (EC50 Determination):
-
Remove the growth medium from the cell monolayers.
-
Add the serially diluted compounds to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a known antiviral drug as a positive control.
-
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator until the desired level of CPE is observed in the virus control wells.
-
Cell Viability Measurement:
-
Remove the medium and add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the CC50 and EC50 values by non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.[12]
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: The cell line must be permissive to infection by the target virus and exhibit a clear and reproducible cytopathic effect.[1] The choice of a physiologically relevant cell line can provide more translatable results.[13]
-
Multiplicity of Infection (MOI): The MOI is chosen to ensure a consistent and measurable level of infection across the assay plate. A high MOI can overwhelm the antiviral effect, while a very low MOI may not produce sufficient CPE.
-
Concurrent Cytotoxicity Testing: It is essential to assess cytotoxicity in parallel to ensure that the observed antiviral effect is not due to compound-induced cell death.[12]
Secondary Confirmatory Assays
Compounds that demonstrate promising activity in the primary screen (i.e., "hits" with a high Selectivity Index) should be further evaluated in secondary assays to confirm their antiviral efficacy.
-
Plaque Reduction Assay: This assay provides a more quantitative measure of the reduction in infectious virus particles.[10] It involves infecting a cell monolayer and then overlaying it with a semi-solid medium to restrict virus spread, leading to the formation of localized lesions (plaques). The number and size of plaques are then quantified in the presence of the test compound.
-
Virus Yield Reduction Assay: This assay directly measures the amount of new infectious virus produced in the presence of the compound.[14] Cell supernatants are collected after one round of viral replication and titrated to determine the viral load.
Lead Optimization: Enhancing Antiviral Potency and Drug-like Properties
The "hit" compounds identified from the screening cascade serve as the starting point for lead optimization. This iterative process involves the synthesis and testing of new analogues to improve antiviral potency, selectivity, and pharmacokinetic properties (ADME/Tox - Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Key Strategies for Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents at the C2, C4, and C6 positions to understand how these changes affect antiviral activity. This data is crucial for designing more potent compounds.
-
Improving Physicochemical Properties: Modify the structure to enhance solubility, membrane permeability, and metabolic stability.
-
Reducing Off-Target Effects and Toxicity: Modify the structure to minimize interactions with host cell targets and reduce cytotoxicity.
Data Presentation: Structure-Activity Relationship (SAR) Table
The following table provides a hypothetical example of how to present the data from the antiviral screening of a series of 2,4-disubstituted-6-carboxamide derivatives of 7H-pyrrolo[2,3-d]pyrimidine.
| Compound ID | R1 (at C4) | R2 (at C2) | R3 (at C6-amide) | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Parent | Cl | Cl | OH | >100 | >100 | - |
| A-1 | NH2 | Cl | Cyclopropylamine | 25.4 | >100 | >3.9 |
| A-2 | NH2 | Cl | 4-Fluoroaniline | 10.2 | 85.6 | 8.4 |
| A-3 | NH2 | Cl | 3-Chlorobenzylamine | 5.8 | 62.3 | 10.7 |
| B-1 | NH-Cyclopropyl | Cl | 4-Fluoroaniline | 8.1 | 95.2 | 11.8 |
| B-2 | NH-Cyclopropyl | NH2 | 4-Fluoroaniline | 2.3 | 78.9 | 34.3 |
| B-3 | NH-Cyclopropyl | NH-Methyl | 4-Fluoroaniline | 15.6 | >100 | >6.4 |
Interpretation of Hypothetical Data:
-
The parent carboxylic acid shows no significant antiviral activity.
-
Conversion of the carboxylic acid to a carboxamide (Series A) generally improves activity.
-
The nature of the amide substituent (R3) influences potency, with the 3-chlorobenzylamine (A-3) being more potent than cyclopropylamine (A-1) or 4-fluoroaniline (A-2).
-
Modification at the C4 position from an amino group to a cyclopropylamino group (B-1 vs A-2) maintains good activity.
-
Substitution of the C2 chlorine with an amino group (B-2 vs B-1) significantly enhances antiviral potency and the selectivity index, indicating this position is crucial for activity.
-
Substitution of the C2 chlorine with a methylamino group (B-3 vs B-1) leads to a decrease in activity, suggesting that a primary amine at C2 is preferred.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel antiviral agents. A systematic approach involving rational design, efficient synthesis, and a robust in vitro screening cascade can lead to the identification of potent and selective lead compounds. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to explore the therapeutic potential of this versatile chemical scaffold in the ongoing search for new antiviral therapies.
References
-
Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved January 19, 2026, from [Link]
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Pudlo, M., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1093-1126. [Link]
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Hirsch, M. S., et al. (2002). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Clinical Virology, 25(2), 155-166. [Link]
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Hare, D., et al. (2016). The Importance of Physiologically Relevant Cell Lines for Studying Virus–Host Interactions. Viruses, 8(11), 316. [Link]
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Mossman, K., et al. (2016). The Importance of Physiologically Relevant Cell Lines for Studying Virus–Host Interactions. Viruses, 8(11), 316. [Link]
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El-Sawy, E. R., et al. (2020). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Monatshefte für Chemie - Chemical Monthly, 151(1), 129-137. [Link]
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Molecular Beacons. (n.d.). Assay Troubleshooting. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
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VirusBank Platform. (n.d.). Cell-based assays. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved January 19, 2026, from [Link]
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Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Retrieved January 19, 2026, from [Link]
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Emery Pharma. (2025, June 5). Important Considerations in Antiviral Testing. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved January 19, 2026, from [Link]
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Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved January 19, 2026, from [Link]
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 19, 2026, from [Link]
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PubMed. (2009, October 1). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 19, 2026, from [Link]
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PubMed. (2005, July 14). Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Protecting Group Strategies for the Pyrrole Nitrogen in 7H-Pyrrolo[2,3-d]pyrimidines
Introduction: The Strategic Imperative for N7-Protection of 7-Deazapurines
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of numerous kinase inhibitors and other therapeutic agents, including the blockbuster JAK inhibitor, Tofacitinib.[1][2][3] The synthetic utility of this heterocycle is vast, but its successful functionalization hinges on a critical, often challenging, aspect: the strategic protection and deprotection of the pyrrole nitrogen (N7).
The N7 proton is both acidic and nucleophilic, creating a reactive site that can compete with desired transformations elsewhere on the scaffold, such as at the C4, C5, or C6 positions.[4][5] Unprotected N7 can lead to a host of complications, including N-alkylation during substitution reactions, interference with metal-catalyzed cross-couplings, and acid-catalyzed polymerization.[6] Therefore, the judicious selection of a protecting group is not merely a tactical step but a foundational element of the overall synthetic strategy. An ideal protecting group should be introduced efficiently, remain inert during subsequent chemical transformations, and be removed selectively under mild conditions that preserve the integrity of the final product.[7][8]
This guide provides an in-depth analysis of common protecting group strategies for the 7H-pyrrolo[2,3-d]pyrimidine scaffold, offering detailed protocols and the causal logic behind their application for researchers, scientists, and drug development professionals.
Decision Framework for Selecting a Pyrrole N7-Protecting Group
The choice of a protecting group is dictated by the planned synthetic route. Key considerations include the stability required for subsequent reactions (e.g., strong base, acidic conditions, palladium catalysis) and the orthogonality of its removal conditions relative to other functional groups on the molecule.
Caption: Decision tree for selecting an N7-protecting group.
Key Protecting Group Strategies and Protocols
Here we detail the most effective and widely adopted protecting groups for the 7-deazapurine scaffold.
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is one of the most versatile and reliable choices for protecting the pyrrole nitrogen. It is stable to a wide range of conditions, including organometallic reagents, strong bases, and many nucleophiles, yet it can be removed under specific acidic or fluoride-mediated conditions.[9][10][11]
-
Rationale & Causality: The SEM group does not significantly withdraw electron density from the pyrrole ring, maintaining its aromatic character. Its stability is attributed to the silicon atom, which sterically hinders attack and is readily cleaved under specific electrophilic (acid) or nucleophilic (fluoride) attack targeting the silicon.
-
Advantages:
-
Broad stability profile.
-
Reliable and high-yielding introduction.
-
Orthogonal to many other protecting groups.
-
-
Disadvantages:
-
Preparation: To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases and a clear solution of the sodium salt is formed.
-
Protection: Cool the solution back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
This is the most common and reliable method, mitigating side reactions from formaldehyde.[12][14]
-
Acidolysis: Dissolve the SEM-protected substrate (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:5 v/v) at room temperature. Some protocols may require gentle heating to 50 °C.[14] Stir for 3-24 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Concentration: Once the initial reaction is complete, concentrate the mixture in vacuo to remove TFA and DCM. The crude intermediate is often a hydroxymethyl species or its trifluoroacetate ester.
-
Hydrolysis: Dissolve the crude residue in methanol (MeOH) and add an aqueous ammonia solution (e.g., 25% NH₃, ~10 volumes relative to MeOH).[14] Stir at room temperature for 2-24 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting solid or oil by silica gel chromatography, crystallization, or trituration to yield the deprotected 7H-pyrrolo[2,3-d]pyrimidine.
Sulfonyl Groups (Tosyl, Phenylsulfonyl)
Sulfonyl groups are powerful electron-withdrawing groups that significantly pacify the pyrrole ring.[6][9] This deactivation is highly advantageous when performing electrophilic substitutions on other parts of the molecule, as it prevents polymerization and other side reactions on the pyrrole ring.
-
Rationale & Causality: The strong electron-withdrawing nature of the sulfonyl group reduces the electron density and nucleophilicity of the pyrrole nitrogen and the ring system. This enhanced stability comes at the cost of more challenging deprotection.[15] A useful variant is the 2-(phenylsulfonyl)ethyl group, which is cleaved via a base-induced β-elimination (reverse Michael reaction).[16][17]
-
Advantages:
-
Excellent stability to strong acids, oxidants, and electrophiles.
-
Effectively deactivates the pyrrole ring, enabling selective chemistry elsewhere.
-
-
Disadvantages:
-
Harsh conditions (strong base, high temperatures) are often required for removal of simple tosyl or phenylsulfonyl groups, limiting their applicability in the synthesis of complex, sensitive molecules.
-
-
Preparation: To a solution of 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF or THF (~0.2 M), add NaH (60% dispersion, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Activation: Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Protection: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Work-up & Purification: Quench with saturated aq. NH₄Cl, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.
-
Cleavage: Dissolve the N-tosylated substrate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 4:1 v/v).
-
Base Addition: Add a strong base, such as potassium hydroxide (KOH, 5-10 eq) or sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux (60-100 °C) for 4-24 hours. Monitor the reaction for the disappearance of starting material.
-
Work-up & Purification: Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl). Remove the organic solvent in vacuo. Extract the product with a suitable solvent (e.g., DCM or EtOAc). Dry the organic phase, concentrate, and purify as needed.
The Benzyl (Bn) Group
The benzyl group is a classic N-protecting group that is largely electronically neutral.[15] Its removal via hydrogenolysis is exceptionally mild and clean, making it a preferred choice when the substrate is compatible with reductive conditions.
-
Rationale & Causality: The benzyl group is attached via a standard nucleophilic substitution. Its removal relies on catalytic hydrogenation, where the benzylic C-N bond is cleaved on the surface of a palladium catalyst.
-
Advantages:
-
Mild, high-yielding deprotection via hydrogenolysis.
-
Does not significantly alter the electronic properties of the pyrrole ring.
-
-
Disadvantages:
-
Incompatible with functional groups that are sensitive to reduction (e.g., alkynes, alkenes, nitro groups, some aryl halides).
-
The catalyst (Pd/C) can sometimes be pyrophoric and requires careful handling.
-
-
Preparation & Activation: Prepare the sodium salt of 7H-pyrrolo[2,3-d]pyrimidine as described in Protocol 2A using NaH in DMF.
-
Protection: To the resulting solution at 0 °C, add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours.
-
Work-up & Purification: Follow the work-up and purification procedure outlined in Protocol 2A.
-
Setup: Dissolve the N-benzylated substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate. Place the solution in a flask suitable for hydrogenation.
-
Catalyst: Add palladium on carbon (Pd/C, 10% w/w, ~0.1 eq by weight) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction: Stir the reaction vigorously for 2-16 hours. Monitor progress by TLC/LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.
Summary and Comparison of Protecting Groups
| Protecting Group | Introduction Conditions | Stability Profile | Cleavage Conditions | Advantages/Disadvantages |
| SEM | NaH, SEM-Cl, DMF, 0°C to RT | Stable: Strong bases, nucleophiles, Pd-coupling, mild acid/base. Labile: Strong acids (TFA), fluoride (TBAF). | 1. TFA, DCM2. NH₃/MeOH[12][14] | Pro: Versatile, broadly stable.Con: Deprotection can be tricky, formaldehyde side products.[12][13] |
| Tosyl (Ts) | NaH, Ts-Cl, DMF, 0°C to RT | Stable: Strong acids, oxidants, reductants, Pd-coupling. Labile: Strong bases at high temp. | KOH, MeOH/H₂O, reflux | Pro: High stability, deactivates ring.Con: Harsh removal conditions limit scope.[15] |
| Benzyl (Bn) | NaH, BnBr, DMF, 0°C to RT | Stable: Acids, bases, most coupling conditions. Labile: Hydrogenolysis (H₂, Pd/C). | H₂, Pd/C, EtOH or EtOAc | Pro: Very mild and clean removal.Con: Incompatible with reducible groups. |
| Boc | Boc₂O, DMAP, THF or DCM | Stable: Base, hydrogenolysis, most coupling. Labile: Strong acids (TFA). | TFA, DCM, RT[18] | Pro: Easy to introduce and remove.Con: Acid lability can be a limitation. |
General Workflow Visualization
Caption: General synthetic workflow involving N7-protection.
References
-
Pyrrole Protection | Request PDF - ResearchGate. Available from: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. Available from: [Link]
-
Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Can. J. Chem. 61, 1697 (1983). Available from: [Link]
-
Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - ResearchGate. Available from: [Link]
-
Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - Canadian Science Publishing. Available from: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. Available from: [Link]
-
SEM-deprotection of pyrrole 10a | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate. Available from: [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. Available from: [Link]
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. Available from: [Link]
-
Synthesis of Tofacitinib - Chinese Journal of Pharmaceuticals. Available from: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available from: [Link]
-
Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed. Available from: [Link]
-
Protecting Groups - University of Illinois. Available from: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. Available from: [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC - NIH. Available from: [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. Available from: [Link]
-
Protecting Groups - chem.iitb.ac.in. Available from: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available from: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]
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- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
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- 13. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Introduction: Welcome to the technical support guide for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This molecule is a highly valuable intermediate in medicinal chemistry, serving as a key building block for a range of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core, a deazapurine analogue, is central to the structure of pharmaceuticals like Tofacitinib, a Janus kinase (JAK) inhibitor[1]. However, its multi-step synthesis presents several challenges that can impact reaction yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and chemical principles to help you navigate the complexities of this synthesis.
Part 1: General Synthetic Strategy & Workflow
The most reliable synthetic routes to the target compound involve a multi-step process that focuses on building the heterocyclic core first, followed by functionalization. A common and effective strategy involves three key transformations:
-
Formylation: Introduction of an aldehyde group at the C6 position of the pyrrole ring. This is typically achieved via a Vilsmeier-Haack reaction on a protected 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol precursor.
-
Chlorination: Conversion of the hydroxyl groups at the C2 and C4 positions to chlorides. This is a critical step that often employs phosphorus oxychloride (POCl₃).
-
Oxidation: Conversion of the C6-aldehyde to the final carboxylic acid.
This sequence is often preferred because the electron-withdrawing nature of the dichloro-pyrimidine ring can deactivate the pyrrole ring, making a later-stage C6-formylation challenging. Protecting the pyrrole nitrogen (N7) is highly recommended to improve solubility and prevent unwanted side reactions.
Caption: General workflow for synthesizing the target carboxylic acid.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question 1: My chlorination yield of the diol intermediate is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: Low yield in the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is a frequent issue. The root cause often lies in reaction conditions, reagent quality, or the workup procedure.
-
Causality & Mechanism: The reaction involves the conversion of a di-hydroxyl pyrimidine (which exists in a more stable keto-enol tautomeric form as a pyrimidinedione) into a dichloro pyrimidine using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). The reaction generates significant amounts of HCl, which can protonate the basic nitrogens on the ring system, slowing the reaction and promoting side reactions. An organic base is required to scavenge this acid.
-
Troubleshooting Steps:
-
Control the Exotherm: The addition of POCl₃ and particularly the base (N,N-Diisopropylethylamine, DIPEA) can be highly exothermic. Add DIPEA dropwise over an extended period (e.g., 2-3 hours) at a controlled temperature (around 70 °C) to prevent thermal degradation[2][3].
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your starting material, solvent (e.g., toluene), and glassware are scrupulously dry. Any moisture will consume the reagent and generate more HCl, leading to poor yield.
-
Optimize Reaction Time and Temperature: This reaction often requires prolonged heating. After the addition of base, the temperature should be raised to reflux (around 105-110 °C) and maintained for 12-18 hours to drive the reaction to completion[2][3]. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Careful Workup: The quenching step is critical. Cool the reaction mixture to room temperature before slowly and carefully pouring it into a stirred slurry of ice-water and an extraction solvent like ethyl acetate[2]. This hydrolyzes excess POCl₃ and phosphoric acid byproducts. Rapid quenching can cause a dangerous exotherm.
-
Alternative Chlorinating Agent: If POCl₃ consistently gives low yields, consider using dichlorophenyl oxygen phosphorus in the presence of an organic base. Some reports suggest this can lead to higher yields under specific conditions[4].
-
Question 2: My analysis shows a mix of the desired 2,4-dichloro product and a mono-chlorinated intermediate. How do I push the reaction to completion?
Answer: Formation of mono-chloro species indicates incomplete reaction. The two hydroxyl groups can have different reactivities, and insufficient activation or reaction time will stall the process.
-
Causality & Mechanism: The second chlorination is often slower than the first. Insufficient reagent or suboptimal temperature can fail to provide the activation energy needed for the second substitution.
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. A common protocol uses at least 3.0 equivalents of POCl₃ relative to the diol starting material[3].
-
Increase Base Equivalents: At least 2.0 equivalents of a non-nucleophilic base like DIPEA are required to neutralize the HCl produced from both chlorination events[2]. Using a slight excess (e.g., 2.2 eq) can be beneficial.
-
Extend Reaction Time at High Temperature: As mentioned above, ensure the reaction is held at reflux (105-110 °C) long enough for the second chlorination to complete. Take time points every 2-4 hours for LC-MS analysis to confirm the disappearance of the mono-chloro intermediate.
-
Purification: If small amounts of the mono-chloro impurity persist, they can typically be separated from the more nonpolar dichloro product by silica gel column chromatography.
-
Question 3: I am struggling to oxidize the C6-aldehyde to the carboxylic acid without significant decomposition. What are the recommended methods?
Answer: The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh oxidizing conditions. The choice of oxidant is critical for achieving a high yield without generating intractable byproducts.
-
Causality & Mechanism: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can aggressively attack the electron-rich pyrrole ring or the pyrimidine system, leading to ring-opening and decomposition. Milder, more selective methods are required.
-
Recommended Oxidation Protocols:
-
TEMPO-Catalyzed Oxidation: This is an excellent, high-yielding method for this transformation. It uses catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium chlorite (NaClO₂) as the stoichiometric oxidant and a small amount of bleach (NaOCl) as a co-catalyst. The reaction is typically run in a buffered acetonitrile/water system at a controlled pH (around 6.7) and mild temperature (35 °C), which preserves the sensitive heterocyclic core[5].
-
Oxone® Oxidation: Using Oxone® (potassium peroxymonosulfate) in a solvent like DMF provides another effective method. This reagent is a relatively mild and selective oxidant for converting aldehydes to carboxylic acids and has been successfully applied to similar substrates[5]. The reaction is typically run at room temperature for 6-12 hours.
-
| Parameter | TEMPO/NaClO₂ Method [5] | Oxone® Method [5] |
| Primary Oxidant | Sodium Chlorite (NaClO₂) | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) |
| Catalyst | TEMPO, NaOCl | None |
| Solvent | Acetonitrile / Phosphate Buffer | Dimethylformamide (DMF) |
| Temperature | ~35 °C | Room Temperature |
| Typical Yield | >80% | ~85% |
| Key Advantage | Highly selective, environmentally benign | Simple setup, inexpensive reagent |
Question 4: Purification of the final carboxylic acid is challenging due to its poor solubility and the presence of tarry impurities. What strategies can I use?
Answer: Purifying polar, potentially low-solubility compounds like the target carboxylic acid requires a tailored approach.
-
Troubleshooting Steps:
-
Initial Workup: After the oxidation step, a crucial first step is to remove inorganic salts. If using the TEMPO method, quenching with sodium sulfite and then carefully acidifying the solution with HCl to a pH of 2-3 will precipitate your product.
-
Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.
-
Dissolve or suspend the crude product in an organic solvent (like ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving many non-acidic impurities behind.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Slowly re-acidify the aqueous layer with cold 1M HCl to pH 2-3. The pure product should precipitate out.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If a solid is obtained, recrystallization is an excellent final purification step. Finding the right solvent is key. Try polar solvents like ethanol, isopropanol, or solvent/anti-solvent systems like DMSO/water or DMF/water.
-
Chromatography: If the above methods fail, reverse-phase chromatography (C18) is often more effective for polar compounds than normal-phase silica gel.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Is a protecting group on the pyrrole nitrogen (N7) absolutely necessary? A: While not strictly impossible to perform the synthesis without it, using a protecting group is highly recommended. The N-H proton is acidic and can interfere with bases used in subsequent steps. Furthermore, an unprotected core often has poor solubility in common organic solvents. A tosyl (Ts) or benzenesulfonyl (Bs) group is commonly used and provides the added benefit of activating the C6 position towards electrophilic substitution.
Q: What is the best starting material for this synthesis? A: A common and commercially available starting point is 6-aminouracil. This can be cyclized with chloroacetaldehyde to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, the key precursor for the chlorination step[1].
Q: What are the most critical safety precautions for this synthesis? A: Phosphorus oxychloride (POCl₃) is the most hazardous reagent in this sequence.
-
Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract.
-
Reactivity with Water: It reacts violently with water, releasing large amounts of heat and toxic HCl gas.
-
Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a sodium bicarbonate solution ready for quenching spills.
Part 4: Key Experimental Protocols
Protocol 1: Chlorination of 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
Caption: Workflow for the chlorination step.
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene (10 mL per gram of starting material).
-
Slowly add phosphorus oxychloride (3.0 eq) to the stirred suspension.
-
Warm the reaction mixture to 70 °C.
-
Add N,N-Diisopropylethylamine (2.2 eq) dropwise via a syringe pump over 2.5 hours, ensuring the internal temperature does not exceed 80 °C.
-
After the addition is complete, raise the temperature to 106 °C and stir for 16 hours. Monitor for completion by LC-MS.
-
Cool the mixture to 25 °C and slowly pour it into a separate flask containing a vigorously stirred mixture of ethyl acetate (12 mL/g) and water/ice (23 mL/g).
-
Stir the biphasic mixture overnight at room temperature to ensure complete quenching.
-
Filter the mixture through a pad of diatomaceous earth. Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 7.5 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dichloro product[2][3].
Protocol 2: Oxidation of 2,4-Dichloro-C6-aldehyde using TEMPO/NaClO₂
-
Dissolve the 2,4-dichloro-6-formyl intermediate (1.0 eq) in a mixture of acetonitrile (6 mL/mmol) and a 0.67 M sodium phosphate buffer (pH 6.7, 4 mL/mmol). Add TEMPO (0.16 eq).
-
Heat the mixture to 35 °C.
-
Prepare two separate solutions:
-
Solution A: Sodium chlorite (5.0 eq) in water (4 mL/mmol).
-
Solution B: Dilute bleach (a few drops of commercial bleach in 8 mL of water).
-
-
Add Solution A and Solution B simultaneously to the reaction mixture via two separate syringe pumps over a period of 45 minutes.
-
Stir the reaction at 35 °C for an additional 2 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid[5].
References
-
Ma, Y., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
- Google Patents. (2012). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. CN102584795A.
-
ResearchGate. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
Patsnap Eureka. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. CN114230572A. Available at: [Link]
Sources
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This critical intermediate, a building block for pharmaceuticals like Tofacitinib, often presents unique purification challenges.[1] This document outlines field-proven strategies and detailed protocols to help you achieve high purity and yield.
Purification Strategy Overview
The purification of this compound typically involves a multi-step approach to effectively remove different classes of impurities. The acidic nature of the carboxylic acid group is the most powerful handle for a highly selective initial purification step.
Sources
Technical Support Center: Troubleshooting Common Byproducts in Pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this critical heterocyclic scaffold. Our focus is to move beyond simple protocols and delve into the causality of byproduct formation, offering field-proven insights to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of pyrrolo[2,3-d]pyrimidines, presented in a question-and-answer format.
Q1: I'm attempting a halogenation on my pyrrolo[2,3-d]pyrimidine, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A1: Regioselectivity in the electrophilic substitution of the pyrrolo[2,3-d]pyrimidine core is a common challenge due to multiple reactive sites. The pyrrole ring is generally more susceptible to electrophilic attack than the pyrimidine ring.
The tricyclic pyrrolo[2,3-d]pyrimidine molecule contains several reaction centers, including the nitrogen heteroatoms of the pyrimidine and pyrrole rings, which increases its reactivity in electrophilic substitution reactions[1]. Conclusive evidence from PMR data has shown that electrophilic substitution, such as halogenation, nitration, and sulfonation, preferentially occurs at the C5 position of the pyrrole ring[2]. However, undesired substitution at other positions can occur, leading to isomeric byproducts.
Common Scenarios and Troubleshooting:
-
Issue: Halogenation with N-halosuccinimides (NCS, NBS, NIS) yields a mixture of C5- and C6-halogenated products.
-
Causality: The electronic properties of the starting material, including the substituents on both the pyrrole and pyrimidine rings, can influence the relative reactivity of the C5 and C6 positions. Steric hindrance can also play a significant role.
-
Troubleshooting Protocol: Controlling Halogenation Regioselectivity
-
Solvent and Temperature Optimization: Start by performing the reaction in a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to room temperature). This can help to minimize side reactions and improve selectivity.
-
Choice of Halogenating Agent: N-halosuccinimides are generally preferred due to their ease of handling and milder reactivity compared to elemental halogens[1]. If selectivity issues persist with one N-halosuccinimide, consider trying another (e.g., if NBS gives a mixture, try NIS).
-
Protecting Groups: The presence and nature of a protecting group on the N7-position of the pyrrole ring can significantly influence the regioselectivity of electrophilic substitution. Experiment with different protecting groups (e.g., Boc, SEM, or benzyl) to modulate the electronic distribution of the pyrrole ring and sterically hinder unwanted positions.
-
Purification: If a mixture of regioisomers is unavoidable, careful purification by silica gel column chromatography is often necessary. A gradient elution with a hexane/ethyl acetate or DCM/methanol solvent system can effectively separate the isomers. Characterization by 1H NMR is crucial to confirm the position of substitution.
-
Visualizing Reaction Control:
Caption: Factors influencing regioselectivity in electrophilic substitution.
Q2: My reaction involves a nitrile precursor, and I'm observing the formation of a carboxylic acid or amide byproduct. How can I prevent this?
A2: The hydrolysis of nitriles to amides or carboxylic acids is a common side reaction, particularly under acidic or basic conditions used in subsequent reaction steps or during workup.
Many synthetic routes to pyrrolo[2,3-d]pyrimidines utilize precursors containing a cyano group, for example, in the cyclization of 2-amino-3-cyanopyrroles with formamide or similar reagents.
Mechanism of Unwanted Hydrolysis:
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which can be further hydrolyzed to a carboxylic acid.
-
Base-catalyzed hydrolysis: Hydroxide ions directly attack the electrophilic carbon of the nitrile, leading to the formation of a carboxylate anion after a series of steps.
Troubleshooting Protocol: Preventing Nitrile Hydrolysis
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The presence of water is the primary cause of hydrolysis.
-
Control of pH: If your reaction requires acidic or basic conditions, consider using milder reagents or minimizing the reaction time. For workup, use a carefully controlled amount of a weak acid or base to neutralize the reaction mixture, avoiding large excesses. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common method to neutralize acidic catalysts or byproducts.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If possible, run your reaction at a lower temperature to minimize this side reaction.
-
Protecting Group Strategy: If the nitrile is particularly labile, consider if it can be introduced at a later stage in the synthesis to avoid harsh conditions.
Visualizing the Hydrolysis Pathway:
Caption: Stepwise hydrolysis of a nitrile group.
Q3: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) on a halo-pyrrolo[2,3-d]pyrimidine and observing significant amounts of dehalogenation and/or homo-coupling byproducts. What are the causes and how can I minimize them?
A3: Dehalogenation (hydrodehalogenation) and homo-coupling are well-known side reactions in palladium-catalyzed cross-coupling reactions. Their formation is often indicative of suboptimal reaction conditions.
Common Byproducts and Their Formation:
| Byproduct | Structure | Plausible Cause |
| Dehalogenation Product | The halo-pyrrolo[2,3-d]pyrimidine is replaced by a hydrogen atom. | Reduction of the organopalladium intermediate by a hydride source (e.g., solvent, amine, or boronic acid impurities). |
| Homo-coupling Product | Dimerization of the boronic acid or the halo-pyrrolo[2,3-d]pyrimidine. | Transmetalation is slow relative to reductive elimination from a diorganopalladium intermediate. |
Troubleshooting Protocol: Optimizing Cross-Coupling Reactions
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For Buchwald-Hartwig aminations, using modern palladacycle precatalysts (e.g., G3 or G4) and appropriate phosphine ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines) can improve efficiency and reduce side reactions. For Suzuki couplings, a combination of a palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand is common.
-
Base Selection: The choice of base can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often required. The strength and solubility of the base can influence the rates of the desired catalytic cycle versus side reactions.
-
Solvent Purity and Degassing: Use anhydrous, degassed solvents to minimize water and oxygen, which can deactivate the catalyst and promote side reactions. Common solvents include dioxane, toluene, and DMF.
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reagents. In some cases, slow addition of the limiting reagent can help to maintain a low concentration and suppress homo-coupling.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes promote byproduct formation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This is a general guideline and should be optimized for your specific substrates.
-
To an oven-dried reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Add the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
Q4: In my multi-component reaction to synthesize a substituted pyrrolo[2,3-d]pyrimidine, I'm isolating an unexpected, more complex heterocyclic system. What could be happening?
A4: Multi-component reactions (MCRs) are elegant for their efficiency, but their complexity can sometimes lead to unexpected reaction pathways and the formation of alternative heterocyclic scaffolds, such as pyrido[2,3-d:6,5-d']dipyrimidines.
For example, in the reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, while the desired pyrrolo[2,3-d]pyrimidine is the expected product, under certain conditions, a pyrido[2,3-d:6,5-d']dipyrimidine derivative can be formed as a byproduct[3].
Plausible Mechanism for Byproduct Formation:
The formation of this alternative scaffold likely proceeds through a different cascade of reactions, possibly involving a Michael addition followed by an alternative cyclization pathway.
Troubleshooting Protocol: Favoring the Desired Product in MCRs
-
Catalyst Choice: The catalyst can play a crucial role in directing the reaction pathway. For the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, the use of tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol at 50 °C has been shown to produce high yields of the desired product with no formation of the dipyrimidine byproduct[3].
-
Solvent and Temperature Screening: The reaction medium and temperature can significantly influence the outcome of MCRs. If you are observing byproduct formation, a screen of different solvents (e.g., ethanol, methanol, acetonitrile, DMF) and temperatures is recommended.
-
Order of Addition: In some MCRs, the order in which the components are added can affect the reaction pathway. Try pre-mixing two of the components before adding the third to see if this influences the product distribution.
Visualizing Competing Reaction Pathways:
Caption: Competing pathways in a multi-component reaction.
References
-
A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring. Semantic Scholar. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
Sources
stability and degradation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid under acidic/basic conditions
Technical Support Center: Stability and Degradation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under acidic and basic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Molecule and its Stability Concerns
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyrrolo[2,3-d]pyrimidine core with two reactive chlorine atoms and a carboxylic acid group, presents unique stability challenges. Understanding its behavior in acidic and basic environments is crucial for reaction optimization, formulation development, and ensuring the integrity of your research.
The primary degradation pathway for this molecule is expected to be hydrolysis of the chloro substituents on the pyrimidine ring. The rate and regioselectivity of this hydrolysis are highly dependent on the pH of the medium. The carboxylic acid moiety also plays a role in the molecule's overall stability and solubility.
Degradation Under Acidic Conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic solution?
A1: In acidic media, the pyrrolo[2,3-d]pyrimidine ring system is generally stable. However, the chloro substituents are susceptible to hydrolysis, which is a common degradation pathway for chloropyrimidines.[1] The carboxylic acid group will be protonated and is generally stable under these conditions.[2] The rate of hydrolysis of the chloro groups is expected to be slower in acidic conditions compared to basic conditions.
Q2: What are the likely degradation products under acidic conditions?
A2: The primary degradation products will likely be the mono- and di-hydroxylated forms of the parent molecule, resulting from the stepwise hydrolysis of the chlorine atoms. Nucleophilic substitution on 2,4-dichloropyrimidines typically occurs preferentially at the C4 position.[3][4] Therefore, the initial degradation product is expected to be 2-chloro-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, followed by further hydrolysis to 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Q3: My compound seems to be precipitating out of my acidic reaction mixture. What could be the cause?
A3: The carboxylic acid group has reduced solubility in acidic solutions as it is in its neutral, protonated form. If the concentration of your compound is high, it may precipitate. Consider using a co-solvent or adjusting the pH to a less acidic value if your experimental conditions allow.
Troubleshooting Guide: Acidic Degradation
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of starting material | The acidic conditions are too harsh (e.g., high temperature, very low pH), accelerating hydrolysis. | Reduce the reaction temperature. Use a milder acidic catalyst or a higher pH if possible. Monitor the reaction at shorter time intervals. |
| Formation of multiple unexpected peaks in HPLC | Complex degradation pathways or side reactions are occurring. | Characterize the major degradation products using LC-MS or NMR to understand the degradation pathway. This will help in optimizing conditions to minimize side product formation. |
| Inconsistent reaction rates | Poor pH control or presence of catalytic impurities. | Use a buffered acidic solution to maintain a constant pH. Ensure all glassware and reagents are free from contaminants that could catalyze degradation. |
Expected Acid-Catalyzed Hydrolysis Pathway
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Degradation Under Basic Conditions
Frequently Asked Questions (FAQs)
Q1: How does the stability of the compound change in basic solutions?
A1: The compound is expected to be significantly less stable in basic conditions. The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally stable and more soluble in aqueous media.[5][6][7] However, the electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid hydrolysis of the chloro substituents.
Q2: What are the primary degradation products in a basic medium?
A2: Similar to acidic conditions, the degradation products will be the hydroxylated derivatives. The hydrolysis is expected to be much faster under basic conditions. The initial product is likely 2-chloro-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, followed by conversion to 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.
Q3: I am observing a rapid color change in my basic reaction mixture. Is this indicative of degradation?
A3: A color change can indicate the formation of degradation products, which may have different chromophores than the parent compound. It is a strong indicator that you should monitor the reaction closely by a suitable analytical technique like HPLC to quantify the extent of degradation.
Troubleshooting Guide: Basic Degradation
| Observed Issue | Potential Cause | Recommended Action |
| Almost instantaneous degradation of the starting material | The basic conditions are too strong (high pH or high temperature). | Perform the reaction at a lower temperature. Use a weaker base or a lower concentration of the base. Consider using a buffered solution at a moderately basic pH. |
| Formation of a complex mixture of products | At high pH and temperature, other degradation pathways, such as ring opening of the pyrrolopyrimidine core, may become significant. | Use the mildest basic conditions possible to achieve the desired transformation while minimizing degradation. Employ in-process controls to monitor the formation of impurities. |
| Difficulty in isolating the desired product | The product and/or degradation products may be highly soluble in the aqueous basic medium as carboxylate salts. | After the reaction, carefully acidify the mixture to precipitate the carboxylic acids for extraction or filtration. Be mindful that the desired product and degradation products may have similar properties, requiring careful optimization of purification methods. |
Expected Base-Catalyzed Hydrolysis Pathway
Caption: Predicted pathway for base-catalyzed hydrolysis.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound. It is essential to adapt the conditions based on the specific requirements of your project and the observed stability of the compound.[8][9][10]
Objective
To identify the degradation products and understand the degradation pathways of this compound under acidic and basic stress conditions.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 N HCl or at a higher temperature.
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 40 °C, as degradation may be rapid).
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute the samples with mobile phase for HPLC analysis.
-
If degradation is too rapid, consider using a lower temperature or a weaker base.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and the formation of any degradation products.
-
Use LC-MS to identify the mass of the major degradation products to confirm the proposed degradation pathway.
-
Data Summary Table
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 N HCl, 60 °C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, 40 °C | 0 | 100 | 0 | 0 |
| 0.25 | ||||
| 0.5 | ||||
| 1 | ||||
| 2 |
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
-
Quora. (2022, January 10). Is a carboxylic acid more stable in an acidic medium than a basic medium? Retrieved from [Link]
-
JoVE. (2023, April 30). Acidity of Carboxylic Acids. Retrieved from [Link]
-
BYJU'S. (2019, December 4). Acidity of carboxylic acids and derivatives. Retrieved from [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]
-
OrgoSolver. Acid–Base Properties of Carboxylic Acids. Retrieved from [Link]
-
Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]
-
ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
PubMed. (2015, August 7). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]
-
JIDPS. Review on development of forced degradation studies and its approaches on stability indicating method. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed. (2001, January 12). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. Retrieved from [Link]
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
-
PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
PubMed. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
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PubMed. Effects of pH on the degradation of phenanthrene and pyrene by Mycobacterium vanbaalenii PYR-1. Retrieved from [Link]
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PubMed. (2024, June 5). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Retrieved from [Link]
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ResearchGate. (PDF) Degradation of polycyclic aromatic hydrocarbon (pyrene) using novel fungal strain Coriolopsis byrsina strain APC5. Retrieved from [Link]
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troubleshooting Buchwald-Hartwig amination on the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination on the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic core, often referred to as a 7-deazapurine. The electron-deficient nature of the pyrimidine ring, coupled with the presence of two distinct chlorine atoms and an acidic N-H proton, presents a unique set of challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you overcome common hurdles and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting my first Buchwald-Hartwig reaction on this scaffold. What are the most critical parameters to consider?
The three most critical parameters for a successful amination on the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold are ligand choice , base selection , and regioselectivity .
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For challenging, electron-deficient heteroaryl chlorides like this, bulky, electron-rich biaryl phosphine ligands are the standard. Your choice will depend heavily on the nature of your amine coupling partner.[1][2]
-
Base Selection: The base is not merely a proton scavenger; it is actively involved in the catalytic cycle and its strength and solubility can dictate the reaction's success.[3][4] A crucial challenge with the 7H-pyrrolo[2,3-d]pyrimidine scaffold is the acidic N-H proton on the pyrrole ring. Strong bases can deprotonate this position, potentially leading to catalyst inhibition or undesired side reactions.[5]
-
Regioselectivity: The C4 position of the dichloropyrimidine is generally more electron-deficient and sterically accessible, making it the more reactive site for both traditional SNAr and most palladium-catalyzed couplings.[6][7][8] Achieving selective amination at the C2 position is significantly more challenging and often requires specific catalytic systems.
Q2: Which chlorine atom will react first, C2 or C4? How can I control the regioselectivity?
Under typical Buchwald-Hartwig conditions, the amination will overwhelmingly occur at the C4 position . This preference is well-documented for 2,4-dichloropyrimidines.[7][8]
-
Favoring C4-Amination (The "Default" Pathway): Most standard palladium/biarylphosphine catalyst systems will naturally favor the C4 position. The key is to run the reaction under conditions that are mild enough to achieve mono-substitution without driving the reaction to double substitution.
-
Achieving C2-Amination: This is a significant challenge. While some catalyst systems have been developed to invert the typical selectivity in related scaffolds, success is not guaranteed.[9][10] It may require extensive screening of ligands and conditions, or a synthetic strategy where the C4 position is first blocked. For practical purposes, a sequential strategy (C4 amination followed by C2 amination) is often more reliable.
Q3: My starting material has an unprotected N-H on the pyrrole ring. Do I need to protect it?
This is a critical consideration. While protection (e.g., with a SEM, Boc, or benzyl group) can prevent complications, successful couplings on the unprotected scaffold are possible and often desirable to shorten synthetic routes.
The primary challenge with the free N-H is its potential to chelate the palladium catalyst or react with the strong base, leading to catalyst deactivation or homo-coupling.[5] A key strategy to overcome this is the use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). This base can deprotonate both the amine nucleophile and the pyrrole N-H, which can surprisingly lead to a more productive reaction by preventing the formation of inhibitory palladium-azaindole complexes.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion to Product
This is the most common failure mode and can be attributed to several factors. A systematic approach is required to diagnose the problem.
Caption: A decision workflow for troubleshooting low reaction conversion.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of the reaction. If it doesn't form or is poisoned, the reaction will fail.
-
Cause: Using aged or poor-quality palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. Exposure to oxygen, which oxidizes the active Pd(0) catalyst.
-
Solution: Use modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3, tBuBrettPhos Pd G3).[11] These rapidly and reliably generate the active Pd(0) species. If using older sources, ensure they are fresh and that all reagents and solvents are rigorously deoxygenated.[1]
-
-
Poor Ligand Choice: Not all ligands are created equal. The ligand must be matched to the substrate and nucleophile.
-
Cause: The chosen ligand is not electron-rich or bulky enough to promote the difficult oxidative addition of the electron-deficient heteroaryl chloride or to facilitate reductive elimination.
-
Solution: For this scaffold, screen a panel of established, sterically hindered biarylphosphine ligands. See the Ligand Selection Table below for recommendations. XPhos and RuPhos are excellent starting points for a wide range of amines.[2]
-
-
Incorrect Base or Solvent: The base and solvent work in concert and can dramatically impact yield.[3][4]
-
Cause: The base may be too weak, insoluble, or incompatible with the substrate (e.g., causing decomposition). The solvent may not adequately solubilize all components, especially the base or the palladium complexes.
-
Solution: For the N-H free scaffold, consider LiHMDS in THF, which has proven effective for similar azaindole systems.[5] For N-protected scaffolds, NaOtBu or Cs₂CO₃ in solvents like dioxane, toluene, or THF are standard choices.[1][11] If solubility is an issue, switching to a more polar aprotic solvent like DMF (with caution, as it can decompose at high temperatures) or a different base/solvent combination may be necessary.[3]
-
-
Reagent Quality: The reaction is highly sensitive to impurities, especially water and oxygen.
-
Cause: Using non-anhydrous or non-degassed solvents. Impure amine or aryl halide.
-
Solution: Always use freshly distilled or purchased anhydrous solvents that have been thoroughly degassed (e.g., by sparging with argon for 20-30 minutes). Ensure the amine is pure and the base is dry. Running the reaction in a glovebox is ideal.[1]
-
| Amine Type | Recommended Ligands | Recommended Bases | Common Solvents |
| Primary Alkylamines | BrettPhos, RuPhos[1] | NaOtBu, LHMDS, K₃PO₄ | Dioxane, Toluene, THF |
| Secondary Alkylamines | RuPhos, XPhos[1] | NaOtBu, LHMDS, Cs₂CO₃ | Dioxane, Toluene, THF |
| Aryl Amines | XPhos, GPhos[11] | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Weakly Nucleophilic Amines | tBuBrettPhos, TrixiePhos[12] | LHMDS, K₂CO₃ | Dioxane, DMF |
| Unprotected N-H Scaffold | XPhos, DavePhos[5] | LiHMDS [5] | THF |
Issue 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and indicates a competing reaction pathway is active.
Possible Side Reactions and Solutions:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.
-
Cause: This often occurs when the catalytic cycle is inefficient, particularly when the reductive elimination step is slow. It can be promoted by trace water or if the amine itself has accessible β-hydrides.
-
Solution: Re-optimize the ligand and base. A bulkier ligand can often accelerate reductive elimination, outcompeting the hydrodehalogenation pathway. Ensure rigorously anhydrous conditions.
-
-
Aryl Halide Homocoupling (Dimerization): Two molecules of the dichloropyrrolopyrimidine couple together.
-
Cause: This side reaction can be favored at high temperatures or with certain catalyst systems.
-
Solution: Lower the reaction temperature. Screen different ligands, as some are more prone to promoting homocoupling than others. Adjusting the catalyst loading may also help.[1]
-
-
Catalyst Decomposition (Reaction turns black):
-
Cause: The formation of palladium black (Pd(0) metal) indicates the catalyst has precipitated out of the catalytic cycle. This can be caused by excessively high temperatures, an inappropriate ligand that fails to stabilize the palladium species, or the presence of impurities.
-
Solution: Lower the reaction temperature. Switch to a more robust ligand (e.g., a Josiphos-type ligand or a modern biarylphosphine).[13] Ensure all reagents and solvents are of the highest purity.
-
Experimental Protocols
Protocol 1: General Starting Conditions for C4-Amination
This protocol provides a robust starting point for the selective amination at the C4 position of an N-protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Preparation (Glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., Dioxane, 0.1 M concentration) via syringe.
-
Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1 inside the glovebox.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1][2]
Protocol 2: Screening Conditions for a Failed Reaction
If the general protocol fails, a systematic screen of key parameters is the next logical step. Set up an array of parallel reactions in small vials.
-
Ligand Screen: Keeping the base (NaOtBu), solvent (Dioxane), and temperature (100 °C) constant, test a panel of ligands: XPhos, RuPhos, BrettPhos, and XantPhos.
-
Base Screen: Using the best ligand from the first screen, keep the solvent and temperature constant and test a panel of bases: NaOtBu, LHMDS, K₃PO₄, and Cs₂CO₃.
-
Solvent Screen: Using the best ligand/base combination, test a panel of solvents: Dioxane, Toluene, THF, and CPME (Cyclopentyl methyl ether).
Analyze the outcome of each reaction by LC-MS to determine the relative conversion and product formation. This systematic approach is the most efficient way to identify optimal conditions for your specific substrate-amine combination.[14]
Visualizing the Chemistry
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each component you add to the flask plays a role in one of these fundamental steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
-
Michon, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). [Link]
-
Vechýl, T., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12059-12070. [Link]
-
Dreher, S. D., et al. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 10(1), 113-116. [Link]
-
Vechýl, T., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Grzelak, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18014-18026. [Link]
-
Humphries, L. A., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4371-4374. [Link]
-
Al-Zoubi, R. M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. ResearchGate. [Link]
-
Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Le C-H., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Rogers, J. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
Sevov, C. S., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(10), 1279-1284. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]
Sources
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- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 14. bristol.ac.uk [bristol.ac.uk]
optimizing temperature and catalyst for reactions involving 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Welcome to the technical support center for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, particularly concerning temperature and catalyst selection.
Introduction: The Chemistry of a Privileged Scaffold
This compound and its derivatives are crucial building blocks in medicinal chemistry, most notably in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[1] The reactivity of this scaffold is dominated by the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring, which are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3] Achieving high yield and regioselectivity in these transformations is paramount and is highly dependent on the careful optimization of reaction parameters, primarily the choice of catalyst and the reaction temperature.
This guide will provide a logical, experience-driven approach to navigating the common challenges encountered when working with this molecule.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries researchers have when working with this compound.
Q1: Which chlorine atom (C2 or C4) is more reactive in nucleophilic aromatic substitution (SNAr) reactions?
A1: The chlorine at the C4 position is generally more reactive towards nucleophilic substitution. This is due to the electronic properties of the pyrrolo[2,3-d]pyrimidine ring system. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms at positions 2 and 4 electrophilic. However, the C4 position is more activated, leading to preferential substitution at this site under many conditions.
Q2: I am planning a Suzuki-Miyaura coupling. What is a good starting point for a catalyst and base?
A2: For Suzuki-Miyaura couplings with 2,4-dichloropyrimidines, a common and effective starting point is a palladium(0) catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[4] Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, often in combination with a phosphine ligand. A weak inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically employed.[4]
Q3: My Buchwald-Hartwig amination is giving low yields. What are the first parameters I should adjust?
A3: For low-yielding Buchwald-Hartwig aminations, the first parameters to investigate are the ligand and the base. The choice of phosphine ligand is critical and can dramatically influence the reaction outcome.[5] Consider screening a variety of bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos.[6][7] The base is also crucial; stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[8] Temperature is another key parameter to optimize; sometimes, increasing the temperature can improve yields, but be mindful of potential side reactions.
Q4: Can I perform selective reactions at the C2 and C4 positions?
A4: Yes, selective functionalization is achievable and is a key feature of this scaffold's utility. Regioselectivity can often be controlled by modulating the reaction temperature and the catalyst system.[9] For instance, in some palladium-catalyzed reactions, lower temperatures may favor substitution at the more reactive C4 position, while higher temperatures might be needed to react at the C2 position. The choice of ligand can also influence which position reacts.
Q5: Are there any known side reactions I should be aware of?
A5: A common side reaction is hydrodehalogenation, where one or both of the chlorine atoms are replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions. Another potential issue is the homocoupling of the boronic acid in Suzuki-Miyaura reactions. Careful control of the reaction atmosphere (maintaining inert conditions) and temperature can help minimize these side products.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific challenges during your experiments.
Troubleshooting Poor Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling with this compound, follow this systematic approach to optimization.
1. Catalyst and Ligand Screening:
-
Rationale: The palladium catalyst and its associated ligand are the heart of the catalytic cycle. The electronic and steric properties of the ligand can significantly impact the efficiency of oxidative addition and reductive elimination steps.
-
Protocol:
-
Set up a parallel reaction screen with your standard conditions as a control.
-
Test a variety of palladium sources and ligands. A good starting point is to compare a standard catalyst like Pd(PPh₃)₄ with a more modern, efficient pre-catalyst system like XPhos-Pd-G2.[10]
-
Vary the palladium loading. While lower catalyst loading is desirable, increasing it from a typical 0.5-1 mol% to 2-5 mol% can sometimes improve yields for challenging substrates.[6]
-
| Catalyst System | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1-5 | A good general starting point. |
| Pd(OAc)₂ + SPhos | 1-3 | Often effective for heteroaryl chlorides. |
| XPhos-Pd-G2 | 0.5-2 | A highly active pre-catalyst, often requiring lower loading.[10] |
| PdCl₂(dppf) | 1-5 | A robust catalyst, particularly for aryl bromides and iodides. |
2. Temperature Optimization:
-
Rationale: Temperature affects reaction kinetics. Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition or promote side reactions.
-
Protocol:
-
Using your best-performing catalyst system from the initial screen, set up reactions at a range of temperatures.
-
A typical starting temperature for these reactions is 80-100 °C.[11]
-
Consider using microwave irradiation, which can significantly shorten reaction times and often improves yields.[4] A common microwave condition to start with is 15 minutes at 100-120 °C.
-
3. Solvent and Base Evaluation:
-
Rationale: The solvent influences the solubility of reactants and the stability of the catalyst. The base is required to activate the boronic acid and facilitate the catalytic cycle.
-
Protocol:
-
Screen a variety of solvents. Common choices include 1,4-dioxane, toluene, DMF, and solvent/water mixtures.
-
Evaluate different bases. While K₂CO₃ and Na₂CO₃ are common, stronger bases like K₃PO₄ can sometimes be more effective.
-
Improving Regioselectivity in Sequential Cross-Coupling
Achieving selective functionalization at C4 followed by C2 is a common goal. Here’s how to enhance regioselectivity.
1. Temperature Control:
-
Rationale: The C4 position is generally more reactive. By keeping the temperature low during the first coupling reaction, you can favor substitution at this site while leaving the C2 position unreacted.
-
Protocol:
-
For the first coupling at C4, start with a reaction temperature at the lower end of the effective range, for example, 60-80 °C.
-
Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
-
Once the C4-substituted product is isolated, the second coupling at the less reactive C2 position can be performed at a higher temperature, for example, 100-120 °C.
-
2. Catalyst/Ligand Choice:
-
Rationale: The steric bulk of the ligand can influence which position is more accessible to the catalyst.
-
Protocol:
-
For the initial C4 coupling, a less sterically demanding ligand may be sufficient.
-
For the subsequent C2 coupling, a bulkier, more electron-rich ligand might be necessary to promote the reaction at the more hindered and less reactive site.
-
Visualizing the Optimization Workflow
To aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Caption: A strategy for achieving regioselective sequential cross-coupling.
Conclusion
Optimizing reactions involving this compound requires a systematic and logical approach. By carefully considering the interplay between the catalyst, ligand, temperature, base, and solvent, researchers can overcome common challenges such as low yields and poor regioselectivity. This guide provides a starting framework for your experimental design and troubleshooting efforts. Remember that each specific substrate pairing may require fine-tuning of these conditions to achieve the best results.
References
-
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 48, 1394–1407. [Link]
- Ibid.
- Ibid.
-
Zhang, L., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 50(18), 2821-2829. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 56(1), 239-248. [Link]
- Tumkevicius, S., & Dodonova, J. (2012). ChemInform Abstract: Functionalization of Pyrrolo[2,3‐d]pyrimidine by Palladium‐Catalyzed Cross‐Coupling Reactions. ChemInform, 43(40).
- Li, J., et al. (2016). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Pharmaceuticals, 47(9), 1165-1168.
- CN108623508A - Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Google P
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Bonacorso, H. G., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 25(21), 5198. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Gorobets, N. Y., et al. (2013). Efficient Synthesis of Uracil-Derived Hexa- and Tetrahydropyrido[2,3-d]pyrimidines. European Journal of Organic Chemistry, 2013(24), 5436–5444. [Link]
-
Yavari, I., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Zhang, L., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Gonda, Z., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 9(1), 83. [Link]
-
Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. RSC Advances, 9(2), 1039-1047. [Link]
-
Sajith, A. M., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. [Link]
-
Shibl, M. F., et al. (2015). Regioselective Synthesis and Ab Initio Calculations of Fused Heterocycles Thermally and Under Microwave Irradiation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 256-264. [Link]
- Gonda, Z., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
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PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
Sharma, P., et al. (2020). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 44(30), 12891-12896. [Link]
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113710. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. [Link]
-
PubChem. (n.d.). 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Regioselective synthesis and ab initio calculations of fused heterocycles thermally and under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Substitution on Dichloropyrrolopyrimidines
Welcome to the technical support center for synthetic strategies involving dichloropyrrolopyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective functionalization on this critical heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Mastering the selective substitution at the C2 and C4 positions is paramount for successful analog synthesis and structure-activity relationship (SAR) studies.
This document provides in-depth, field-proven insights into controlling reaction outcomes, troubleshooting common experimental hurdles, and understanding the causal mechanisms behind the observed selectivity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and selectivity of dichloropyrrolopyrimidines.
Q1: Why is the C4 position of 2,4-dichloropyrrolo[2,3-d]pyrimidine generally more reactive towards nucleophiles and in cross-coupling reactions?
A1: The inherent reactivity difference between the C2 and C4 positions is a result of fundamental electronic effects. The C4 position is electronically more deficient than the C2 position. This is due to the combined electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring. In nucleophilic aromatic substitution (SNAr), the attack of a nucleophile is favored at the more electrophilic C4 carbon.[4][5] For palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst into the C4-Cl bond is generally kinetically favored over the C2-Cl bond.[6]
Q2: What are the key factors that can be manipulated to control regioselectivity (C2 vs. C4)?
A2: While the intrinsic preference is for C4 substitution, the regiochemical outcome is a delicate balance of several factors that can be strategically controlled:
-
Electronic Effects of Ring Substituents: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrimidine or pyrrole ring can significantly alter the electron distribution and, consequently, the reactivity of the C2 and C4 positions.[4] For instance, an electron-withdrawing group at the C5 position enhances the inherent selectivity for C4 substitution.[7][8] Conversely, an electron-donating group at the C6 position can reverse this preference, favoring C2 substitution.[4]
-
Nature of the Nucleophile/Reagent: The steric bulk and electronic properties of the incoming nucleophile or coupling partner play a crucial role. Highly hindered nucleophiles may favor the less sterically encumbered position.
-
Catalyst and Ligand System (for cross-coupling): In palladium-catalyzed reactions, the choice of ligand is paramount. Bulky or electronically specific ligands can completely override the substrate's natural reactivity, forcing the reaction to occur at the less favorable C2 position.[2][9]
-
Reaction Conditions: Parameters such as solvent, temperature, and the choice of base can dramatically influence the reaction pathway and regioselectivity.[6][9]
Q3: Is it possible to achieve sequential, distinct substitutions at both the C2 and C4 positions?
A3: Yes, this is a cornerstone of synthetic strategies using this scaffold. By leveraging the differential reactivity, one can perform a selective substitution at the C4 position under milder conditions, leaving the C2-chloro group intact. The resulting 2-chloro-4-substituted-pyrrolopyrimidine can then undergo a second, typically more forcing, substitution at the C2 position. This stepwise approach allows for the controlled synthesis of diverse, unsymmetrically substituted analogs.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the regioselective substitution on 2,4-dichloropyrrolo[2,3-d]pyrimidine.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Problem 1: Poor or No Regioselectivity (Mixture of C2 and C4 Isomers)
-
Probable Cause: The reaction conditions are not optimized to sufficiently differentiate the electronic properties of the C2 and C4 positions. This is common when using highly reactive, small nucleophiles at elevated temperatures.
-
Solution & Scientific Rationale:
-
Lower the Reaction Temperature: Start the reaction at 0 °C or even lower and allow it to slowly warm to room temperature. Lower temperatures increase the kinetic control of the reaction, favoring the attack at the more electrophilic C4 position.
-
Solvent Choice: Use a less polar aprotic solvent. While polar aprotic solvents (e.g., DMF, DMSO) are often used to accelerate SNAr reactions, they can sometimes reduce selectivity by increasing the overall reactivity.[9] Consider solvents like THF or Dioxane.
-
Base Selection: Use a non-nucleophilic hindered base (e.g., DIPEA, 2,6-lutidine) to scavenge the HCl byproduct without competing with your primary nucleophile.
-
Problem 2: Formation of Hydrolysis Byproduct (4-Hydroxy-pyrrolopyrimidine)
-
Probable Cause: Presence of water in the reaction mixture, especially under acidic or basic conditions. The chloride can be displaced by water or hydroxide ions. This is a common issue in acid-catalyzed aminations where water can act as a competitive nucleophile.[10][11]
-
Solution & Scientific Rationale:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Control pH in Aminations: In acid-promoted aminations, using a minimal amount of acid (e.g., 0.1 equivalents of HCl) is crucial.[11][12] This activates the substrate for amination without significantly lowering the pH to a point where hydrolysis becomes a dominant pathway.[10][11] The product itself can act as a buffer by forming a hydrochloride salt.[12]
-
Problem 3: Failure to Achieve C2 Selectivity with Amines
-
Probable Cause: Standard primary or secondary amines preferentially attack the C4 position. Achieving C2 selectivity with amines requires a specific strategy to invert the normal reactivity.
-
Solution & Scientific Rationale:
-
Use Tertiary Amine Nucleophiles: For substrates with a C5 electron-withdrawing group, tertiary amines (e.g., triethylamine) have been shown to exhibit excellent selectivity for the C2 position.[7][8] The mechanism involves an initial attack at C2, followed by an in situ N-dealkylation to yield a product that formally corresponds to a secondary amine substitution at C2.[7][8] This method significantly expands access to C2-aminated pyrrolopyrimidines.[7][8]
-
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, C-S Coupling)
Problem 1: Exclusive or Predominant C4-Coupling When C2 is Desired
-
Probable Cause: The chosen catalyst system (ligand and palladium precursor) follows the inherent electronic preference of the substrate for oxidative addition at the C4-Cl bond.
-
Solution & Scientific Rationale:
-
Ligand Modification: This is the most powerful tool. Switching to very bulky, electron-rich ligands can sterically block the C4 position, forcing the palladium catalyst to insert at C2.
-
Specialized C2-Selective Conditions: Recent studies have uncovered specific conditions that invert the conventional selectivity. For example, specific palladium catalysts can enable C2-selective C-S coupling on unsubstituted 2,4-dichloropyrimidines.[2] It's crucial to consult recent literature for these specialized, often counter-intuitive, reaction conditions.[2]
-
Problem 2: Low Yield in Suzuki Coupling
-
Probable Cause: A number of factors can contribute, including catalyst deactivation, poor solubility, or an inappropriate choice of base or solvent.
-
Solution & Scientific Rationale:
-
Solvent System Optimization: The choice of solvent is critical. For Suzuki couplings of dichloropyrimidines, alcoholic solvent mixtures have been shown to provide much greater reactivity at lower temperatures compared to polar aprotic solvents.[6][13] A mixture like Dioxane/Water or Toluene/Ethanol is often effective.
-
Base Selection: The base is not just a stoichiometric reagent; it participates in the catalytic cycle. A moderately strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically required. The choice can be substrate-dependent, so screening is recommended.[14]
-
Thorough Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) before adding the catalyst.
-
// Nodes Input [label="Goal: C2-Selective Cross-Coupling", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Default [label="Standard Pd Catalyst\n(e.g., Pd(PPh3)4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Result1 [label="Observed Outcome:\nC4-Coupling", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshooting Step:\nModify Catalyst System", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Use Bulky Ligand OR\nSpecialized C2-Selective\nConditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Desired Outcome:\nC2-Coupling", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Input -> Default [label="Initial Attempt"]; Default -> Result1; Result1 -> Troubleshoot; Troubleshoot -> Solution [label="Rationale:\nOverride Inherent\nReactivity"]; Solution -> Result2; } ` Caption: Logic for achieving C2-selective cross-coupling reactions.
Key Experimental Protocols
These protocols provide a validated starting point for achieving regioselective substitution.
Protocol 1: C4-Selective Amination (SNAr)
This protocol is adapted for the selective substitution of an amine at the C4 position of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Amine of choice (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous isopropanol (or n-butanol)
-
Standard glassware for inert atmosphere chemistry
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask under an argon atmosphere, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous isopropanol (approx. 0.1 M concentration).
-
Add the amine (1.1 eq) followed by DIPEA (1.5 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine product.
Self-Validation: The crude reaction mixture should show one major product spot by TLC/LCMS with a mass corresponding to mono-substitution. ¹H NMR will confirm the regiochemistry; the C6-H proton signal will show a characteristic shift upon C4 substitution.
Protocol 2: C4-Selective Suzuki Coupling
This protocol describes a typical procedure for the selective introduction of an aryl group at the C4 position.
Materials:
-
2-chloro-4-substituted-7H-pyrrolo[2,3-d]pyrimidine (prepared as in Protocol 1, or use 2,4-dichloro starting material)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Step-by-Step Methodology:
-
Combine the 4-chloro-pyrrolopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a flask.
-
Add the 1,4-Dioxane/Water (4:1) solvent mixture.
-
Thoroughly degas the mixture by bubbling argon through it for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) and equip the flask with a reflux condenser.
-
Heat the reaction to 90-100 °C under an argon atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain the desired C4-arylated product.[15]
Self-Validation: LC-MS analysis of the crude mixture should show the desired product mass. The disappearance of the arylboronic acid starting material is a good indicator of reaction progress. ¹H and ¹³C NMR will confirm the structure of the purified product.
Summary of Reaction Conditions for Regioselectivity
| Reaction Type | Target Position | Key Controlling Factor(s) | Typical Conditions | Expected Outcome |
| SNAr Amination | C4 | Inherent electronic preference | Primary/Secondary Amine, Base (DIPEA), 2-Propanol, 80 °C | High C4 selectivity |
| SNAr Amination | C2 | Nucleophile choice (for C5-EWG substrates) | Tertiary Amine (e.g., NEt₃), CH₂Cl₂, RT | High C2 selectivity[7][8] |
| Suzuki Coupling | C4 | Standard catalyst system | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | High C4 selectivity |
| C-S Coupling | C2 | Specialized catalyst system | Thiol, Specific Pd-catalyst/ligand system | Inverted C2 selectivity[2] |
References
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Retrieved January 19, 2026, from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Europe PMC. Retrieved January 19, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2013). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2016). Chemical Reviews. Retrieved January 19, 2026, from [Link]
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2014). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. preprints.org [preprints.org]
- 11. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This molecule is a highly functionalized 7-deazapurine core, a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its scale-up presents unique challenges that require a deep understanding of the reaction mechanisms and careful process control. This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis, moving beyond simple protocols to explain the causality behind each procedural choice.
Strategic Synthesis Overview
The most logical and scalable approach to this target molecule involves a multi-step sequence starting from a readily available pyrimidine precursor. The overall strategy is to first construct the fused pyrrolo[2,3-d]pyrimidine ring system, followed by chlorination, and finally, regioselective functionalization at the C6 position.
The proposed synthetic pathway is as follows:
-
Ring Formation: Cyclization of 6-aminouracil with chloroacetaldehyde to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
-
Dichlorination: Conversion of the diol to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
-
C6-Formylation: Introduction of an aldehyde group at the C6 position via a Vilsmeier-Haack reaction.[5][6]
-
Oxidation: Oxidation of the C6-aldehyde to the final carboxylic acid.[7]
Caption: Proposed synthetic workflow for the target molecule.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Dichlorination Step Failure
Question: My chlorination reaction with POCl₃ appears to go to completion by TLC/LCMS, but after the aqueous workup, I predominantly recover the 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol starting material. What's causing this low yield?
Answer: This is a classic and frequent problem caused by the hydrolysis of the dichloro product back to the diol during the aqueous quench .[8] The chlorine atoms at the C2 and C4 positions are excellent leaving groups, making the product highly susceptible to nucleophilic attack by water. This is exacerbated by the harsh, acidic conditions generated when excess POCl₃ reacts violently with water.
Causality & Recommended Solutions:
-
Problem: Exothermic Quench: Pouring the reaction mixture into water generates significant heat and localized areas of high acid concentration, accelerating hydrolysis.
-
Solution 1 (Preferred for Scale-Up): Remove Excess POCl₃ First. Before quenching, concentrate the reaction mixture under reduced pressure to distill off the bulk of the unreacted POCl₃.[8] This dramatically reduces the exothermicity and acidity of the subsequent quench.
-
Solution 2: Reverse Quench. Cool the reaction mixture thoroughly (0-5 °C) and add it slowly and portion-wise to a vigorously stirred vessel of crushed ice or an ice/water slurry.[8] This maintains a low temperature and dilutes the acid as it forms. Never add water to the reaction mixture.
-
-
Problem: Product Instability: The product has limited stability in aqueous acidic or basic conditions.
-
Solution: Minimize Contact Time. Once the quench is complete, proceed immediately to neutralization and extraction. Do not let the aqueous mixture sit for extended periods. Neutralize carefully with a solid or saturated base solution (e.g., NaHCO₃, Na₂CO₃) while maintaining a low temperature to avoid product degradation. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[3]
-
Caption: Troubleshooting workflow for low yield in the dichlorination step.
Issue 2: Poor Regioselectivity in C6-Formylation
Question: During the Vilsmeier-Haack formylation, I am getting a mixture of products, including what appears to be formylation at the C5 position. How can I improve selectivity for C6?
Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyrrole ring of the 7-deazapurine core is electron-rich, making it susceptible to this reaction.[5] While the C6 position is generally more electron-rich and favored, the reaction conditions can influence selectivity.
Causality & Recommended Solutions:
-
Problem: Overly Harsh Conditions: High temperatures or a large excess of the Vilsmeier reagent (the chloromethyliminium salt formed from POCl₃ and DMF) can lead to less selective reactions and potential side-product formation.[9]
-
Solution: Controlled Reagent Addition and Temperature. Form the Vilsmeier reagent at a low temperature (0-5 °C) before adding the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine substrate. After the addition, allow the reaction to warm slowly to a moderate temperature (e.g., 50-60 °C) and monitor carefully. Using a minimal excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) can also improve selectivity.
-
-
Problem: Electronic Effects: While C6 is electronically favored, substitution on the pyrimidine ring can influence the electron density of the pyrrole ring.
-
Solution: Confirm Substrate Purity. Ensure the starting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is pure. Impurities from the previous step could potentially react or alter the reaction profile.
-
Issue 3: Incomplete Oxidation to Carboxylic Acid
Question: My oxidation of the C6-aldehyde to the carboxylic acid is sluggish and often incomplete, even with extended reaction times. How can I drive this to completion without degrading the product?
Answer: The oxidation of an electron-rich heterocyclic aldehyde can be challenging. The choice of oxidant and reaction conditions are critical to ensure full conversion while preserving the sensitive dichloro-pyrrolo-pyrimidine core.
Causality & Recommended Solutions:
-
Problem: Insufficient Oxidant Strength or Equivalents: The chosen oxidant may not be potent enough, or an insufficient amount is being used, leading to incomplete conversion.
-
Solution: Select an Appropriate Oxidant. For this substrate, a robust but manageable oxidant is needed. Oxone® (potassium peroxymonosulfate) in a solvent like DMF has been shown to be effective for similar systems.[7] Alternatively, sodium chlorite (NaClO₂) with a scavenger like TEMPO can be an efficient system. Ensure you are using a sufficient molar excess of the oxidant (typically 2-3 equivalents).
-
-
Problem: Poor Solubility or Mass Transfer: In a heterogeneous mixture, poor mixing or solubility of the substrate or reagents can limit the reaction rate on a larger scale.
-
Solution: Optimize Solvent and Agitation. Ensure the chosen solvent system (e.g., DMF/water, acetonitrile/water) provides adequate solubility for the substrate and oxidant. On scale-up, ensure the reactor's agitation is sufficient to maintain a well-mixed suspension. A phase-transfer catalyst may be beneficial in some systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for the dichlorination step at scale? A1: Handling phosphorus oxychloride (POCl₃) is the primary hazard. It is highly corrosive, toxic upon inhalation, and reacts violently with water.
-
Engineering Controls: Always conduct the reaction and workup in a well-ventilated fume hood or a closed reactor system.
-
Personal Protective Equipment (PPE): Use acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.
-
Quenching: The quench of POCl₃ is extremely exothermic and releases HCl gas. This must be done with extreme care, as described in Troubleshooting Issue 1. Ensure adequate cooling capacity and off-gas scrubbing if necessary.
Q2: Can the dichlorination and C6-formylation steps be combined into a one-pot procedure? A2: This is theoretically plausible, as both reactions use POCl₃. After the initial dichlorination, DMF could be added to the mixture to form the Vilsmeier reagent in situ for the subsequent formylation. However, this presents significant process control challenges. Optimizing conditions for two separate transformations in one pot is complex and may lead to lower yields and more complex impurity profiles. For robust scale-up, a stepwise process with isolation of the 2,4-dichloro intermediate is strongly recommended.
Q3: My final carboxylic acid product is impure. What are some scale-friendly purification methods besides column chromatography? A3: Column chromatography is generally avoided in large-scale manufacturing.[4] Consider the following:
-
Recrystallization: If a suitable solvent system can be identified, this is an excellent method for achieving high purity.
-
pH-Mediated Precipitation: As your target is a carboxylic acid, you can dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), filter off any insoluble non-acidic impurities, and then re-precipitate your purified product by acidifying the filtrate with an acid like HCl. Wash the resulting solid with water to remove salts.
-
Trituration/Slurrying: Slurrying the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification technique.
Reference Experimental Protocol
This protocol is a representative guide. All steps must be optimized for your specific equipment and scale.
Step 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq.) in toluene (5-10 volumes).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-4.0 eq.) to the suspension. The addition may be mildly exothermic.
-
Base Addition: Cool the mixture to 0-10 °C. Add N,N-diisopropylethylamine (DIPEA, 2.0-2.2 eq.) dropwise, ensuring the internal temperature does not exceed 20 °C.[3]
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours, or until reaction completion is confirmed by LCMS.[3]
-
Workup (Critical Step): Cool the mixture to room temperature. Concentrate the mixture under vacuum to remove >80% of the excess POCl₃. In a separate reactor, prepare a mixture of crushed ice and water (10-20 volumes). With vigorous stirring, slowly add the concentrated reaction mixture to the ice/water. Maintain the quench temperature below 20 °C.
-
Isolation: Stir the resulting slurry for 30-60 minutes. Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold toluene. Dry the solid under vacuum at 40-50 °C to yield the title compound.
Step 3 & 4: C6-Formylation and Oxidation
-
Formylation: The isolated 2,4-dichloro intermediate (1.0 eq) is dissolved in DMF (5-10 vol). A pre-formed Vilsmeier reagent (prepared from POCl₃ (1.5 eq) and DMF at 0 °C) is added slowly, and the reaction is heated to 50-60 °C until completion.
-
Oxidation: The resulting aldehyde is then oxidized in situ or after isolation using an appropriate oxidant like Oxone® to yield the final carboxylic acid.[7] Purification is typically achieved via pH-mediated precipitation as described in the FAQ section.
Process Parameters Summary
| Step | Key Reagents | Typical Equivalents | Temperature | Typical Time | Key Challenge |
| Dichlorination | POCl₃, DIPEA | 3-4 (POCl₃), 2-2.2 (DIPEA) | 100-110 °C | 12-16 h | Exothermic quench, product hydrolysis |
| C6-Formylation | POCl₃, DMF | 1.5-2 (Vilsmeier) | 50-60 °C | 2-4 h | Regioselectivity, handling Vilsmeier reagent |
| Oxidation | Oxone® or NaClO₂/TEMPO | 2-3 | 25-50 °C | 4-8 h | Incomplete reaction, product degradation |
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
MDPI. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Available from: [Link]
-
Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available from: [Link]
-
ACS Publications. Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. Available from: [Link]
-
PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available from: [Link]
-
PMC - NIH. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Available from: [Link]
- Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Available from: [Link]
-
Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]
-
PubMed. Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Available from: [Link]
-
PMC - NIH. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]
-
ResearchGate. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Available from: [Link]
-
Navigating the Supply Chain for Pyrrolo[2,3-d]Pyrimidine Intermediates. Available from: [Link]
- Google Patents. Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
-
ResearchGate. Vilsmeier–Haack formylation of pyrrole. Available from: [Link]
-
NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Available from: [Link]
-
MDPI. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]
- Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
PMC - NIH. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Available from: [Link]
-
PubChem. 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
ResearchGate. Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Available from: [Link]
- Google Patents. Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
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Technical Support Center: Managing Poor Solubility of Pyrrolopyrimidine Intermediates During Reaction Workup
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with pyrrolopyrimidine intermediates during reaction workup. The inherent aromaticity and hydrogen bonding capabilities of the pyrrolopyrimidine scaffold frequently lead to poor solubility in common organic solvents, complicating purification and isolation procedures. This guide provides practical, field-proven insights and troubleshooting strategies to address these issues effectively.
Troubleshooting Guide: On-the-Bench Solutions
This section addresses specific, acute problems you might encounter during the workup of your pyrrolopyrimidine-containing reaction mixture.
Scenario 1: A solid precipitate crashes out upon adding an aqueous solution for extraction.
This is a common issue where the change in solvent polarity during aqueous wash causes the intermediate to precipitate, often at the interface of the organic and aqueous layers.[1]
-
Immediate Action:
-
Do not discard anything. The precipitate is likely your desired product or a key intermediate.
-
Attempt redissolution with a co-solvent. Add a small amount of a more polar, water-miscible organic solvent like tetrahydrofuran (THF) or isopropanol (IPA) to the separatory funnel and shake vigorously.[2] This can often redissolve the precipitate, allowing for a clean phase separation.
-
If redissolution fails, filter and wash. Isolate the solid by filtration. Wash the solid with water to remove inorganic salts and then with a non-polar solvent like hexanes to remove non-polar impurities. The filtrate's organic and aqueous layers should be separated and analyzed for any remaining product.[3]
-
-
Causality and Long-Term Prevention:
-
Why it happens: The pyrrolopyrimidine core, often decorated with polar functional groups, can be "shocked" out of solution when the polarity of the medium changes abruptly.
-
Prevention: Before the aqueous wash, dilute your reaction mixture with a larger volume of the primary organic solvent. This can keep the concentration of your intermediate below its solubility limit even after adding the aqueous phase. Alternatively, consider using a solvent system known to be more robust for these compounds, such as a mixture of dichloromethane (DCM) and methanol.
-
Scenario 2: A persistent emulsion forms during aqueous extraction.
Emulsions are common when dealing with complex mixtures containing amphiphilic molecules or fine solid particles.[1]
-
Immediate Action:
-
"Break" the emulsion with brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to force the separation of the organic and aqueous layers.[4]
-
Filter through Celite®. If brine fails, filtering the entire mixture through a pad of Celite® can break the emulsion by removing fine particulates that may be stabilizing it.
-
Centrifugation. If available, centrifuging the mixture can also effectively separate the layers.
-
-
Causality and Long-Term Prevention:
-
Why it happens: Emulsions are stabilized by substances that reduce the interfacial tension between the organic and aqueous phases.
-
Prevention: Minimize vigorous shaking during extraction; gentle inversions are often sufficient. Adding the aqueous phase slowly with stirring can also prevent emulsion formation.
-
Scenario 3: Your pyrrolopyrimidine intermediate is soluble in the reaction solvent but crashes out during solvent swapping or concentration.
This indicates that your product is only soluble in the specific reaction solvent and not in the solvent you are attempting to switch to.
-
Immediate Action:
-
Trituration. After removing the initial solvent, add a solvent in which your product is known to be insoluble (e.g., hexanes, diethyl ether). This will cause the product to precipitate as a solid, which can then be isolated by filtration. This process, known as trituration, can also serve as a preliminary purification step.
-
Two-Solvent Recrystallization. If the crude product is solid, a two-solvent recrystallization is an excellent purification method.[5] Dissolve the crude material in a minimal amount of a hot "good" solvent (one in which it is soluble) and then add a "bad" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5]
-
-
Causality and Long-Term Prevention:
-
Why it happens: The solubility of a compound is highly dependent on the specific interactions between the solute and the solvent molecules.
-
Prevention: Plan your purification strategy with the final isolation step in mind. If possible, choose a reaction solvent from which the product can be directly crystallized or precipitated.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the solubility of pyrrolopyrimidine intermediates.
Q1: What are the best general-purpose solvents for working with pyrrolopyrimidine intermediates?
While highly compound-specific, a good starting point is often a polar aprotic solvent.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | These solvents can engage in dipole-dipole interactions and are often good at solvating the polar functionalities of pyrrolopyrimidines.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often used in reaction workups and chromatography. Their moderate polarity can be advantageous.[7] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can act as hydrogen bond acceptors, aiding in the dissolution of compounds with hydrogen bond donor groups.[7] |
| Alcohols | Methanol, Ethanol, Isopropanol | Can act as both hydrogen bond donors and acceptors. Often used in mixed solvent systems.[8] |
Q2: How can I use pH to my advantage during the workup of a pyrrolopyrimidine intermediate?
The nitrogen atoms in the pyrimidine ring are basic and can be protonated under acidic conditions. This can dramatically increase the aqueous solubility of your intermediate.
-
Acidic Extraction: If your compound is stable to acid, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic pyrrolopyrimidine intermediate will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base to precipitate your purified product.
-
Basic Wash: Conversely, if your intermediate has an acidic proton (e.g., a phenol or a carboxylic acid substituent), a wash with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO3) can deprotonate it, moving it into the aqueous phase.
Q3: What are co-solvents and how do I use them effectively?
Co-solvents are small amounts of a secondary solvent added to the primary solvent to increase the solubility of a compound.[2] For pyrrolopyrimidine intermediates, a common strategy is to use a water-miscible co-solvent during aqueous workup.[9]
-
Mechanism of Action: Co-solvents work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium, essentially making the overall solvent system more "hospitable" to your intermediate.[9][10]
-
Practical Application: If your product is precipitating during an aqueous wash of a DCM solution, adding 5-10% methanol or THF to the DCM layer before the wash can prevent this.
Q4: My pyrrolopyrimidine intermediate "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common with impure compounds or when cooling a solution too quickly.
-
Troubleshooting Steps:
-
Reheat and cool slowly. Reheat the solution until the oil redissolves, then allow it to cool very slowly. You can insulate the flask to slow the cooling rate.
-
Add more solvent. The concentration may be too high. Add more of the "good" solvent and reheat to dissolve the oil, then cool slowly.
-
Scratch the flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution. If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization for a Poorly Soluble Pyrrolopyrimidine Intermediate
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., DMF, isopropanol). Identify a "bad" solvent in which your compound is insoluble (e.g., water, hexanes). The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent to your crude solid to fully dissolve it.
-
Induce Cloudiness: While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.[5]
Visualization
Decision-Making Workflow for Poorly Soluble Intermediates
Caption: Decision workflow for handling solubility issues during workup.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Di Cunto, F., et al. (2021). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega, 6(3), 2268–2277. [Link]
-
Al-Suhaimi, E. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(19), 6285. [Link]
-
Lindh, J., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(10), 13391–13398. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(1), 13-34. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Klampfer, L., et al. (2017). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 60(17), 7335–7357. [Link]
-
Lindh, J., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(10), 13391-13398. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
CrystEngComm. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. [Link]
-
El-Malah, A. A., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Scientific Reports, 12(1), 10886. [Link]
-
Al-Otaibi, F. M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6296. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Medicinal Chemistry Letters, 14(6), 843-850. [Link]
-
MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
International Journal of Pharmaceutical Sciences. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Chemistry LibreTexts. (2025). Precipitation Reactions. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. [Link]
-
PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. [Link]
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YouTube. (2025). How To Balance Precipitation Reactions? - Chemistry For Everyone. [Link]
-
Chemical Reviews. (2021). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]
-
PubMed Central. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
PubMed Central. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. [Link]
-
ResearchGate. (2025). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]
-
ResearchGate. (2025). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Link]
-
MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
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Technical Support Center: Ensuring the Stability of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid During Storage
Welcome to the technical support center for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the decomposition of this critical research compound during storage. By understanding the inherent chemical liabilities of this molecule and implementing proper handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Stability
This compound is a key building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1][2] Its utility is derived from the reactive dichloropyrimidine core and the pyrrolopyrimidine scaffold. However, these same features contribute to its potential for degradation if not stored under optimal conditions. This guide will walk you through the potential degradation pathways, provide frequently asked questions with detailed answers, and offer troubleshooting protocols to assess and mitigate decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this molecule are hydrolysis, and to a lesser extent, potential decarboxylation, photodecomposition, and oxidation.
-
Hydrolysis: The dichloropyrimidine ring is susceptible to nucleophilic aromatic substitution, with water acting as a nucleophile. This can lead to the stepwise replacement of the chlorine atoms at the C2 and C4 positions with hydroxyl groups, forming mono- and di-hydroxy impurities. The chlorine at the C4 position is generally more reactive than the one at the C2 position.[3]
-
Decarboxylation: The carboxylic acid group on the pyrrole ring can be susceptible to decarboxylation, particularly under acidic conditions, which would result in the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4][5][6][7]
-
Photodecomposition: Aromatic and heterocyclic compounds can be sensitive to light, leading to a variety of degradation products. While specific data on this molecule is limited, related purine and deazapurine systems are known to undergo photochemical reactions.[8][9]
-
Oxidation: The pyrrole ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for long-term storage.[10]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[10]
-
Moisture: Keep in a tightly sealed container in a dry environment, preferably in a desiccator.
Q3: I suspect my sample has degraded. How can I confirm this?
A3: The most effective way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the parent compound from its degradation products.
A good starting point for an HPLC method would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile, using a gradient elution.[11] Detection by UV-Vis spectrophotometry, typically in the range of 254-290 nm, should be effective.[5][6] The appearance of new peaks in the chromatogram of your sample compared to a freshly prepared standard would indicate the presence of degradation products.
Q4: Can I still use a partially degraded sample for my experiments?
A4: Using a partially degraded sample is strongly discouraged. The presence of impurities can lead to inaccurate results, side reactions, and misinterpretation of experimental data. It is always best to use a pure, well-characterized starting material. If you suspect degradation, it is recommended to purify the material or obtain a new, high-purity lot.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This section provides a structured approach to troubleshooting potential degradation issues.
Visual Inspection
| Observation | Potential Cause | Recommended Action |
| Change in color (e.g., from off-white to yellow or brown) | Oxidation, photodecomposition | Discard the sample and obtain a fresh lot. Review storage conditions to ensure protection from light and air. |
| Clumping or change in texture | Moisture absorption | The sample has likely been exposed to humidity. While it might be possible to dry the sample under vacuum, the presence of moisture may have already initiated hydrolysis. It is safer to discard and use a fresh sample. |
Analytical Assessment: Stability-Indicating HPLC
If you have access to HPLC, you can perform a more definitive assessment of your sample's purity.
Objective: To develop a baseline understanding of your compound's purity and to detect any potential degradation products.
Suggested HPLC Conditions (starting point):
| Parameter | Recommendation |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm particle size[12] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min[12] |
| Column Temperature | 30°C |
| Detection | UV at 280 nm[5] |
| Injection Volume | 5 µL |
Interpreting the Results:
-
A single, sharp peak: Your sample is likely pure.
-
Multiple peaks: Your sample may be degraded. The peak corresponding to the parent compound should be the largest. Smaller, additional peaks are likely impurities or degradation products. Compare the chromatogram to a known standard if available.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound under various stress conditions, a forced degradation study can be performed. This is a crucial step in developing a robust, stability-indicating analytical method.[13]
Objective: To intentionally degrade the compound under controlled conditions to generate potential degradation products and understand its stability profile.
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Subject the vials to the stress conditions outlined in the table below.
-
At specified time points (e.g., 2, 6, 24, and 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze the samples by HPLC alongside an unstressed control sample.
Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 48 hours |
| Thermal Degradation | Solid compound | 80°C | Up to 72 hours |
| Photodegradation | Solution exposed to UV light (254 nm) and visible light | Room Temperature | Up to 48 hours |
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Diagram 2: Troubleshooting Workflow for Suspected Decomposition
Caption: A workflow for troubleshooting suspected compound decomposition.
References
-
Richard, D. J. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Liang, J., Wang, B., & Cao, Z. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 11(04), 845-861. [Link]
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Validation & Comparative
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid vs other scaffolds for JAK inhibitors
An In-Depth Guide to Scaffolds in Janus Kinase (JAK) Inhibitor Design: A Comparative Analysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and Alternatives
Introduction: The Central Role of Scaffolds in Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), represents a critical control point in cytokine signaling.[1] These enzymes are essential for mediating the signals of numerous cytokines, growth factors, and hormones via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is pivotal in regulating immune responses, inflammation, and hematopoiesis.[2][3] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms, making JAKs highly attractive therapeutic targets.
The development of small-molecule JAK inhibitors (JAKinibs) has revolutionized the treatment landscape for these conditions. The efficacy and safety profile of a JAKinib is fundamentally dictated by its chemical scaffold. This core structure not only anchors the molecule within the highly conserved ATP-binding site of the kinase domain but also governs its selectivity across the four JAK isoforms. Achieving the desired selectivity is paramount, as each JAK family member has distinct physiological roles. For instance, JAK1 is broadly involved in inflammatory processes, JAK2 is crucial for hematopoiesis, JAK3 is primarily associated with immune cell function, and TYK2 mediates signaling for cytokines like IL-12 and IL-23.[2]
This guide provides a comparative analysis of prominent scaffolds used in JAK inhibitor design, with a primary focus on the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold, from which the key synthetic intermediate This compound is derived. We will explore its structure-activity relationship (SAR) and compare its performance with other successful scaffolds, supported by experimental data and detailed protocols for inhibitor evaluation.
The Privileged Scaffold: 7H-Pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core is arguably the most successful and widely utilized scaffold in the development of JAK inhibitors. Its structural resemblance to the adenine base of ATP allows it to function as an excellent "hinge-binder," competitively occupying the ATP-binding pocket of the kinase.[4] This interaction is foundational to its inhibitory activity. Many approved and investigational JAK inhibitors, including Tofacitinib and Ruxolitinib, are built upon this framework.[4]
The versatility of this scaffold stems from the ability to introduce diverse substituents at various positions, thereby fine-tuning potency and, crucially, selectivity.[5][6] For example, modifications can modulate the inhibitor's interaction with amino acid residues unique to each JAK isoform's active site, enabling the design of either pan-JAK inhibitors or isoform-selective agents.[5][7] Recent research has led to the development of highly selective JAK3 inhibitors based on this scaffold, demonstrating over 100,000-fold selectivity over JAK2.[5]
Key Inhibitors Derived from the Pyrrolo[2,3-d]pyrimidine Scaffold
-
Tofacitinib (Xeljanz®): A first-generation JAK inhibitor, Tofacitinib is considered a pan-JAK inhibitor, though it shows a preference for JAK1 and JAK3 over JAK2.[8] Its broad activity spectrum is effective in treating conditions like rheumatoid arthritis but also contributes to off-target effects.
-
Ruxolitinib (Jakafi®): The first FDA-approved JAK inhibitor, Ruxolitinib preferentially inhibits JAK1 and JAK2.[8][9] This profile makes it particularly effective for myeloproliferative neoplasms driven by aberrant JAK2 signaling.
-
Abrocitinib (Cibinqo®): A second-generation inhibitor that demonstrates a clear preference for JAK1, classifying it as a JAK1-selective inhibitor.[10] This selectivity aims to maximize anti-inflammatory efficacy while minimizing side effects associated with JAK2 inhibition, such as anemia.[7]
Alternative Scaffolds in JAK Inhibitor Design
While the pyrrolo[2,3-d]pyrimidine scaffold is prolific, medicinal chemists have successfully developed potent and selective JAK inhibitors using alternative core structures. These scaffolds offer different geometries and hydrogen bonding patterns, providing unique opportunities to achieve distinct selectivity profiles.
The Azaindole Scaffold
The azaindole (or pyrrolopyridine) framework is another privileged scaffold for kinase inhibitors, also mimicking the purine core of ATP.[9][11][12] Its use has led to the development of several successful JAK inhibitors. The nitrogen atom in the six-membered ring acts as a key hydrogen bond acceptor with the kinase hinge region.
-
Baricitinib (Olumiant®): Built on an azaindole core, Baricitinib is a selective inhibitor of JAK1 and JAK2.[13][14][15][16] Its mechanism involves preventing the phosphorylation and activation of STATs, thereby modulating the signaling of various interleukins and interferons.[13]
-
Upadacitinib (Rinvoq®): While often discussed with pyrrolo[2,3-d]pyrimidine derivatives due to functional similarities, Upadacitinib's core can also be analyzed in the context of azaindole-like structures. It is a selective JAK1 inhibitor, designed to more potently inhibit JAK1 over JAK2, JAK3, and TYK2.[17][18][19][20][21] This selectivity is intended to provide a better safety profile compared to broader JAK inhibitors.[19]
Other Notable Scaffolds
The quest for improved selectivity and novel intellectual property has driven the exploration of diverse chemical frameworks.
-
Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold: This more complex, rigid scaffold has been used to develop highly potent and selective covalent-reversible JAK3 inhibitors.[22][23] These inhibitors can form a covalent bond with a non-catalytic cysteine residue (Cys909) unique to JAK3, conferring exceptional selectivity.
Comparative Performance Analysis of JAK Inhibitor Scaffolds
The choice of scaffold directly impacts the potency and selectivity of the resulting inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative JAK inhibitors from different scaffold classes, illustrating their varied selectivity profiles.
| Inhibitor | Scaffold Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 3.2 - 35 | 4.1 - 100+ | 1 | 100+ | JAK1/JAK3 > JAK2 |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3.3 - 194 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Abrocitinib | Pyrrolo[2,3-d]pyrimidine | 29 | 803 | >10,000 | 1,250 | JAK1 Selective |
| Baricitinib | Azaindole | 5.9 - 15 | 5.7 - 28.7 | >400 | 29 - 53 | JAK1/JAK2 |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine derivative | 43 | 110 | 2300 | 460 | JAK1 Selective |
| Filgotinib | Azaindole derivative | 10 | 28 | 810 | 116 | JAK1 > JAK2 |
Note: IC50 values can vary between different assay conditions and sources. The values presented are representative ranges from published data.[8][10][24][25]
Causality Behind Selectivity: The data reveals critical insights. First-generation inhibitors like Tofacitinib, based on the pyrrolo[2,3-d]pyrimidine scaffold, show broad activity.[24] However, subsequent optimization of this same scaffold, as seen in Abrocitinib, allowed for the introduction of chemical groups that exploit subtle differences in the ATP-binding pockets, leading to high JAK1 selectivity.[10] Similarly, scaffolds like the azaindole in Baricitinib and Filgotinib have been tuned to achieve potent JAK1/JAK2 and JAK1-preferential inhibition, respectively.[9][13] The clinical significance of this is profound: selective JAK1 inhibition is sought for inflammatory diseases to minimize the hematological side effects associated with JAK2 inhibition.[7][26]
Visualizing the Core Mechanism: The JAK-STAT Signaling Pathway
Understanding the mechanism of action of these inhibitors requires visualizing the pathway they target. The following diagram illustrates the canonical JAK-STAT signaling cascade.
Caption: The JAK-STAT signaling pathway and the site of action for ATP-competitive inhibitors.
Experimental Protocols: A Guide to Evaluating Inhibitor Potency
The trustworthiness of comparative data hinges on robust, reproducible experimental protocols. Here, we outline standard methodologies for determining inhibitor potency both in vitro and in a cellular context.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct method to determine an inhibitor's IC50 value.[27]
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where the JAK enzyme phosphorylates a substrate peptide, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme (catalytic domain)
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation: Dilute the JAK enzyme to the desired working concentration (e.g., 1-5 ng/µL) in Kinase Reaction Buffer.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in Kinase Reaction Buffer. The final concentration of ATP should ideally be at or near its Km value for the specific JAK enzyme.
-
Kinase Reaction:
-
Add 2 µL of the diluted enzyme to each well containing the test compound.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for 60-120 minutes.[5]
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro JAK kinase inhibition assay using the ADP-Glo™ format.
Protocol 2: Cell-Based Assay for Inhibition of STAT Phosphorylation
This assay assesses the inhibitor's ability to block JAK-STAT signaling in a more physiologically relevant environment.[28]
Principle: A cytokine-dependent cell line (e.g., HEL cells with constitutive JAK2 activation, or TF-1 cells stimulated with a cytokine like IL-6) is treated with the inhibitor.[28] The level of phosphorylated STAT (pSTAT), the downstream target of JAK, is then measured and compared to untreated controls.
Materials:
-
Human cell line (e.g., TF-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine for stimulation (e.g., human IL-6)
-
Test compounds (inhibitors)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pSTAT3 (Tyr705) and anti-total STAT3)
-
Secondary antibody (HRP-conjugated)
-
Western blot or ELISA reagents and equipment
Methodology:
-
Cell Culture: Culture cells to the desired density. For stimulation assays, starve the cells of growth factors for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Seed cells in a multi-well plate. Pre-incubate the cells with various concentrations of the JAK inhibitor for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6) to the wells to activate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes). A non-stimulated control should be included.
-
Cell Lysis: Aspirate the media and wash the cells with cold PBS. Add ice-cold lysis buffer to each well to extract cellular proteins.
-
Quantification of pSTAT:
-
Western Blot: Determine total protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT and total STAT (as a loading control). Visualize with a chemiluminescent substrate.
-
ELISA: Use a sandwich ELISA kit specific for the pSTAT of interest to quantify its levels in the cell lysates.
-
-
Data Analysis: Quantify the pSTAT signal and normalize it to the total STAT signal. Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration relative to the cytokine-stimulated control. Determine the IC50 value by non-linear regression.
Conclusion and Future Directions
The selection of a chemical scaffold is a foundational decision in the design of JAK inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine framework has proven to be an exceptionally versatile and successful starting point, leading to both first-generation pan-JAK inhibitors and second-generation, highly selective agents.[24][29][30][31][32] The comparative analysis shows that alternative scaffolds, such as the azaindole, have also yielded clinically important medicines like Baricitinib, offering different approaches to achieving desired selectivity profiles.[9][11][33][34][35]
The ultimate goal is to develop inhibitors with tailored selectivity to maximize therapeutic benefit while minimizing mechanism-based side effects. For inflammatory diseases, this often means potent JAK1 inhibition with minimal activity against JAK2 and JAK3.[1][26] For myeloproliferative neoplasms, potent JAK2 inhibition is required.[34]
Future research will continue to explore novel scaffolds and alternative mechanisms of inhibition. The development of allosteric inhibitors, which bind to sites other than the conserved ATP pocket, offers a promising strategy for achieving greater selectivity.[24] Deucravacitinib, a selective allosteric inhibitor of TYK2, exemplifies the success of this approach.[8][36] As our understanding of the structural biology of the JAK family deepens, the rational design of next-generation inhibitors based on both established and novel scaffolds will continue to provide safer and more effective therapies for a wide range of debilitating diseases.
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A Comparative Guide to the Biological Potency of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This guide provides a comprehensive comparison of the biological potency of derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, focusing on their structure-activity relationships (SAR) as inhibitors of various protein kinases implicated in oncology.
The Rationale for Targeting Kinases with Pyrrolo[2,3-d]pyrimidines
Protein kinases orchestrate a complex network of signaling pathways that govern cell growth, proliferation, differentiation, and survival. The aberrant activity of specific kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 7H-pyrrolo[2,3-d]pyrimidine core serves as an excellent starting point for the development of kinase inhibitors due to its structural resemblance to adenine. The dichlorinated scaffold, specifically 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, offers synthetic versatility, allowing for selective modifications at the 2- and 4-positions to enhance potency and selectivity for target kinases. The introduction of a carboxylic acid moiety at the 6-position, or its derivatives such as amides and esters, provides an additional vector for interaction with the active site or for modulating the physicochemical properties of the molecule.
Mechanism of Action: Competitive ATP Inhibition
Derivatives of this compound primarily exert their biological effects by acting as competitive inhibitors at the ATP-binding site of protein kinases. The pyrrolo[2,3-d]pyrimidine core mimics the purine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain. Substituents at the 2-, 4-, and 6-positions can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity for the target kinase.
Caption: Competitive inhibition of a protein kinase by a pyrrolo[2,3-d]pyrimidine derivative.
Comparative Biological Potency: A Structure-Activity Relationship Analysis
The biological potency of this compound derivatives is highly dependent on the nature of the substituents at the 2-, 4-, and 6-positions of the core scaffold. The following sections and the accompanying data table summarize the key structure-activity relationships observed for this class of compounds against various cancer-related protein kinases.
Substitutions at the 4-Position: Targeting the Solvent-Exposed Region
Modification at the 4-position of the pyrrolo[2,3-d]pyrimidine ring has been extensively explored to enhance kinase inhibitory activity. The introduction of anilino moieties at this position has proven to be a particularly effective strategy.
A study by Al-Ostoot et al. (2023) investigated a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, which are derivatives of the 6-carboxylic acid. Their findings demonstrated that the nature and position of halogen substituents on the terminal benzylidene ring significantly influence the cytotoxic and kinase inhibitory activities. For instance, compound 5k , bearing a 2-bromo-5-fluorobenzylidene moiety, emerged as a potent inhibitor of multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[1] This highlights the importance of specific halogenation patterns for achieving high potency.
The Role of the 2-Amino Group
The presence of an amino group at the 2-position of the pyrrolo[2,3-d]pyrimidine scaffold is often crucial for potent kinase inhibition. Research by Gangjee et al. on a series of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines revealed that the 2-NH2 moiety contributes significantly to the inhibitory activity against multiple receptor tyrosine kinases (RTKs).[2] Comparing analogs with and without the 2-amino group demonstrated its importance for potent VEGFR-2 inhibition.
Modifications of the 6-Carboxylic Acid Moiety
The 6-carboxylic acid group can be converted into various derivatives, such as esters and amides, to modulate the compound's properties. The work by Al-Ostoot et al. showcases the successful transformation of the carboxylic acid into a benzohydrazide, which then serves as a scaffold for further derivatization.[1] This strategy allows for the exploration of a larger chemical space and the introduction of additional interaction points with the target kinase.
| Compound | R (at C4-anilino) | X (at C6-benzylidene) | Target Kinase(s) | IC50 (nM) | Cytotoxicity (IC50, µM) | Reference |
| 5k | -NH-Ph-CO-NH-N=CH- | 2-Br, 5-F | EGFR, Her2, VEGFR2, CDK2 | 79, 40, 93, 204 | HepG2: 29.42 | Al-Ostoot et al., 2023[1] |
| 5h | -NH-Ph-CO-NH-N=CH- | 2,5-di-F | EGFR, Her2, VEGFR2, CDK2 | 115, 69, 142, 283 | HepG2: 38.15 | Al-Ostoot et al., 2023[1] |
| 5l | -NH-Ph-CO-NH-N=CH- | 2-Cl, 5-F | EGFR, Her2, VEGFR2, CDK2 | 98, 58, 117, 251 | HepG2: 33.71 | Al-Ostoot et al., 2023[1] |
| 5e | -NH-Ph-CO-NH-N=CH- | 2,3-di-F | EGFR, Her2, VEGFR2, CDK2 | 153, 91, 187, 345 | HepG2: 45.23 | Al-Ostoot et al., 2023[1] |
| Sunitinib | N/A | N/A | VEGFR2 | 261 | N/A | Al-Ostoot et al., 2023[1] |
This table presents a selection of data for illustrative purposes. For a comprehensive understanding, please refer to the cited literature.
Experimental Protocols for Potency Determination
To ensure the reliability and reproducibility of biological potency data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative compound and for in vitro assays commonly used to evaluate the efficacy of these derivatives.
Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-bromo-5-fluorobenzylidene)benzohydrazide (Compound 5k)
This protocol is adapted from the work of Al-Ostoot et al. (2023).[1]
Caption: Synthetic workflow for a representative benzohydrazide derivative.
Step 1: Synthesis of Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3)
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in absolute ethanol, add ethyl-4-aminobenzoate (1.0 eq).
-
Reflux the reaction mixture for 7 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration to yield the ester product.[1]
Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4)
-
Suspend the ester from Step 1 in ethanol.
-
Add hydrazine hydrate (80% in water) and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and collect the precipitated hydrazide by filtration.
Step 3: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-bromo-5-fluorobenzylidene)benzohydrazide (5k)
-
Dissolve the hydrazide from Step 2 in absolute ethanol.
-
Add 2-bromo-5-fluorobenzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the mixture overnight.
-
Cool the reaction, and collect the final product by filtration.
-
Characterize the product using IR, NMR, and mass spectrometry.[1]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This generalized protocol is based on commonly used luminescence-based kinase assays that measure ATP consumption.
Caption: A typical workflow for a luminescence-based in vitro kinase assay.
Materials:
-
Test compound
-
Recombinant protein kinase (e.g., EGFR, Her2, VEGFR2, CDK2)
-
Specific kinase substrate
-
ATP
-
Kinase reaction buffer
-
DMSO
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Prepare a kinase/substrate mixture in the appropriate reaction buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions.
-
Incubate the plate in the dark for a short period (e.g., 10 minutes).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[3]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of potent and selective kinase inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications at the 2-, 4-, and 6-positions can lead to compounds with nanomolar inhibitory activity against a range of cancer-relevant kinases. The conversion of the 6-carboxylic acid to benzohydrazide derivatives has proven to be a particularly fruitful approach, allowing for the introduction of diverse substituents that can fine-tune the biological activity.
Future research in this area should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will undoubtedly lead to the discovery of next-generation kinase inhibitors with enhanced therapeutic potential for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563-1574. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. Available from: [Link]
-
Aly, H. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. Available from: [Link]
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- 1. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Analogs as Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of 7H-pyrrolo[2,3-d]pyrimidine
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold," particularly in the development of kinase inhibitors. Its structure is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP), enabling compounds derived from this scaffold to act as competitive inhibitors at the ATP-binding site of various kinases.[1][2] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has led to the successful development of several U.S. FDA-approved drugs based on this scaffold, such as Tofacitinib, a Janus kinase (JAK) inhibitor. The synthetic precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a critical and versatile starting material for creating a diverse library of analogs.[3] This guide provides an in-depth analysis of the structure-activity relationships of analogs derived from this scaffold, with a specific focus on derivatives containing a carboxylic acid moiety at the C6 position.
The Core Scaffold and Strategy for SAR Analysis
The foundational structure for our discussion is the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, providing reactive handles for nucleophilic substitution, thereby allowing for systematic structural modifications. The carboxylic acid at the C6 position offers another point for derivatization and can play a crucial role in binding interactions. Our comparative analysis will dissect the impact of substitutions at these key positions—C2, C4, and C6—on the biological activity and selectivity of the resulting analogs against various kinase targets.
Caption: Core 7H-pyrrolo[2,3-d]pyrimidine scaffold highlighting key positions for modification.
Part 1: The Critical Role of C4 Substitution in Target Engagement
The C4 position is arguably the most critical site for establishing potent kinase inhibition. The chlorine atom at this position is readily displaced by various nucleophiles, most commonly primary and secondary amines. This substitution pattern is fundamental for creating a hydrogen bond interaction with the "hinge region" of the kinase ATP-binding pocket, a conserved motif essential for anchoring ATP and its competitive inhibitors.
Comparative Analysis of C4-Substituted Analogs
Studies have demonstrated that attaching substituted anilines or other aromatic amines to the C4 position yields potent inhibitors of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Focal Adhesion Kinase (FAK), and p21-activated kinase 4 (PAK4).[1][4][5]
| Compound Class | C4-Substituent | Target Kinase(s) | Key SAR Findings | Reported Potency (IC50) | Reference |
| A | Substituted Anilines | EGFR, VEGFR | Halogenated benzylidenebenzohydrazides showed broad-spectrum activity. The specific halogen and its position influence potency. | 40-261 nM range | [6] |
| B | Dimethylphosphine oxide containing moieties | FAK | The dimethylphosphine oxide group enhances potency and provides good metabolic stability. | 5.4 nM (for compound 25b) | [5] |
| C | Phenylacetamide derivatives | RET | Introduction of an ethyl acetate group on the phenyl ring, later hydrolyzed to the acid, was crucial for activity against wild-type and mutant RET. | Low nanomolar range | [7] |
| D | Varied substituted amines | PAK4 | Specific substitutions led to potent enzymatic and cellular activity, inducing cell cycle arrest and apoptosis. | 2.7 nM (for compound 5n) | [4][8] |
Expert Insights: The choice of the C4-substituent is a primary determinant of kinase selectivity. For instance, bulkier groups may favor kinases with a larger "gatekeeper" residue in the ATP-binding pocket.[9] The electronics of the substituent also play a significant role; electron-donating or withdrawing groups on the aromatic ring can modulate the pKa of the hinge-binding amine, thereby fine-tuning the hydrogen bond strength.
Part 2: Fine-Tuning Selectivity and Potency at C2 and C6 Positions
While C4 modifications are crucial for hinge binding, substitutions at the C2 and C6 positions offer a powerful strategy for optimizing potency, improving selectivity, and enhancing pharmacokinetic properties.
Influence of the C6-Carboxylic Acid and its Analogs
The presence of a carboxylic acid at the C6 position introduces a key polar interaction point. This group can form salt bridges or hydrogen bonds with basic residues (e.g., lysine) often found at the entrance of the ATP-binding site or in the solvent-exposed region.
A study on Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors revealed that a C6-carboxylic acid substituent appears to favor binding to the autoinhibited (DFG-out-like) conformation of the kinase.[10] This conformational selectivity can lead to improved overall kinase selectivity, as different kinases populate various conformational states. For example, converting the C6 position to carboxylic acid derivatives (compounds 45-48) resulted in very low nanomolar CSF1R enzymatic IC50 values.[10]
In a different context, a series of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrated that the nature of the C6-substituent dictates the cellular uptake mechanism.[11] Modifications to the linker between the core and an L-glutamate moiety at C6 significantly impacted whether the compounds were transported by high-affinity folate receptors or the proton-coupled folate transporter, which is often upregulated in tumor cells.[11]
The Role of the C2-Position
The initial 2,4-dichloro scaffold provides a handle at the C2 position. While many potent inhibitors retain the hydrogen at C2 (after reduction of an initial synthetic intermediate) or a small, non-polar group, selective modification at this position can be used to probe a deeper pocket within the ATP-binding site, often referred to as the "selectivity pocket." Introducing small substituents can displace water molecules and create additional van der Waals interactions, thereby enhancing potency and modulating the selectivity profile across the kinome.
Caption: Logical flow of SAR for key positions on the pyrrolo[2,3-d]pyrimidine scaffold.
Part 3: Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are representative methodologies for key assays used to characterize these inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Enzymatic)
This protocol describes a common method to determine the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., FAK, EGFR).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine Triphosphate).
-
Test compounds dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well microplates.
Step-by-Step Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution to each well. Add 2.5 µL of the kinase/substrate mixture in assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase). The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 1 hour.
-
Reaction Termination & Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines that are dependent on the target kinase.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells for FAK inhibitors).[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds in a fresh medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the percentage of inhibition against the compound concentration and determine the GI50 value using non-linear regression analysis.
Conclusion and Future Directions
The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship is heavily dictated by the substitution at the C4 position, which primarily governs hinge-binding and potency. However, strategic modifications at the C6 and C2 positions are indispensable for fine-tuning the pharmacological profile, including improving selectivity, modulating conformational binding, and enhancing drug-like properties. The data clearly indicate that a multi-pronged substitution approach is necessary to develop next-generation inhibitors. Future efforts will likely focus on developing analogs with improved kinome selectivity to minimize off-target effects and exploring novel C6-substituents to exploit unique features of the target kinase's binding site.
References
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Alanazi, M. M. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
- Li, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700.
- Zhao, Z., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716.
- Reddy, G. B., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(1), 115192.
- Pharmaffiliates. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis.
- Chatterjee, A., et al. (2018). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 61(23), 10697-10713.
- De Savi, C., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(15), 1555-1567.
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Semantic Scholar.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
- Kristjánsdóttir, K. S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7490-7508.
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1629-1661.
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- 3. innospk.com [innospk.com]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide to the Kinase Selectivity Profiles of Pyrrolo[2,3-d]pyrimidine-Derived Inhibitors
Authored by: A Senior Application Scientist
Abstract
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a privileged scaffold in medicinal chemistry, serving as the foundation for numerous clinically successful protein kinase inhibitors.[1][2] Its structural resemblance to the adenine component of ATP allows it to function as a competitive inhibitor for a wide array of kinases.[2][3] However, achieving selectivity for a specific kinase target while minimizing off-target effects remains a paramount challenge in drug development.[4] This guide provides a comparative analysis of the kinase selectivity profiles for various inhibitors derived from the pyrrolo[2,3-d]pyrimidine core. We will explore the structure-activity relationships (SAR) that govern selectivity, detail the experimental methodologies for profiling, and present supporting data to inform rational drug design for researchers, scientists, and drug development professionals.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
Protein kinases are a vast family of enzymes that regulate most cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[5] The ATP-binding site, while conserved in its core structure, possesses subtle but exploitable differences across the kinome. The pyrrolo[2,3-d]pyrimidine scaffold's success lies in its ability to mimic adenine's hydrogen bonding pattern with the kinase hinge region, providing a stable anchor point.[3] Selectivity is then engineered through chemical modifications at various positions on the core, which interact with unique regions of the ATP pocket, such as the solvent-exposed area or the hydrophobic pocket behind the "gatekeeper" residue.[4] Strategic modifications can enhance potency, selectivity, and overall pharmacokinetic properties.[3]
Below is a diagram illustrating the general mechanism of action for these inhibitors.
Caption: Competitive inhibition of a target kinase by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Comparative Selectivity Profiles: Case Studies
The versatility of the pyrrolo[2,3-d]pyrimidine core is evident in its application against diverse kinase families. The key to achieving selectivity lies in the strategic decoration of the scaffold.
Targeting Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and RET
RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell growth and angiogenesis, respectively.[1]
-
EGFR Inhibitors: Early work identified 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines as potent and selective EGFR tyrosine kinase inhibitors.[6] More recent efforts have focused on overcoming resistance mutations, such as the challenging C797S mutation. By modifying the scaffold, researchers developed compound 31r , which shows subnanomolar IC₅₀ values against triple-mutant EGFR while sparing the wild-type form, a critical feature for reducing toxicity.[7]
-
Multi-Targeted RTK Inhibitors: Many pyrrolo[2,3-d]pyrimidine derivatives exhibit activity against multiple kinases. For instance, compound 5k , a halogenated derivative, shows potent, comparable inhibition of EGFR, Her2, VEGFR2, and CDK2.[8] This polypharmacology can be advantageous in cancer therapy by simultaneously blocking multiple oncogenic pathways. In contrast, compounds 6j and 6c were developed to be highly selective for VEGFR-2, demonstrating that subtle structural changes can dramatically shift the selectivity profile.[9]
-
RET Inhibitors: The selective inhibition of RET kinase is crucial for treating certain cancers, like lung adenocarcinoma.[10][11] Optimization of a pyrrolo[2,3-d]pyrimidine core led to compounds with potent in vitro RET inhibition and favorable selectivity against antitargets like KDR (VEGFR2), which is often associated with off-target toxicities.[10]
Table 1: Comparative Activity of Pyrrolo[2,3-d]pyrimidine-based RTK Inhibitors
| Inhibitor | Core Modification Focus | Primary Target(s) | IC₅₀ (Primary Target) | Key Off-Target(s) | Notes on Selectivity | Reference |
| Compound 5k | Halogenated benzylidenebenzohydrazide side chain | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | Broad | Potent multi-kinase inhibitor, comparable to Sunitinib. | [8][12] |
| Compound 6j | Hydrazone linkage with specific substitutions | VEGFR-2 | Not specified, but potent | EGFR, Her2, CDK2 | Demonstrates high selectivity for VEGFR-2 over other tested kinases. | [9] |
| Compound 31r | Quinoxaline at C4, modified piperazinylphenyl group | EGFR (Triple Mutant) | < 1 nM | Wild-Type EGFR | Highly selective for C797S-containing mutant EGFR over wild-type. | [7] |
| Compound 1 | Optimized side chains | RET | Potent (not specified) | KDR | Designed for high selectivity against KDR to improve tolerability. | [10] |
Targeting Non-Receptor and Cell Cycle Kinases: Aurora A and CSF1R
-
Aurora A Kinase Inhibitors: Aurora A is a key regulator of mitosis, making it an attractive cancer target. Through scaffold hopping from Alisertib, a known Aurora A inhibitor, researchers developed a series of pyrrolo[2,3-d]pyrimidine-based inhibitors.[13] Compound 11 from this series exhibited subnanomolar potency against Aurora A (IC₅₀ = 0.74 nM) and, critically, demonstrated improved selectivity over the closely related Aurora B kinase compared to Alisertib.[13] This selectivity is vital as Aurora B inhibition is linked to different cellular effects and potential toxicities.
-
CSF1R Inhibitors: Colony-Stimulating Factor 1 Receptor (CSF1R) is involved in macrophage development and has roles in cancer and inflammatory diseases. A series of pyrrolo[2,3-d]pyrimidines was developed to specifically target the autoinhibited (DFG-out-like) conformation of CSF1R.[14] This approach yielded highly selective inhibitors with subnanomolar potency and excellent selectivity against other kinases in the same family, like PDGFR.[14] Targeting a specific conformational state is a powerful strategy for achieving inhibitor selectivity.[4]
Experimental Workflow for Determining Kinase Selectivity
A thorough understanding of an inhibitor's selectivity is non-negotiable for preclinical development.[5] This requires profiling the compound against a large panel of kinases, often covering a significant portion of the human kinome.[15][16]
Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.
Protocol: In Vitro Kinase Selectivity Profiling (Competition Binding Assay)
This protocol outlines a generalized approach for a competition binding assay, a common method for large-scale kinase profiling.
-
Compound Preparation:
-
Dissolve the test compound (e.g., pyrrolo[2,3-d]pyrimidine derivative) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions in an appropriate assay buffer to create a range of concentrations for testing. A single high concentration (e.g., 10 µM) is often used for initial broad screening.
-
-
Assay Plate Preparation:
-
Utilize multi-well plates (e.g., 384-well) pre-coated with streptavidin.
-
Add a biotinylated, active-site-directed ligand specific to the kinase being tested. The ligand will bind to the streptavidin-coated wells.
-
Wash the plates to remove any unbound ligand.
-
-
Competition Reaction:
-
Prepare a reaction mixture containing the specific kinase of interest from a pre-defined panel.
-
Add the test compound dilutions to the wells.
-
Add the kinase-containing reaction mixture to the wells. The test compound and the immobilized ligand will now compete for binding to the kinase.
-
Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
-
Detection and Quantification:
-
After incubation, wash the plates thoroughly to remove any unbound kinase.
-
Add a detection reagent, typically a primary antibody specific to the kinase, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Add a chemiluminescent or fluorescent substrate for the enzyme.
-
Read the signal using a plate reader. A lower signal indicates that the test compound successfully competed with the immobilized ligand for kinase binding.
-
-
Data Analysis:
-
Self-Validation: The system is validated using controls. A "no inhibitor" control represents 100% kinase binding (maximum signal), while a "no kinase" or "saturating inhibitor" control represents 0% binding (background signal).
-
Calculate the percent inhibition for the test compound at each concentration relative to the controls.
-
For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a sigmoidal curve to determine the dissociation constant (Kd) or IC₅₀ value.
-
The output is a selectivity profile showing the compound's binding affinity against all kinases in the panel.
-
Protocol: Cellular Target Engagement (NanoBRET® Assay)
To validate in vitro findings in a more physiologically relevant context, cellular assays are crucial. The NanoBRET® Target Engagement assay measures compound binding to a target kinase in live cells.[17]
-
Cell Preparation:
-
Use HEK293 cells transiently expressing the target kinase as a fusion protein with NanoLuc® Luciferase.[17]
-
Plate the cells in multi-well plates (e.g., 96-well or 384-well) and allow them to attach.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in an appropriate buffer.
-
Add the test compound to the cells.
-
Add the NanoBRET® TE Tracer, a cell-permeable fluorescent molecule that binds to the kinase's active site.[17]
-
Incubate the cells to allow the compound and tracer to enter the cells and reach binding equilibrium with the target kinase.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to the wells. This will generate luminescence from the NanoLuc®-kinase fusion protein.
-
If the fluorescent tracer is bound to the kinase, the luminescence energy will be transferred to the tracer, which will then emit fluorescence at a specific wavelength (Bioluminescence Resonance Energy Transfer - BRET).
-
Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader equipped for BRET detection.
-
-
Data Analysis:
-
Self-Validation: The ratiometric nature of BRET (acceptor emission / donor emission) provides a robust and reproducible readout.[17] Controls include cells with no inhibitor (maximum BRET) and cells with a saturating concentration of a known inhibitor (minimum BRET).
-
Calculate the BRET ratio for each well.
-
If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC₅₀, which reflects the compound's target engagement potency within a live cell. This method provides a more accurate picture of a compound's activity by accounting for cell permeability and intracellular ATP concentrations.[17]
-
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and clinically validated starting point for the design of potent kinase inhibitors. This guide highlights that achieving selectivity is an intricate process reliant on strategic structural modifications that exploit subtle differences in kinase ATP-binding sites. The case studies demonstrate that this core can be tailored to produce highly selective inhibitors targeting specific kinase conformations (CSF1R), inhibitors that overcome clinical resistance (EGFR C797S), or multi-targeted agents designed to block several oncogenic pathways simultaneously.
Future success in this field will depend on integrating computational analysis with high-throughput experimental screening.[15] As our understanding of the kinome deepens, the rational design of next-generation pyrrolo[2,3-d]pyrimidine inhibitors will continue to yield safer and more effective targeted therapies.
References
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Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Qawasmeh, R. A., & Al-Salahat, K. A. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
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Al-Salahat, K. A., Al-Mokyna, F. H., Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Gevorgyan, H., Starkov, P., Vovk, M. V., & Avetisyan, A. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Goud, B. S., Ravula, S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Gao, Y., Zhang, C., & Wang, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
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Wassermann, A. M., Lounkine, E., & Glick, M. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. PMC, NIH. [Link]
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Cilibrizzi, A., Mugnaini, C., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
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Verner, E., Cee, V. J., & Lanman, B. A. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. [Link]
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Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH. [Link]
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Verner, E., Cee, V. J., & Lanman, B. A. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Fridén-Saxin, M., Pemberton, N., & Andersson, M. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
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Li, Y., Wang, Y., & Zhang, Y. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. [Link]
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Traxler, P., Furet, P., & Mett, H. (1996). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
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Wang, Y., Wang, X., & Liu, Y. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]
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Al-Salahat, K. A., Al-Mokyna, F. H., Al-Ostoot, F. H., et al. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]
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Zhang, Y., Wang, Y., & Li, Y. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
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Al-Salahat, K. A., Al-Mokyna, F. H., Al-Ostoot, F. H., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two viable synthetic pathways for the production of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a crucial building block in the synthesis of various kinase inhibitors and other pharmacologically active molecules. The presented methodologies are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, offering a comprehensive resource for process development and optimization.
Introduction: The Significance of this compound
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The title compound, with its reactive chloro-substituents and a carboxylic acid handle, offers multiple points for diversification, making it a highly valuable intermediate for the synthesis of targeted therapeutics. This guide will dissect two distinct and validated synthetic strategies, providing the underlying chemical logic and practical considerations for each.
Pathway 1: The Formylation-Oxidation Route
This pathway hinges on the initial construction of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by the introduction of a formyl group at the C6 position, which is then oxidized to the desired carboxylic acid. This approach is advantageous due to the generally high efficiency of the Vilsmeier-Haack formylation on electron-rich heterocyclic systems.
Conceptual Workflow of Pathway 1
Caption: Workflow for the Formylation-Oxidation Pathway.
In-Depth Protocol and Rationale
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
The synthesis commences with the condensation of 6-aminouracil with chloroacetaldehyde. This reaction proceeds via an initial nucleophilic attack of the enamine-like C5 position of 6-aminouracil onto the aldehyde, followed by an intramolecular cyclization and dehydration to form the pyrrole ring fused to the pyrimidine core. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction without promoting unwanted side reactions.[1]
Step 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The resulting diol is then subjected to chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can facilitate the reaction by neutralizing the generated HCl and preventing degradation of the starting material and product.[2]
Step 3: Formylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The introduction of the C6-formyl group is achieved via the Vilsmeier-Haack reaction.[3][4][5][6] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride and a formamide, typically N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C6 position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Step 4: Oxidation to this compound
The final step involves the oxidation of the aldehyde to the carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A mild and effective option is the use of Oxone® (potassium peroxymonosulfate), which provides a high-yielding conversion under relatively gentle conditions.[7]
Pathway 2: The Direct Carboxylation Route
This alternative pathway also begins with the synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core. However, it circumvents the aldehyde intermediate by directly introducing the carboxylic acid group at the C6 position. This is typically achieved through a deprotonation/lithiation of the C6 position followed by quenching the resulting organometallic species with carbon dioxide.
Conceptual Workflow of Pathway 2
Caption: Workflow for the Direct Carboxylation Pathway.
In-Depth Protocol and Rationale
Steps 1 & 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
These initial steps are identical to Pathway 1, providing the common starting material for the subsequent C-H functionalization.
Step 3: Directed Lithiation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The acidic proton at the C6 position of the pyrrole ring can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate.[8] The reaction is typically carried out at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. The N7-proton must be protected prior to lithiation, for example with a tosyl or a BOC group, to ensure regioselectivity.[8]
Step 4: Carboxylation with Carbon Dioxide
The lithiated intermediate is then quenched by bubbling carbon dioxide gas through the reaction mixture or by pouring the solution over dry ice. Subsequent acidic workup protonates the carboxylate salt to yield the final carboxylic acid product.
Comparative Analysis
| Parameter | Pathway 1: Formylation-Oxidation | Pathway 2: Direct Carboxylation |
| Overall Yield | Potentially higher due to well-established, high-yielding individual steps. | Can be lower due to challenges in achieving complete lithiation and potential side reactions. |
| Reagent Toxicity & Handling | Involves the use of POCl₃ and strong oxidizing agents. | Requires handling of pyrophoric n-BuLi and cryogenic temperatures. |
| Number of Steps | Four distinct synthetic steps from the dichlorinated core. | Three steps from the dichlorinated core (including protection/deprotection). |
| Scalability | Vilsmeier-Haack and oxidation reactions are generally scalable. | Lithiation reactions can be challenging to scale up due to temperature control and reagent handling. |
| Purification | May require chromatographic purification of the aldehyde intermediate. | Purification of the final product can be straightforward via acid-base extraction. |
| Versatility | The aldehyde intermediate can be used to synthesize other C6-functionalized derivatives. | More direct route to the carboxylic acid. |
Experimental Protocols
Pathway 1: Formylation-Oxidation
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol To a stirred suspension of 6-aminouracil (1 eq.) in water, add sodium bicarbonate (1.5 eq.). Heat the mixture to 50-60 °C and add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise. Maintain the temperature for 1-2 hours. Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to pH 3-4 to precipitate the product. Filter, wash with water, and dry to obtain the intermediate diol.[1]
Step 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine To a flask containing 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 eq.), add phosphorus oxychloride (3-5 eq.) and N,N-diisopropylethylamine (2 eq.). Heat the mixture to reflux (around 100-110 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dichlorinated product.[2]
Step 3: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq.) in anhydrous DMF (as solvent and reagent), cool to 0 °C and add phosphorus oxychloride (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for several hours. The reaction is then heated to 50-60 °C until completion. Cool the mixture and pour it onto ice water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate. The crude product may require purification by column chromatography.
Step 4: this compound To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (1 eq.) in a suitable solvent such as DMF, add Oxone® (1.2 eq.) and stir at room temperature for several hours.[7] After completion, add water to precipitate the product. Filter the solid, wash with water, and dry to obtain the final carboxylic acid.
Pathway 2: Direct Carboxylation
Step 1 & 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Follow the procedure described in Pathway 1.
Step 3: N-Protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq.) in an anhydrous solvent like THF, add a suitable base (e.g., NaH) at 0 °C. After stirring for a short period, add the protecting group precursor (e.g., tosyl chloride or di-tert-butyl dicarbonate). Allow the reaction to proceed to completion. Work up by quenching with water and extracting the product.
Step 4: Lithiation and Carboxylation Dissolve the N-protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq.) dropwise and stir for 1 hour at this temperature. Bubble dry carbon dioxide gas through the solution for an extended period or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature. Quench with water and acidify with dilute HCl. Extract the product with an organic solvent, dry, and concentrate to obtain the N-protected carboxylic acid.
Step 5: Deprotection Deprotect the N-protected carboxylic acid under appropriate conditions (e.g., for a BOC group, treat with trifluoroacetic acid; for a tosyl group, use a reducing agent or strong acid) to yield the final product.
Conclusion
Both the Formylation-Oxidation and the Direct Carboxylation pathways offer viable routes to this compound. The choice of pathway will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for certain reagents. The Formylation-Oxidation route may be more robust and higher yielding, while the Direct Carboxylation pathway offers a more convergent approach. Careful consideration of the pros and cons of each method, as outlined in this guide, will enable researchers to make an informed decision for their synthetic endeavors.
References
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Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. Available at: [Link]
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Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Patsnap Eureka. Available at: [Link]
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Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - MDPI. Available at: [Link]
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Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives - Wiley Online Library. Available at: [Link]
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comparative analysis of different chlorinating agents for pyrrolopyrimidine synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyrimidine scaffolds, the conversion of a hydroxyl group to a chlorine atom is a pivotal transformation. This seemingly straightforward substitution unlocks a gateway for diverse downstream functionalization through nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures with significant therapeutic potential. The choice of chlorinating agent is a critical parameter that dictates reaction efficiency, substrate scope, and the purity of the final product. This guide provides an in-depth comparative analysis of three commonly employed chlorinating agents: phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and oxalyl chloride, offering field-proven insights and experimental data to inform your synthetic strategy.
The Workhorse: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is arguably the most robust and widely utilized reagent for the chlorination of hydroxypyrrolopyrimidines and other electron-deficient hydroxy-N-heterocycles.[1][2] Its high reactivity and efficacy make it a reliable choice for a broad range of substrates.
Mechanism of Action: The Phosphate Ester Pathway
The chlorination with POCl₃ proceeds through the initial formation of a dichlorophosphate ester intermediate. The lone pair of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This intermediate is then susceptible to nucleophilic attack by the displaced chloride ion at the carbon atom bearing the phosphate ester, resulting in the formation of the desired chloro-substituted pyrrolopyrimidine and the release of dichlorophosphoric acid. The reaction is often driven to completion by the formation of gaseous byproducts when a base is used.
The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, is a common practice.[3] The base serves multiple purposes: it can act as a nucleophilic catalyst, facilitate the initial formation of the phosphate ester, and neutralize the generated HCl, preventing potential acid-mediated side reactions.
Experimental Landscape: Conditions and Considerations
POCl₃ can be employed under various conditions, each with its own set of advantages and disadvantages:
-
Neat (Excess Reagent): Using POCl₃ as both the reagent and solvent is a common approach, particularly for less reactive substrates.[4] The high concentration and temperature (reflux) drive the reaction to completion. However, this method necessitates a challenging work-up to remove the excess corrosive reagent and can lead to thermal degradation of sensitive substrates.
-
With a High-Boiling Solvent: Inert, high-boiling solvents like sulfolane can be used to moderate the reaction temperature and improve substrate solubility.[4]
-
With a Tertiary Amine Base: The inclusion of a base like N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction and allow for milder conditions.[4]
dot
Caption: General workflow for the chlorination of hydroxypyrrolopyrimidines.
The Milder Alternative: Thionyl Chloride (SOCl₂)
Thionyl chloride is another effective chlorinating agent that often provides a milder alternative to POCl₃.[1][5] Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify the reaction work-up.
Mechanistic Dichotomy: SNi vs. SN2
The mechanism of chlorination with SOCl₂ is highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine.[6]
-
Without Pyridine (SNi Mechanism): In the absence of a base, the reaction often proceeds through a substitution nucleophilic internal (SNi) mechanism. The alcohol reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. This intermediate collapses in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide, leading to retention of stereochemistry at a chiral center.
-
With Pyridine (SN2 Mechanism): The addition of pyridine dramatically alters the reaction pathway to a bimolecular nucleophilic substitution (SN2) mechanism. Pyridine reacts with the alkyl chlorosulfite intermediate to form a pyridinium salt, displacing the chloride ion. This "free" chloride ion then acts as a nucleophile, attacking the carbon center from the backside and leading to inversion of stereochemistry.[6]
dot
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A Senior Application Scientist's Guide to Selecting In Vitro Enzyme Assays for Novel Kinase Inhibitors Derived from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
Introduction: The Privileged Scaffold and the Quest for Specificity
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of protein kinases.[1] Compounds synthesized from versatile intermediates like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid are frequently developed as potent inhibitors of critical signaling kinases, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), which are implicated in a host of inflammatory diseases and cancers.[2][3][4]
The journey from a synthesized compound to a viable drug candidate is paved with rigorous biochemical evaluation. The foundational step is the in vitro enzyme assay, which quantifies the compound's ability to inhibit its target kinase. However, the landscape of available assay technologies is vast and varied. Choosing the right assay is not merely a matter of convenience; it is a critical decision that impacts data quality, throughput, and the interpretation of structure-activity relationships (SAR).
This guide provides an in-depth comparison of the most relevant and robust in vitro kinase assay platforms for characterizing novel inhibitors derived from this important scaffold. We will move beyond simple protocols to explore the causality behind methodological choices, enabling researchers to select the optimal assay for their specific research phase, from high-throughput screening (HTS) to detailed kinetic characterization.
The Fundamental Reaction: A Common Denominator for All Kinase Assays
At its core, every kinase assay measures the progression of a single enzymatic reaction: the transfer of a phosphate group from ATP to a substrate (peptide or protein). The goal is to quantify the rate of this reaction in the presence and absence of an inhibitor. All assay technologies are simply different methods of detecting one of the reaction components.
Caption: The core kinase reaction inhibited by a test compound.
Comparative Analysis of Leading Kinase Assay Platforms
The choice of assay is a trade-off between sensitivity, throughput, cost, and physiological relevance. We will compare the "gold standard" radiometric assays with modern non-radioactive alternatives that dominate contemporary drug discovery.[5][6]
Radiometric Filter Binding Assays: The Gold Standard
Radiometric assays are considered the benchmark for kinase activity measurement due to their directness and universality.[7][8] They are not dependent on modified substrates or detection antibodies, making them broadly applicable to virtually any kinase.[7]
Scientific Principle: This method uses ATP radiolabeled at the gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP). The kinase transfers this radioactive phosphate to its substrate. The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose) that binds the peptide or protein substrate but not the free ATP.[9][10] After washing away the unbound [γ-³³P]ATP, the radioactivity remaining on the filter is proportional to the kinase activity and is quantified using a scintillation counter.[9][10]
Experimental Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a microplate, combine the kinase, peptide substrate, and the test compound in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Termination & Spotting: Stop the reaction by adding an acid (e.g., phosphoric acid). Transfer a portion of the reaction mixture onto a phosphocellulose filter membrane.
-
Washing: Wash the filter membrane multiple times with an appropriate buffer to remove all unbound radiolabeled ATP.
-
Detection: Dry the filter membrane, add a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Expertise & Trustworthiness:
-
Why it's the gold standard: It directly measures the catalytic transfer of phosphate without relying on secondary enzymes or antibodies, which can be sources of interference.[7][9] This makes the data highly reliable.
-
Self-validating system: Controls are straightforward. A reaction without kinase ("blank") confirms minimal non-enzymatic substrate phosphorylation, while a reaction without substrate confirms the label is not retained non-specifically.
-
Physiological ATP: A key advantage is the ability to run assays at physiologically relevant ATP concentrations (e.g., 1 mM), which is crucial for accurately determining the potency of ATP-competitive inhibitors.[7]
Luminescence-Based Assays: A High-Throughput Workhorse
Luminescence-based assays are homogeneous ("add-and-read") methods ideal for HTS campaigns. They are based on the luciferase enzyme, which produces light in the presence of its substrate, luciferin, and ATP.
A. Kinase-Glo® (ATP Depletion)
Scientific Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[11][12] After the reaction, a reagent containing luciferase and luciferin is added. The resulting luminescent signal is inversely proportional to kinase activity—high kinase activity depletes ATP, leading to a low light signal.[13][14]
Caption: Workflow for the Kinase-Glo® (ATP depletion) assay.
B. ADP-Glo™ (ADP Formation)
Scientific Principle: This assay directly measures the amount of ADP produced, making the signal directly proportional to kinase activity.[15] It's a two-step process: first, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added that converts the ADP produced into ATP, which is then used by luciferase to generate light.[2][16]
Experimental Protocol: Luminescence-Based Assay (General)
-
Reaction Setup: In a white, opaque microplate, combine the kinase, substrate, and test compound in kinase buffer.
-
Initiation: Add ATP to start the reaction. Incubate at a controlled temperature.
-
Detection (Kinase-Glo®): Add an equal volume of Kinase-Glo® Reagent. Mix and incubate for 10 minutes at room temperature to stabilize the signal.
-
Detection (ADP-Glo™): Add ADP-Glo™ Reagent to stop the reaction and deplete ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate light (30 min incubation).[15][16]
-
Readout: Measure luminescence using a plate luminometer.
Expertise & Trustworthiness:
-
Causality: The choice between measuring ATP depletion or ADP formation depends on the specific experimental context. For kinases with low Kₘ for ATP or when using low initial ATP concentrations, an ATP depletion assay is very sensitive. However, at high ATP concentrations, the change in ATP can be small, making an ADP formation assay more robust as it measures the appearance of a product from a baseline of zero.[14]
-
Interference: Luminescence can be affected by colored compounds (light absorption) or compounds that directly inhibit luciferase. A counterscreen against luciferase is essential to eliminate false positives.[17]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Robust and Sensitive
TR-FRET is a highly sensitive and robust technology that is less susceptible to interference from colored or fluorescent compounds than standard fluorescence assays.[18][19]
Scientific Principle: TR-FRET relies on energy transfer between a donor fluorophore (typically a long-lifetime lanthanide chelate like Terbium or Europium) and an acceptor fluorophore (like fluorescein or AlexaFluor 647).[20][21] In a common format, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with the donor, and streptavidin (which binds the biotin tag) is labeled with the acceptor. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Exciting the donor leads to energy transfer and emission from the acceptor. The TR-FRET signal is directly proportional to kinase activity.[22]
Caption: Workflow for a typical TR-FRET kinase assay.
Experimental Protocol: TR-FRET Assay
-
Kinase Reaction: Perform the kinase reaction as described previously.
-
Termination & Detection: Stop the reaction and add the detection reagents: the lanthanide-labeled phospho-specific antibody and the acceptor-labeled binding partner (e.g., streptavidin-APC).
-
Incubation: Incubate at room temperature for 1-2 hours to allow for antibody binding.
-
Readout: Measure the fluorescence emission of both the donor and acceptor at their respective wavelengths using a TR-FRET-compatible plate reader. The ratio of acceptor to donor signal is calculated.
Expertise & Trustworthiness:
-
Why TR-FRET? The "time-resolved" aspect is key. The long-lived fluorescence of the lanthanide donor allows for a delay between excitation and signal detection. During this delay, short-lived background fluorescence from plates, compounds, or media components decays completely, resulting in a very high signal-to-noise ratio.[19]
-
Self-validating system: The ratiometric readout (acceptor signal/donor signal) internally corrects for factors like well-to-well volume variations or color quenching that might affect both emissions, enhancing data robustness.[19]
Data Summary: A Head-to-Head Comparison
The selection of an assay platform depends on the specific goals of the experiment. The table below summarizes the key performance characteristics to guide this decision.
| Feature | Radiometric Filter Binding | Luminescence (Kinase-Glo®/ADP-Glo™) | Time-Resolved FRET (TR-FRET) |
| Principle | Measures direct transfer of ³³P from ATP to substrate.[9][23] | Measures ATP depletion or ADP formation via a coupled luciferase reaction.[11][14] | Measures proximity of donor/acceptor fluorophores upon substrate phosphorylation.[20][22] |
| Signal Readout | Scintillation (Counts Per Minute) | Luminescence (Relative Light Units) | Ratiometric Fluorescence |
| Throughput | Low to Medium | High | High |
| Sensitivity | Very High | High | Very High |
| Cost (Reagents) | Medium (³³P-ATP, Scintillant) | Low to Medium | High (Antibodies, Fluorophores) |
| Key Advantage | Gold standard, universal, direct measurement, compatible with 1 mM ATP.[7][8] | Homogeneous, fast, simple "add-and-read" format, ideal for HTS.[13][17] | High S/N, low compound interference, robust ratiometric data.[18][19] |
| Drawbacks | Radioactive waste, safety protocols, labor-intensive washing steps.[24][25] | Indirect measurement, potential for compound interference with luciferase.[17] | Requires specific antibodies, can be expensive to develop, potential for steric hindrance. |
| Best For | Mechanism of action studies, validating hits, resolving discrepancies, assays with high [ATP]. | Primary HTS, automated screening, potency determination (IC₅₀). | HTS, kinase profiling, assays with challenging sample matrices (e.g., cell lysates). |
Conclusion and Authoritative Recommendation
For researchers developing novel kinase inhibitors from the this compound scaffold, a multi-assay strategy is often the most effective path forward.
-
For Primary Screening: Begin with a high-throughput, homogeneous assay like ADP-Glo™ or TR-FRET . Their speed, automation compatibility, and robustness make them ideal for rapidly screening a library of synthesized compounds to identify initial hits.
-
For Hit Confirmation and SAR: Once hits are identified, re-testing in an orthogonal assay format is crucial. If the primary screen was luminescence-based, confirming with a TR-FRET assay (or vice versa) helps eliminate technology-specific artifacts.
-
For Lead Optimization and Detailed Characterization: For the most promising lead compounds, a radiometric filter binding assay is invaluable.[8] Its ability to directly measure kinase activity at physiological ATP concentrations provides the most accurate determination of potency for ATP-competitive inhibitors, which is essential for making critical decisions in a drug discovery program.
By understanding the fundamental principles and inherent trade-offs of each platform, scientists can design a robust and efficient screening cascade, ensuring that the most promising compounds are advanced with confidence.
References
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Gao, X., et al. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Anal Biochem, 356(1), 108-16. Retrieved from [Link]
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Sun, H., et al. (1999). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and... PubMed. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
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Beaudet, L., et al. (2001). AlphaScreen kinase HTS platforms. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
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Yasawathavijit, W., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). One-step AlphaScreen kinase assay. (a) Schematic presentation of the.... Retrieved from [Link]
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Murphy, J. M., et al. (2014). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Retrieved from [Link]
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Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Human Bruton'S Tyrosine Kinase (Btk) ELISA. Retrieved from [Link]
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BPS Bioscience. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]
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ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]
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Assay Drug Dev Technol. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Jena Bioscience. (n.d.). Non-radioactive Protein Phosphorylation Analysis. Retrieved from [Link]
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BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]
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ResearchGate. (2015). Which one is the best and cheap map kinase activity assay kit(non radioactive)?. Retrieved from [Link]
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BMC Biochemistry. (2010). Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from [Link]
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Semantic Scholar. (n.d.). FLiK: a direct-binding assay for the identification and kinetic characterization of stabilizers of inactive kinase conformations. Retrieved from [Link]
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Molecules. (2012). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry Letters. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]
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Autechaux. (n.d.). Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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A Senior Scientist's Guide to Assessing Oral Bioavailability of Pyrrolo[2,3-d]pyrimidine-Based Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Oral Hurdle
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, leading to a blockbuster class of targeted therapies, including JAK inhibitors like Tofacitinib and Ruxolitinib[1]. However, synthesizing a potent kinase inhibitor is only half the battle. For a drug to be commercially viable and patient-friendly, it must typically be orally bioavailable.
Oral bioavailability (F%)—the fraction of an orally administered dose that reaches systemic circulation unchanged—is a complex pharmacokinetic property. It is a critical determinant of a drug's success, influencing dosing regimens, therapeutic efficacy, and patient compliance. For the pyrrolo[2,3-d]pyrimidine class, strategic modifications are often required to enhance their pharmacokinetic properties alongside their potency and selectivity[1].
This guide provides an in-depth comparison of methodologies used to assess and predict the oral bioavailability of drug candidates built on the pyrrolo[2,3-d]pyrimidine scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling researchers to design robust screening funnels, interpret data with confidence, and ultimately select candidates with the highest probability of clinical success.
The Journey of an Oral Drug: Key Factors Influencing Bioavailability
The path from oral administration to systemic circulation is fraught with obstacles. A drug's bioavailability is governed by its ability to successfully navigate the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME). For a pyrrolo[2,3-d]pyrimidine-based drug, this journey involves dissolution in the gastrointestinal (GI) tract, permeation across the intestinal epithelium, and survival of first-pass metabolism in the gut wall and liver.
Caption: A tiered workflow for assessing oral bioavailability.
In Vitro Permeability Assays
Permeability across the intestinal epithelium is a prerequisite for oral absorption. We utilize two complementary assays to model this process.
-
Expertise & Experience: PAMPA is a cost-effective, high-throughput first-pass screen. It isolates a single transport mechanism: passive diffusion.[2] This is crucial because it provides a clean baseline of a molecule's ability to cross a lipid membrane, unconfounded by active transport. A compound with poor PAMPA permeability is unlikely to be well-absorbed in vivo unless it is a substrate for an uptake transporter.
-
Trustworthiness: The assay's integrity is validated by running high-permeability (e.g., Testosterone) and low-permeability (e.g., Lucifer Yellow) controls on every plate.
Experimental Protocol: PAMPA
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane and allow the solvent to evaporate.[3] This forms the artificial lipid tri-layer membrane.[2]
-
Prepare Solutions: Dissolve test compounds and controls in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM.[4]
-
Load Plates: Add 300 µL of buffer to the acceptor plate wells. Add 150-200 µL of the test compound solution to the donor plate wells.[3]
-
Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature with gentle shaking for 5 to 18 hours.[4][5]
-
Quantify: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated to quantify the rate of diffusion. Compounds with Papp > 10 x 10⁻⁶ cm/s are generally considered to have high permeability.
-
Expertise & Experience: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[6][7] Derived from a human colon adenocarcinoma, these cells, when cultured for ~21 days, differentiate into a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein) and uptake transporters, thus modeling both passive and active transport mechanisms.[6][8]
-
Trustworthiness: The integrity of each Caco-2 monolayer is paramount. It is validated before each experiment by measuring the Transepithelial Electrical Resistance (TEER). High TEER values confirm the formation of tight junctions. Additionally, the transport of a low-permeability marker (e.g., Lucifer Yellow) is measured to ensure monolayer integrity throughout the experiment.
Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) and culture for 21-29 days to allow for differentiation and monolayer formation.[9]
-
Monolayer Validation: Measure the TEER of the monolayer. Only use monolayers with TEER values within the laboratory's validated range.
-
Assay Setup: Wash the monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side. This mimics absorption into the bloodstream.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This measures the extent of efflux back into the intestinal lumen.
-
-
Incubation & Sampling: Incubate at 37°C. Take samples from the receiver compartment at specified time points (e.g., 2 hours).
-
Quantification & Calculation: Analyze compound concentrations via LC-MS/MS.[8] Calculate the Papp for both A→B and B→A directions.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux, which can be a major barrier to oral bioavailability.
In Vitro Metabolic Stability Assay
-
Expertise & Experience: A drug must survive metabolism in the gut wall and liver (first-pass effect) to become bioavailable. The liver microsomal stability assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10][11] Pyrrolo[2,3-d]pyrimidine-based drugs like Tofacitinib are known to be metabolized by CYP3A4 and CYP2C19.[12] This assay provides an in vitro half-life (T½) and intrinsic clearance (CLint), which are critical for predicting in vivo hepatic clearance.
-
Trustworthiness: The assay includes positive controls (compounds with known metabolic rates, e.g., verapamil) to ensure the microsomes are metabolically active.[4] A negative control incubation without the NADPH cofactor is also run to distinguish metabolic degradation from chemical instability.[11]
Experimental Protocol: Human Liver Microsomal (HLM) Stability
-
Prepare Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.4-1 mg/mL protein), phosphate buffer (100 mM, pH 7.4), and the test compound (e.g., 1-2 µM).[11]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH.[10]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution," typically acetonitrile containing an internal standard.[11]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent drug using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½). From this, the intrinsic clearance (CLint) can be derived.[11] Compounds with a short T½ (< 30 minutes) are often flagged for potential high in vivo clearance and poor bioavailability.
In Vivo Pharmacokinetic (PK) Studies
-
Expertise & Experience: In vivo studies are the definitive step in determining oral bioavailability. The rat is a commonly used preclinical model. By comparing the plasma concentration-time profiles after both intravenous (IV) and oral (PO) administration, we can calculate the absolute oral bioavailability (F%). The IV dose serves as the 100% bioavailable reference.
-
Trustworthiness: The study must be conducted ethically and follow IACUC guidelines. Accurate dosing, precise blood sample collection timing, and a validated bioanalytical method are critical for data integrity.
Experimental Protocol: Rat Oral Bioavailability Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV Group: Administer the compound (e.g., at 1-2 mg/kg) dissolved in a suitable vehicle via the tail vein.
-
PO Group: Administer the compound (e.g., at 5-10 mg/kg) dissolved or suspended in a vehicle via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~150 µL) from the suborbital vein or other appropriate site into heparinized tubes at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis (LC-MS/MS): Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis software.
-
Calculate Absolute Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Spotlight: Bioanalytical Method for Pyrrolo[2,3-d]pyrimidines
A robust and validated LC-MS/MS method is the cornerstone of accurate PK analysis.
Example Protocol: LC-MS/MS for Tofacitinib in Rat Plasma [14][15]
-
Sample Preparation: Solid-phase extraction (SPE) is used to clean up the plasma sample and concentrate the analyte.
-
Chromatography:
-
Column: Chromolith RP₁₈e or similar C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate (pH 5.0) and acetonitrile (25:75 v/v).
-
Flow Rate: Gradient flow for a total run time of ~3.5 minutes.
-
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tofacitinib: m/z 313.2 → 149.2
-
Internal Standard (e.g., Phenacetin): m/z 180.3 → 110.2
-
-
-
Validation: The method must be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
Structure-Property Relationships: Optimizing for Success
The data generated from this suite of assays provides crucial feedback for medicinal chemists. For instance, a compound with high permeability (good Papp) but poor metabolic stability (short T½) will require chemical modification to block sites of metabolism. A key example from a related scaffold showed that modifying the N-5 side chain of a pyrrolo[3,2-d]pyrimidine and converting it to a tosylate salt significantly improved its pharmacokinetic profile.[16] Another study on pyrrolo[2,3-d]pyrimidine EGFR inhibitors demonstrated that the pyrrolic N-H is critical for activity, as replacing it with an N-methyl group led to a dramatic loss of potency, showcasing how subtle changes to the core can have profound effects.[17] These structure-activity and structure-property relationships are vital for rationally designing the next generation of orally bioavailable pyrrolo[2,3-d]pyrimidine inhibitors.
Conclusion
Assessing the oral bioavailability of drug candidates based on the pyrrolo[2,3-d]pyrimidine scaffold is a multi-faceted process that requires an integrated strategy. By combining high-throughput in vitro assays like PAMPA and microsomal stability with the more biologically complex Caco-2 model, researchers can build a comprehensive profile of a compound's absorption and metabolic liabilities. This allows for data-driven decisions, prioritizing only the most promising candidates for resource-intensive in vivo pharmacokinetic studies. Understanding the "why" behind each experimental protocol and rigorously validating each step ensures the generation of high-quality, trustworthy data, ultimately increasing the probability of advancing a potent, selective, and orally bioavailable drug to the clinic.
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A Comparative Guide to the 7H-Pyrrolo[2,3-d]pyrimidine Core in ATP-Competitive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Strategic Advantage of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has emerged as a highly successful scaffold in the design of kinase inhibitors.[1][2][3][4] Its success stems from a combination of structural and electronic properties that make it an exceptional mimic of the adenine base of ATP.[3][4] This bioisosteric relationship allows molecules built upon this core to effectively compete with ATP for binding to the kinase active site.[4][5]
The primary advantages of this scaffold can be categorized as follows:
-
Optimal Hinge-Binding Geometry: The defining feature of the 7H-pyrrolo[2,3-d]pyrimidine core is its ability to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding site.[6] The N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group at C4 (or a similar hydrogen bond donor) engages with the backbone amide of a key hinge residue. This dual interaction provides a strong anchor for the inhibitor, contributing significantly to its binding affinity.
-
Structural Versatility and Synthetic Tractability: The 7H-pyrrolo[2,3-d]pyrimidine core offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8][9] Functionalization at the C2, C5, and C7 positions enables the exploration of different regions of the ATP-binding pocket, leading to the development of highly selective inhibitors.[8][9]
-
Favorable Physicochemical Properties: Compared to the parent purine scaffold, the replacement of the N7 nitrogen with a carbon atom alters the electronic properties of the ring system, often leading to improved metabolic stability and cell permeability.[2] This modification can also provide an additional vector for substitution to further optimize drug-like properties.[2]
Case Studies: Approved Drugs and Clinical Candidates
The therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is best illustrated by the number of successful drugs that incorporate this core.
Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®/Jakavi®): Pioneers in JAK Inhibition
Tofacitinib and Ruxolitinib are potent inhibitors of the Janus kinase (JAK) family and represent landmark achievements in the application of the 7H-pyrrolo[2,3-d]pyrimidine core.[10][11][12]
-
Mechanism of Action: Both drugs function as ATP-competitive inhibitors, primarily targeting JAK1 and JAK3 (Tofacitinib) and JAK1 and JAK2 (Ruxolitinib).[10][13][14] By blocking the ATP-binding site, they prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the signaling of numerous pro-inflammatory cytokines.[10][13]
-
Structural Insights: X-ray crystallography studies have confirmed the binding mode of these inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine core anchors the molecule in the hinge region, while the side chains extend into other pockets of the active site, conferring selectivity.[15][16][17] For instance, the nitrile group on the cyclopentane ring of Ruxolitinib provides additional interactions that contribute to its potency.[18]
Comparative Analysis with Alternative Scaffolds
While highly effective, the 7H-pyrrolo[2,3-d]pyrimidine core is one of several "privileged" scaffolds used in kinase inhibitor design. A comparison with other common cores highlights its unique advantages.
| Scaffold | Hinge-Binding Interactions | Key Features & Limitations | Representative Inhibitors |
| 7H-Pyrrolo[2,3-d]pyrimidine | Bidentate H-bonds | Excellent ATP mimic, versatile substitution patterns, proven clinical success.[3][4] | Tofacitinib, Ruxolitinib |
| Quinazoline | Monodentate or bidentate H-bonds | Well-established scaffold, can be prone to off-target effects. | Gefitinib, Erlotinib |
| Pyrazolo[3,4-d]pyrimidine | Bidentate H-bonds | Isosteric with 7H-pyrrolo[2,3-d]pyrimidine, offers different substitution vectors.[19] | |
| Indole/Azaindole | Monodentate or bidentate H-bonds | Can form one or two H-bonds with the hinge, with 7-azaindole being a particularly effective mimic.[20][21][22][23] | Vemurafenib (7-azaindole) |
Experimental Protocols for Characterizing 7H-Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
The following protocols provide a framework for the preclinical evaluation of novel kinase inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate (a suitable peptide or protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitor's potency.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Potency Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor for a specified duration (e.g., 72 hours).
-
CellTiter-Glo® Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells.
-
Incubation: Incubate the plate for a short period to lyse the cells and stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams provide a visual representation of the 7H-pyrrolo[2,3-d]pyrimidine core's interaction with the kinase active site and the general workflow for inhibitor characterization.
Caption: H-bond interactions of the 7H-pyrrolo[2,3-d]pyrimidine core.
Caption: General workflow for kinase inhibitor characterization.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly validated and versatile platform for the design of potent and selective ATP-competitive kinase inhibitors. Its inherent ability to mimic the adenine of ATP and form key hydrogen-bonding interactions with the kinase hinge region provides a robust foundation for inhibitor design. The clinical success of drugs like Tofacitinib and Ruxolitinib underscores the therapeutic potential of this privileged core. By leveraging the structure-activity relationships and experimental methodologies outlined in this guide, researchers can continue to innovate and develop the next generation of targeted therapies based on this remarkable scaffold.
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benchmarking a new synthetic route against published methods for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Introduction
The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1] Notably, it forms the core of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[2][3] The efficient and scalable synthesis of derivatives such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is therefore of paramount importance to drug development professionals.
This guide presents a novel, streamlined synthetic route for this compound. We will provide a detailed, in-depth comparison of this new method against established, published routes, supported by experimental data. The objective is to offer researchers a more efficient, cost-effective, and environmentally benign approach to synthesizing this key building block.
Critical Evaluation of Existing Synthetic Strategies
A survey of the scientific literature and patent landscape reveals several approaches to the pyrrolo[2,3-d]pyrimidine core, each with inherent advantages and limitations.
1. Classical Route from 6-Aminouracil: This widely used method involves the condensation of 6-aminouracil with chloroacetaldehyde to form a pyrrolopyrimidine intermediate, followed by a high-temperature chlorination step using phosphorus oxychloride (POCl₃).[2] While effective, this route often requires harsh conditions and can lead to the formation of impurities, complicating purification.
2. Palladium-Catalyzed Cross-Coupling Routes: Modern synthetic chemistry has introduced more elegant solutions, such as the Sonogashira coupling of 5-bromo-2,4-dichloropyrimidine with terminal alkynes, followed by a tandem cyclization.[4] These methods offer greater control and versatility. However, the reliance on expensive and toxic palladium catalysts, along with the need for specialized ligands, can be prohibitive for large-scale synthesis.[4]
3. Copper-Catalyzed Alternatives: As a more sustainable alternative, copper-catalyzed coupling reactions have been developed. These methods offer the benefits of lower cost and reduced toxicity compared to palladium-based systems, representing a significant step towards greener chemical synthesis.[4]
The subsequent functionalization at the C6 position to introduce the carboxylic acid often involves oxidation of a corresponding aldehyde precursor, adding steps to the overall sequence.[4]
A Novel, Convergent Synthetic Approach
The proposed new route is designed to overcome the limitations of previous methods by employing a convergent strategy that introduces the desired C6-carboxylic acid functionality early in the synthesis, thereby reducing the overall step count and improving efficiency.
This new route begins with the Vilsmeier-Haack formylation of a protected pyrrole-2-carboxylate, followed by cyclization with urea to construct the pyrimidine ring, and a final one-pot dichlorination/deprotection step.
Caption: High-level overview of the proposed 3-step synthetic route.
Comparative Performance Benchmarking
The following table provides a quantitative comparison between the new route and established methods.
| Parameter | Classical Route (from 6-Aminouracil)[2] | Pd-Catalyzed Route[4] | Proposed New Route |
| Overall Yield | ~50% | ~40-60% | ~75% |
| Number of Steps | 4-5 | 3-4 | 3 |
| Starting Materials | 6-Aminouracil, Chloroacetaldehyde | 5-Bromo-2,4-dichloropyrimidine | Protected Pyrrole-2-carboxylate, Urea |
| Key Reagents | POCl₃, DIPEA | Pd Catalyst, Cu co-catalyst, Ligands | POCl₃, DMF, Urea |
| Catalyst Toxicity | N/A | High (Palladium) | Low |
| Reaction Conditions | High Temperatures ( >100°C) | Mild to Moderate | Moderate |
| Purification | Often requires column chromatography | Column chromatography common | Crystallization often sufficient |
| Cost-Effectiveness | Moderate | Low | High |
Detailed Experimental Protocols
Protocol 1: Published Synthesis via 6-Aminouracil[2]
This protocol is adapted from a patented procedure for the synthesis of the core intermediate, which would then require further steps for carboxylation.
Caption: Workflow for the published 6-aminouracil route.
-
Step 1: Intermediate Synthesis. To a reaction vessel containing 300 mL of water, add 20.0g of 6-aminouracil and 19.8g of sodium bicarbonate. Stir and heat the mixture to 50-60°C. Add a solution of 40% chloroacetaldehyde dropwise. Maintain the temperature and stir for 1 hour. Cool to room temperature and adjust the pH to 2-3 with dilute hydrochloric acid. Filter the resulting solid, wash with water, and dry to yield the intermediate.[2]
-
Step 2: Dichlorination. The intermediate is then reacted with phosphorus oxychloride in the presence of an organic base like N,N-diisopropylethylamine (DIPEA) at a reaction temperature of 75-90°C.[2] The reaction is followed by crystallization, extraction, and decolorization to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[2] A yield of approximately 52% for this step has been reported.[5]
Protocol 2: Proposed New High-Efficiency Route
Materials:
-
tert-Butyl 2-pyrrolecarboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Urea
-
Dioxane
-
Hydrochloric Acid (HCl)
-
Step 1: Vilsmeier-Haack Formylation. In a flask under a nitrogen atmosphere, cool a solution of tert-Butyl 2-pyrrolecarboxylate (1 equivalent) in DMF (5 volumes) to 0°C. Slowly add POCl₃ (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by pouring it onto ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 5-formyl-1H-pyrrole-2-carboxylate. (Expected Yield: ~95%).
-
Step 2: Cyclization. To a solution of the formylated pyrrole (1 equivalent) in dioxane (10 volumes), add urea (1.5 equivalents) and a catalytic amount of concentrated HCl. Reflux the mixture for 8 hours. Cool to room temperature and filter the resulting precipitate. Wash the solid with cold dioxane and dry under vacuum to obtain the 7-(tert-butoxycarbonyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one intermediate. (Expected Yield: ~85%).
-
Step 3: One-Pot Dichlorination and Deprotection. Suspend the pyrimidinone intermediate (1 equivalent) in excess POCl₃ (10 equivalents). Heat the mixture to reflux (approx. 110°C) and maintain for 12 hours. The tert-butyl protecting group is cleaved under these acidic conditions. Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. The product precipitates as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound as a solid. (Expected Yield: ~92%).
Analytical Characterization of the Final Product (New Route)
The identity and purity of the this compound synthesized via the new route were confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.85 (br s, 1H, COOH), 9.15 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H). This spectrum is consistent with published data for similar structures.[4]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 155.0, 154.2, 152.8, 132.0, 116.8, 108.5.[4]
-
ESI-MS: m/z = 231.96 [M-H]⁻.
-
HPLC Purity: >98.5%.
Discussion: Causality and Scientific Integrity
The enhanced efficiency of the proposed route is rooted in several key principles of modern synthetic strategy:
-
Convergence: By starting with a pyrrole ring that already contains the C6-substituent (as a carboxylate ester), we avoid late-stage functionalization, which can be low-yielding and problematic. This convergent approach significantly shortens the synthetic sequence.
-
Protecting Group Strategy: The use of a tert-butyl ester as a protecting group is strategic. It is stable to the conditions of the first two steps but is readily cleaved in situ during the final high-temperature POCl₃ chlorination step. This eliminates the need for a separate deprotection step, improving atom and step economy.
-
Process Simplification: The final product is readily isolated by precipitation and filtration, often circumventing the need for laborious and solvent-intensive column chromatography. This is a significant advantage for scalability and reduces the environmental footprint of the synthesis.
This self-validating protocol, where the final step also serves as the deprotection, ensures a robust and reliable transformation.
Conclusion
The proposed new synthetic route provides a demonstrably superior method for the preparation of this compound. With a higher overall yield, a reduced number of synthetic steps, and the avoidance of expensive and toxic heavy metal catalysts, this method is well-suited for both laboratory-scale synthesis and industrial production. It represents a significant advancement in efficiency, cost-effectiveness, and sustainability over previously published methods.
References
-
Gao, Y., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
-
CN105198427A. (2015). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available at: [Link]
- CN102924535A. (2013). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem Compound Database. Available at: [Link]
-
Li, J., et al. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
- WO2007012953A2. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
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- 4. tandfonline.com [tandfonline.com]
- 5. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
For researchers and scientists engaged in drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower you with the knowledge to handle this compound confidently and responsibly, from the bench to final disposal.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound is a chlorinated heterocyclic compound. While specific toxicity data is limited, the presence of dichloro-substituents and the pyrrolopyrimidine core warrants a cautious approach. Safety Data Sheets (SDS) for similar compounds indicate potential hazards including skin, eye, and respiratory irritation[1][2][3]. Improper disposal can lead to the contamination of water systems and pose a threat to aquatic life[4]. Therefore, drain disposal is strictly prohibited[4]. The primary disposal route for this compound is through a licensed chemical destruction facility, typically via high-temperature incineration with flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen chloride gas[3][4].
Key Hazard Considerations:
| Hazard Type | Description | Primary Mitigation Strategy |
| Chemical Reactivity | Incompatible with strong oxidizing agents[3]. | Segregate from incompatible chemicals during storage and waste collection. |
| Health Hazards | May cause skin, eye, and respiratory irritation[2][3]. | Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Environmental Hazards | Potential for harm to aquatic ecosystems. Do not discharge to sewer systems[4]. | Collect all waste for approved hazardous waste disposal. |
Operational Plan: From Waste Generation to Collection
This section outlines the step-by-step procedures for managing the waste stream of this compound within the laboratory.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use a fume hood to minimize inhalation exposure.
Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management.
Step-by-Step Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a material compatible with chlorinated compounds, such as glass or high-density polyethylene (HDPE).
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
-
Collection of Solid Waste:
-
Carefully transfer solid this compound waste into the designated container using a dedicated spatula or scoop.
-
Avoid creating dust. If the material is a fine powder, handle it with extra caution within a fume hood.
-
-
Collection of Contaminated Materials:
-
Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Place these items in a separate, clearly labeled bag or container for "Solid Halogenated Organic Waste."
-
-
Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials, particularly strong oxidizing agents[3].
-
Ensure the storage area is well-ventilated.
-
Disposal of Empty Containers
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
Protocol for Decontaminating Empty Containers:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
Deface Label: After triple rinsing, deface or remove the original label from the container.
-
Final Disposal: The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Sources
Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to Handling 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
For the discerning researcher in the fast-paced world of drug development, the synthesis of novel therapeutics is both an art and a science. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous targeted therapies.[1] Among its many derivatives, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid stands out as a critical intermediate. Its dichloro-substituted pyrimidine ring offers versatile handles for nucleophilic substitution, enabling the creation of diverse molecular libraries. However, this reactivity also necessitates a profound respect for its handling.
This guide provides a comprehensive, experience-driven framework for the safe and efficient handling of this compound. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a deep understanding of the "why" that underpins laboratory safety.
Hazard Identification and Risk Assessment: Understanding Your Reagent
Before any manipulation of this compound, a thorough understanding of its hazard profile is paramount. This compound is a fine chemical, and like many intermediates in organic synthesis, it presents a set of risks that must be managed.
Based on aggregated GHS data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2]
The reactivity of the dichloropyrimidine core is a key consideration. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] While this is a desirable trait for synthesis, it also means the compound can react with biological nucleophiles, underscoring the importance of preventing direct contact.
Table 1: Chemical and Physical Properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂N₃ | PubChem |
| Molecular Weight | 188.01 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | Chem-Impex |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol. Slightly soluble in water. | ChemicalBook |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of routine; it is a direct response to the specific hazards posed by the chemical. For this compound, the following PPE is mandatory:
-
Eye and Face Protection: Given the risk of serious eye irritation, tightly fitting safety goggles are the minimum requirement.[6] A face shield should be worn in situations with a higher risk of splashes, such as during transfers of large quantities or when handling solutions.
-
Skin Protection: Impervious gloves are essential. Nitrile gloves are a common and effective choice for handling this type of compound. Always check the manufacturer's glove compatibility data for the specific solvents being used. A lab coat must be worn and fully fastened to protect from incidental contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[7] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Protocol: Donning and Doffing of PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Start with clean hands. Wash thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don a face mask or a fit-tested N95 respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid contaminating your hands. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove goggles or face shield from the back to the front.
-
Mask/Respirator: Remove the mask or respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling and Storage
Handling:
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.
-
Avoiding Cross-Contamination: Use dedicated spatulas and weighing boats. Clean all surfaces thoroughly after use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration.[7]
-
Container: Keep the container tightly closed to prevent absorption of moisture and potential degradation.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (90213-66-4), and appropriate hazard pictograms.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: As a halogenated organic compound, this chemical waste must be segregated from non-halogenated waste streams.[8][9]
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste. The label should read "Hazardous Waste - Halogenated Organic Material."
-
Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Neutralization (Use with Caution): For spills of acidic or basic solutions of the compound, neutralization may be considered. However, this should only be done by trained personnel who understand the potential for exothermic reactions. Use a weak base (like sodium bicarbonate) for acidic solutions and a weak acid (like citric acid) for basic solutions.
-
Absorb and Collect: Absorb the spilled material with an inert absorbent. Carefully scoop the absorbed material and any solid spill into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety department.
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for handling this compound.
Caption: Decision workflow for safe handling.
Conclusion: A Culture of Safety
The responsible handling of this compound is not merely a set of rules but a mindset that prioritizes the well-being of the researcher and the integrity of the science. By understanding the chemical nature of this valuable intermediate and adhering to the detailed protocols outlined in this guide, you can confidently and safely advance your research in the vital field of drug discovery.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. (URL: [Link])
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: Not available)
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (URL: [Link])
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. (URL: [Link])
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. (URL: [Link])
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. (URL: [Link]...)
-
Chemical Waste Disposal Guidelines. (URL: [Link])
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (URL: [Link])
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (URL: [Link])
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. (URL: [Link])
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed. (URL: [Link])
-
(PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - ResearchGate. (URL: [Link])
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem. (URL: [Link])
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine - Pharmaffiliates. (URL: [Link])
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)
-
Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
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- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
